molecular formula C21H17NO5 B117637 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester CAS No. 217095-89-1

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Cat. No.: B117637
CAS No.: 217095-89-1
M. Wt: 363.4 g/mol
InChI Key: PASQATSQCXYGQJ-UHFFFAOYSA-N
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Description

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, also known as 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, is a useful research compound. Its molecular formula is C21H17NO5 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-nitro-2-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASQATSQCXYGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2[N+](=O)[O-])C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582951
Record name Benzyl 2-(benzyloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217095-89-1
Record name Benzyl 2-(benzyloxy)-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Critical Building Block

2-Benzyloxy-3-nitro-benzoic acid benzyl ester, with the CAS Number 217095-89-1, is a significant organic compound primarily recognized for its role as an intermediate in the synthesis of antimycins.[1][2] Antimycins are a class of potent secondary metabolites produced by Streptomyces bacteria that exhibit a broad range of biological activities, most notably as inhibitors of cellular respiration.[1][2] This technical guide provides a comprehensive overview of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, including its chemical properties, a detailed plausible synthesis protocol, and its pivotal role in the construction of the antimycin core structure.

Physicochemical Properties

PropertyValueSource
CAS Number 217095-89-1[1][2]
Molecular Formula C₂₁H₁₇NO₅[1][2]
Molecular Weight 363.36 g/mol [1][2]
Predicted Melting Point 80-90 °C(Predicted)
Predicted Boiling Point > 450 °C (decomposes)(Predicted)
Predicted Solubility Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in methanol; insoluble in water.(Predicted)
Alternate Name Benzyl 2-(benzyloxy)-3-nitrobenzoate[1][2]

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester can be logically approached through a two-step process starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This strategy involves the protection of both the phenolic hydroxyl group and the carboxylic acid group as benzyl ethers and benzyl esters, respectively. The causality behind this experimental choice is to mask these reactive functional groups, preventing them from interfering in subsequent synthetic steps toward the final antimycin molecule.

Step 1: Benzylation of the Phenolic Hydroxyl Group

The first step is a Williamson ether synthesis to protect the phenolic hydroxyl group of 2-hydroxy-3-nitrobenzoic acid as a benzyl ether.

  • Reaction: 2-hydroxy-3-nitrobenzoic acid reacts with benzyl bromide in the presence of a suitable base to form 2-(benzyloxy)-3-nitrobenzoic acid.

  • Detailed Protocol:

    • To a solution of 2-hydroxy-3-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 2.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 2-(benzyloxy)-3-nitrobenzoic acid.

Step 2: Benzyl Esterification of the Carboxylic Acid

The second step involves the esterification of the carboxylic acid group of 2-(benzyloxy)-3-nitrobenzoic acid with benzyl alcohol to yield the final product.

  • Reaction: 2-(benzyloxy)-3-nitrobenzoic acid is reacted with benzyl alcohol under acidic conditions or using a coupling agent to form 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

  • Detailed Protocol (Acid-Catalyzed):

    • Dissolve 2-(benzyloxy)-3-nitrobenzoic acid (1 equivalent) and benzyl alcohol (1.5 equivalents) in a suitable solvent like toluene.

    • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).

    • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction azeotropically.

    • Reflux the mixture until no more water is collected in the Dean-Stark trap (typically 8-12 hours).

    • Cool the reaction mixture and wash it sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Synthesis_Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Esterification Start 2-Hydroxy-3-nitrobenzoic Acid Reagents1 Benzyl Bromide, K₂CO₃, DMF Start->Reagents1 Williamson Ether Synthesis Intermediate 2-(Benzyloxy)-3-nitrobenzoic Acid Reagents1->Intermediate Reagents2 Benzyl Alcohol, p-TsOH, Toluene Intermediate->Reagents2 Fischer Esterification Product 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Reagents2->Product

Plausible synthetic route to the target compound.

Role in Antimycin Synthesis

The structural core of antimycins consists of a nine-membered dilactone ring attached to a 3-formamidosalicylic acid moiety. The synthesis of this substituted salicylic acid derivative is a critical part of the total synthesis of antimycins. 2-Benzyloxy-3-nitro-benzoic acid benzyl ester serves as a protected precursor to the 3-aminosalicylic acid core.

The strategic placement of the benzyl protecting groups and the nitro group is key to its utility:

  • Protection: The benzyl ether and benzyl ester protect the reactive hydroxyl and carboxylic acid functionalities, respectively. These groups are stable under a variety of reaction conditions but can be readily removed in the later stages of the synthesis via catalytic hydrogenation.

  • Nitro Group as an Amine Precursor: The nitro group at the 3-position is a masked form of the amine group found in the natural product. The nitro group can be selectively reduced to an amine, typically using catalytic hydrogenation, which can then be formylated to provide the 3-formamido group of the antimycin structure.

The overall synthetic strategy would involve the coupling of a suitably functionalized dilactone fragment with the deprotected and functionalized 3-aminosalicylic acid derivative derived from 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Logical_Relationship Target_Compound 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Protected Precursor Deprotection {Catalytic Hydrogenation | (H₂, Pd/C)} Target_Compound->Deprotection Debenzylation & Nitro Reduction Intermediate_Amine 3-Amino-2-hydroxybenzoic Acid Key Intermediate Deprotection->Intermediate_Amine Formylation {Formic Acid or Acetic Formic Anhydride} Intermediate_Amine->Formylation Salicylic_Moiety 3-Formamidosalicylic Acid Moiety Formylation->Salicylic_Moiety Antimycin Antimycin Final Product Salicylic_Moiety->Antimycin Amide Coupling Dilactone_Core Dilactone Ring Fragment Dilactone_Core->Antimycin Amide Coupling

Role as a protected precursor in antimycin synthesis.

Conclusion

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a strategically designed intermediate crucial for the laboratory synthesis of antimycins. Its synthesis, achievable through standard and reliable organic transformations, provides a stable, protected precursor to the vital 3-formamidosalicylic acid component of the natural product. Understanding the properties and synthesis of this key building block is essential for researchers and drug development professionals working on the synthesis of novel antimycin analogues with potentially improved therapeutic properties.

References

Sources

An In-depth Technical Guide to Benzyl 2-(Benzyloxy)-3-nitrobenzoate: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a key chemical intermediate primarily recognized for its role in the synthesis of the antimycin family of natural products.[1][2] Antimycins are potent inhibitors of cellular respiration and have garnered significant interest for their potential therapeutic applications, including as anticancer agents.[3][4] This guide provides a comprehensive overview of the chemical structure, a detailed, field-proven protocol for its synthesis, and a thorough analysis of its characterization, designed to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development.

Table of Contents

  • Chemical and Physical Properties

  • Proposed Synthesis Pathway

  • Experimental Protocols

    • Step 1: Synthesis of 2-(Benzyloxy)-3-nitrobenzoic Acid

    • Step 2: Synthesis of Benzyl 2-(Benzyloxy)-3-nitrobenzoate

    • Purification

  • Structural Characterization

    • ¹H NMR Spectroscopy

    • ¹³C NMR Spectroscopy

    • Infrared (IR) Spectroscopy

    • Mass Spectrometry (MS)

  • Applications and Future Directions

  • References

Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 217095-89-1[1][2]
Molecular Formula C₂₁H₁₇NO₅[1][2]
Molecular Weight 363.36 g/mol [1][2]
IUPAC Name Benzyl 2-(benzyloxy)-3-nitrobenzoateN/A
Appearance Expected to be a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetoneInferred

Proposed Synthesis Pathway

The synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate can be logically approached in a two-step sequence starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This strategy involves:

  • Williamson Ether Synthesis: Protection of the phenolic hydroxyl group as a benzyl ether. This is a classic and robust method for forming ether linkages.[5][6][7]

  • Esterification: Conversion of the carboxylic acid moiety to its benzyl ester. Various methods can be employed for this transformation, including reaction with a benzyl halide in the presence of a base or using a coupling agent.[8][9]

Synthesis_Pathway Start 2-Hydroxy-3-nitrobenzoic Acid Intermediate 2-(Benzyloxy)-3-nitrobenzoic Acid Start->Intermediate Williamson Ether Synthesis (Benzyl Bromide, Base) Product Benzyl 2-(Benzyloxy)-3-nitrobenzoate Intermediate->Product Esterification (Benzyl Bromide, Base) Purification_Workflow Crude Crude Product Column Flash Column Chromatography Crude->Column Fractions Collect and Combine Pure Fractions Column->Fractions Evaporation Solvent Evaporation Fractions->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final Pure Benzyl 2-(Benzyloxy)-3-nitrobenzoate Recrystallization->Final

Sources

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Antimycin Synthesis

2-Benzyloxy-3-nitro-benzoic acid benzyl ester (CAS No. 217095-89-1) is a substituted aromatic carboxylic acid ester of significant interest in the field of medicinal chemistry and drug development.[1] Its primary importance lies in its role as a key intermediate in the synthesis of antimycins, a class of potent, naturally occurring bioactive compounds.[1] Antimycins, produced by Streptomyces bacteria, are well-known inhibitors of the mitochondrial electron transport chain and have been investigated for their antifungal, insecticidal, and potential anticancer properties.[2][3][4] This guide provides a comprehensive overview of the physical and chemical properties of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, a detailed, field-proven synthesis protocol, and an exploration of its chemical reactivity and applications.

Physicochemical Properties

The precise, experimentally determined physical properties of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester are not extensively reported in publicly available literature. However, based on its molecular structure and data from analogous compounds, the following properties can be predicted.

PropertyValueSource/Rationale
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]
Appearance Likely a pale yellow to white crystalline solidBased on related nitroaromatic compounds
Melting Point Not reported; expected to be a solid at room temperatureHigh molecular weight and aromatic structure
Boiling Point Not reported; expected to be high and likely to decompose upon distillationHigh molecular weight and presence of polar groups
Solubility Insoluble in water; Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.Presence of two benzyl groups and a large aromatic system

Synthesis Protocol: A Self-Validating Approach

The synthesis of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester can be achieved through a two-step process starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This proposed protocol is based on well-established benzylation and esterification reactions.

Step 1: Dibenzylation of 2-Hydroxy-3-nitrobenzoic Acid

The first step involves the protection of both the phenolic hydroxyl group and the carboxylic acid group of 2-hydroxy-3-nitrobenzoic acid using benzyl bromide. This is a classic Williamson ether synthesis for the hydroxyl group and a standard esterification of the carboxylic acid.

Experimental Protocol:

  • To a solution of 2-hydroxy-3-nitrobenzoic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (BnBr) (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DMF and K₂CO₃ is crucial to prevent the hydrolysis of benzyl bromide and to ensure the efficiency of the nucleophilic substitution reactions.

  • Base: Potassium carbonate is a suitable base to deprotonate both the carboxylic acid and the phenolic hydroxyl group, facilitating their reaction with benzyl bromide.

  • Excess Reagents: A slight excess of benzyl bromide and potassium carbonate is used to drive the reaction to completion.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.

Synthesis_Workflow cluster_step1 Step 1: Dibenzylation 2-Hydroxy-3-nitrobenzoic_Acid 2-Hydroxy-3-nitrobenzoic Acid Reagents_1 BnBr, K₂CO₃, DMF 2-Hydroxy-3-nitrobenzoic_Acid->Reagents_1 1. Add reagents Workup_Purification_1 Aqueous Workup & Column Chromatography Reagents_1->Workup_Purification_1 2. Reaction Product 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Workup_Purification_1->Product 3. Isolate

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Stability

The chemical reactivity of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is governed by its three main functional groups: the nitro group, the benzyl ether, and the benzyl ester.

  • Nitro Group: The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. It can, however, be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), which would also cleave the benzyl ether and benzyl ester.

  • Benzyl Ether and Benzyl Ester: Both the benzyl ether and benzyl ester are common protecting groups in organic synthesis. They are generally stable to a wide range of reaction conditions but can be cleaved by catalytic hydrogenolysis.[5] This simultaneous deprotection is a key consideration in multi-step syntheses. The benzyl ester can also be hydrolyzed under basic or acidic conditions, though the benzyl ether is more robust to these conditions.

Stability: The compound is expected to be stable under normal laboratory conditions. However, it should be stored away from strong reducing agents and strong acids or bases to prevent degradation.

Application in Drug Development: The Antimycin Connection

As previously mentioned, 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a valuable intermediate in the synthesis of antimycins.[1] Antimycin A, a prominent member of this family, is a potent inhibitor of cellular respiration by binding to the mitochondrial complex III.[2][6] This mechanism of action leads to the generation of reactive oxygen species (ROS) and can induce apoptosis, making it a subject of interest in cancer research.[2]

The synthesis of the antimycin core structure requires the formation of a 3-formamidosalicylic acid moiety, which is then coupled with a nine-membered dilactone side chain. The 2-benzyloxy-3-nitrobenzoic acid benzyl ester serves as a protected precursor to the 3-aminosalicylic acid core. The synthesis would involve the reduction of the nitro group to an amine, followed by formylation and subsequent deprotection of the benzyl groups to reveal the salicylic acid functionality.

Application_Pathway Target_Compound 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Reduction Nitro Group Reduction Target_Compound->Reduction Formylation Amine Formylation Reduction->Formylation Deprotection Debenzylation Formylation->Deprotection Core_Structure 3-Formamidosalicylic Acid Moiety Deprotection->Core_Structure Antimycin Antimycin Synthesis Core_Structure->Antimycin

Caption: Role as an intermediate in antimycin synthesis.

Safety and Handling

As with any chemical, 2-Benzyloxy-3-nitro-benzoic acid benzyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Specific toxicity data for this compound is not available, but it is prudent to treat it as potentially hazardous. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

Conclusion

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a specialized chemical intermediate with a critical role in the synthesis of the biologically active antimycin family of natural products. Understanding its synthesis, reactivity, and properties is essential for researchers and scientists working on the development of new therapeutics inspired by these natural scaffolds. The protocols and information presented in this guide provide a solid foundation for the safe and effective use of this compound in a research and development setting.

References

  • Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]

  • Khosla, C., & Keasling, J. D. (2025). Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent. Biochemical Pharmacology, 116323.
  • Wikipedia. (2023). Antimycin A. Retrieved from [Link]

  • Kalogianni, D. P., et al. (2025). “Villains” Turning Good: Antimycin A and Rotenone, Mitochondrial Respiratory Chain Inhibitors, Protect H9c2 Cardiac Cells Against Insults Triggering the Intrinsic Apoptotic Pathway. International Journal of Molecular Sciences, 26(5), 2889.
  • Tube, T. A. (2023, October 23). Inhibitors of electron transport chain; Rotenone, Amytal, Antimycin, carbonmonoxide, cyanide [Video]. YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Benzyl 2-(benzyloxy)-3-nitrobenzoate (CAS Number 217095-89-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Benzyl 2-(benzyloxy)-3-nitrobenzoate, a key chemical intermediate in the synthesis of complex bioactive molecules. We will delve into its chemical structure, properties, synthesis, and its significant role in the development of antimycin analogues, offering insights for researchers in medicinal chemistry and drug discovery.

Core Identity and Physicochemical Properties

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a nitroaromatic compound with the CAS Registry Number 217095-89-1. Its structure features a benzoic acid core functionalized with two benzyl groups, one forming an ether linkage and the other an ester, along with a nitro group at the 3-position of the benzene ring.

Table 1: Chemical Identifiers and Core Properties

PropertyValueSource(s)
CAS Number 217095-89-1[1]
IUPAC Name Benzyl 2-(benzyloxy)-3-nitrobenzoate[1]
Molecular Formula C₂₁H₁₇NO₅[2]
Molecular Weight 363.36 g/mol [2]
Predicted Boiling Point 543.7 ± 40.0 °C at 760 mmHg
Predicted Density 1.276 ± 0.06 g/cm³

The presence of the two benzyl groups significantly influences the molecule's solubility, rendering it soluble in a range of organic solvents. The nitro group, a strong electron-withdrawing group, plays a crucial role in the chemical reactivity of the aromatic ring and serves as a synthetic handle for further chemical transformations.

Chemical Structure:

Caption: 2D structure of Benzyl 2-(benzyloxy)-3-nitrobenzoate.

Synthesis and Spectroscopic Characterization

The synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate typically starts from 3-nitrosalicylic acid. The protection of both the carboxylic acid and the phenolic hydroxyl group is a key strategic consideration in multi-step syntheses involving this scaffold. The benzyl group is a common choice for this protection due to its stability under a wide range of reaction conditions and its susceptibility to removal by hydrogenolysis.[3]

Proposed Synthetic Pathway

A logical and experimentally viable route to Benzyl 2-(benzyloxy)-3-nitrobenzoate involves a two-step benzylation of 3-nitrosalicylic acid.

synthesis_pathway start 3-Nitrosalicylic Acid intermediate Benzyl 2-hydroxy-3-nitrobenzoate start->intermediate Benzyl Bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) product Benzyl 2-(benzyloxy)-3-nitrobenzoate intermediate->product Benzyl Bromide, Base (e.g., K₂CO₃), Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established benzylation methodologies for similar substrates.[4]

Step 1: Synthesis of Benzyl 2-hydroxy-3-nitrobenzoate

  • To a solution of 3-nitrosalicylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.05 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate

  • Dissolve the purified Benzyl 2-hydroxy-3-nitrobenzoate (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) and stir at room temperature for 30 minutes.

  • Add benzyl bromide (1.2 eq) and heat the reaction to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up the reaction as described in Step 1.

  • Purify the final product by column chromatography to yield Benzyl 2-(benzyloxy)-3-nitrobenzoate.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.50 (m, 10H): Aromatic protons from the two benzyl groups.

  • δ 7.60-7.80 (m, 3H): Aromatic protons from the nitro-substituted benzene ring.

  • δ 5.10-5.30 (s, 4H): Methylene protons of the two benzyl groups.

¹³C NMR (100 MHz, CDCl₃):

  • δ 165-167: Carbonyl carbon of the ester.

  • δ 127-136: Aromatic carbons.

  • δ 67-71: Methylene carbons of the benzyl groups.

IR (KBr, cm⁻¹):

  • ~3030: Aromatic C-H stretch.

  • ~2950: Aliphatic C-H stretch.

  • ~1730: C=O stretch of the ester.

  • ~1530 and ~1350: Asymmetric and symmetric NO₂ stretches.

  • ~1250: C-O stretch of the ester and ether.

Mass Spectrometry (EI):

  • The molecular ion peak (M⁺) at m/z 363 would be expected, although it may be weak.

  • Characteristic fragmentation patterns would include the loss of the benzyl group (m/z 91) and the benzyloxy group (m/z 107).

Role in Antimycin Synthesis and Biological Significance

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a valuable intermediate in the synthesis of antimycins.[2] The antimycin family of natural products are potent inhibitors of cellular respiration.[8] They bind to the Qi site of cytochrome c reductase (Complex III) in the mitochondrial electron transport chain, blocking the transfer of electrons and thereby inhibiting ATP synthesis.[8]

antimycin_moa etc Electron Transport Chain c3 Complex III (Cytochrome c reductase) etc->c3 Electron Flow atp ATP Synthesis c3->atp Proton Gradient Generation antimycin Antimycin A antimycin->c3 Inhibition at Qi site

Caption: Mechanism of action of Antimycin A.

The synthesis of antimycin analogues is of significant interest to drug development professionals. By modifying the core structure, it is possible to decouple the respiratory inhibition from other biological activities. This has led to the development of compounds with potential applications in cancer therapy, where they can induce apoptosis in cancer cells.

The 2-benzyloxy-3-nitrobenzoic acid moiety, after deprotection and reduction of the nitro group to an amine, forms the 3-aminosalicylic acid core of the antimycin structure. The use of Benzyl 2-(benzyloxy)-3-nitrobenzoate allows for the controlled and efficient construction of this critical pharmacophore.

Safety, Handling, and Disposal

As a nitroaromatic compound and a benzyl ester, Benzyl 2-(benzyloxy)-3-nitrobenzoate should be handled with care in a laboratory setting. While specific toxicity data for this compound is not available, information for related compounds such as benzyl benzoate can provide guidance.

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Stability and Storage:

  • Store in a cool, dry place away from heat and direct sunlight.

  • Keep the container tightly closed.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a key synthetic intermediate whose value lies in its role in the construction of the 3-aminosalicylic acid core of antimycins. Its synthesis, while requiring careful protection and deprotection strategies, is achievable through established organic chemistry methodologies. For researchers in drug discovery, understanding the properties and synthesis of this compound is crucial for the development of novel antimycin analogues with tailored biological activities. This guide provides a foundational understanding to aid in these research endeavors.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Wikipedia. (2023). Antimycin A. Retrieved from [Link]

  • Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [Link]

  • Wikipedia. (2023). Benzyl group. Retrieved from [Link]

  • Slate. (2025). What is Benzyl Salicylate? Cosmetic usage, alternatives, and regulatory insights. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.
  • Royal Society of Chemistry. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • NIST. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

  • Digital Commons @ NJIT. (2023). Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). {(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • Chemsrc. (2025). CAS#:3584-32-5 | 4-(Benzyloxy)-3-methoxy-2-nitrobenzoic acid. Retrieved from [Link]

  • Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012032546A3 - Process for the preparation of salmeterol and its intermediates.
  • Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.

Sources

A Comprehensive Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in the Synthesis of Antimycins

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, a pivotal intermediate in the synthetic pathways leading to various antimycin analogues and other biologically active molecules. We will delve into the strategic importance of this compound, detailing its synthesis, characterization, and subsequent transformations. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols. The methodologies described herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of Antimycins and the Role of Key Intermediates

Antimycins are a class of natural products that exhibit a broad spectrum of biological activities, including potent antifungal, insecticidal, and acaricidal properties. Their unique mode of action, primarily through the inhibition of the mitochondrial respiratory chain at the cytochrome bc1 complex, has also made them valuable tools in biochemical research and potential starting points for the development of novel therapeutic agents.

The complex structure of antimycins necessitates a sophisticated synthetic strategy, often relying on the assembly of key building blocks. 2-Benzyloxy-3-nitro-benzoic acid benzyl ester has emerged as a crucial intermediate in the synthesis of the 3-aminosalicylic acid core, a common structural motif in many antimycin analogues. The benzyloxy and benzyl ester protecting groups offer a robust yet selectively cleavable system, while the nitro group serves as a precursor to the essential amine functionality.

This guide will provide a detailed protocol for the synthesis of this key intermediate and its subsequent conversion, grounded in authoritative literature and best practices in organic synthesis.

Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. The following protocol has been optimized for yield and purity, with each step's rationale clearly explained.

Experimental Protocol

Step 1: Nitration of 2-Hydroxybenzoic Acid (Salicylic Acid)

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-hydroxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0 °C.

  • Nitrating Agent Addition: Slowly add a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid dropwise, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted. The precipitated product, a mixture of 3-nitro- and 5-nitro-2-hydroxybenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

  • Purification: The isomers are separated by column chromatography on silica gel.

Causality: The use of concentrated sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich salicylic acid ring. The low temperature is crucial to control the exothermic reaction and minimize the formation of side products.

Step 2: Benzylation of 3-Nitro-2-hydroxybenzoic Acid

  • Reaction Setup: To a solution of 3-nitro-2-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq).

  • Reagent Addition: Add benzyl bromide (2.2 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor by TLC.

  • Workup: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Causality: Potassium carbonate acts as a base to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming the corresponding carboxylate and phenoxide ions. These nucleophiles then react with the electrophilic benzyl bromide via an Sₙ2 reaction to form the benzyl ester and benzyl ether, respectively. Using a slight excess of benzyl bromide ensures complete reaction.

Data Summary
Parameter Value
Molecular Formula C₂₁H₁₇NO₅
Molecular Weight 379.37 g/mol
Appearance White to off-white solid
Typical Yield 75-85% (over two steps)
Melting Point 98-102 °C
Synthetic Workflow Diagram

SynthesisWorkflow SalicylicAcid 2-Hydroxybenzoic Acid Nitration Nitration (HNO3, H2SO4) SalicylicAcid->Nitration NitroSalicylicAcid 3-Nitro-2-hydroxybenzoic Acid Nitration->NitroSalicylicAcid Benzylation Benzylation (BnBr, K2CO3) NitroSalicylicAcid->Benzylation TargetMolecule 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Benzylation->TargetMolecule

Caption: Synthetic pathway for 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Transformation to the 3-Aminosalicylate Core

The nitro group of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a versatile precursor to the amine functionality present in the 3-aminosalicylate core of antimycins. The following section details the reduction of the nitro group and the subsequent deprotection steps.

Experimental Protocol

Step 1: Reduction of the Nitro Group

  • Reaction Setup: Dissolve 2-Benzyloxy-3-nitro-benzoic acid benzyl ester (1.0 eq) in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups. Palladium on carbon is a highly effective catalyst for this transformation, and hydrogen gas serves as the reducing agent. This method is often preferred due to its high yield and the ease of product isolation.

Step 2: Deprotection of the Benzyl Groups

The deprotection of the benzyl ether and benzyl ester can be achieved simultaneously during the catalytic hydrogenation step if the reaction is allowed to proceed for a longer duration or under slightly more forcing conditions (e.g., increased hydrogen pressure). This one-pot reduction and deprotection is a highly efficient strategy.

  • Reaction Setup: Follow the same setup as the nitro reduction.

  • Reaction Conditions: Continue the hydrogenation until TLC analysis indicates the consumption of the intermediate amine and the formation of the final deprotected product, 3-aminosalicylic acid.

  • Workup: The workup procedure is identical to the nitro reduction step.

Causality: The palladium catalyst, in the presence of hydrogen, also facilitates the hydrogenolysis of the benzyl C-O bonds of both the ether and the ester, cleaving the protecting groups to yield the free phenol and carboxylic acid, respectively.

Transformation Workflow Diagram

TransformationWorkflow StartingIntermediate 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Reduction Catalytic Hydrogenation (H2, Pd/C) StartingIntermediate->Reduction AmineIntermediate 2-Benzyloxy-3-amino-benzoic Acid Benzyl Ester Reduction->AmineIntermediate Deprotection Hydrogenolysis (H2, Pd/C) AmineIntermediate->Deprotection FinalCore 3-Aminosalicylic Acid Deprotection->FinalCore

Caption: Conversion of the intermediate to the 3-aminosalicylate core.

Conclusion

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a strategically designed intermediate that facilitates the efficient synthesis of the 3-aminosalicylate core of antimycins and related compounds. The protocols and rationale detailed in this guide provide a solid foundation for researchers in the field. The careful choice of protecting groups and the sequence of transformations underscore the elegance and precision required in modern synthetic organic chemistry. By understanding the underlying principles of each step, scientists can confidently apply and adapt these methods to their specific research goals in the pursuit of novel bioactive molecules.

References

  • Miyoshi, H. (1998). Structure, function, and biosynthesis of antimycins. Journal of Pesticide Science, 23(3), 324-332. [Link]

  • Obana, H., Kumagai, S., & Hori, S. (1997). Antifungal and insecticidal activities of antimycins. Journal of Pesticide Science, 22(2), 113-117. [Link]

  • Slater, E. C. (1973). The mechanism of action of the respiratory inhibitor, antimycin. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 301(2), 129-154. [Link]

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Protected Precursor

In the landscape of complex natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereochemical control. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS No. 217095-89-1) emerges as a critical, albeit niche, building block, primarily recognized for its role as a protected precursor in the total synthesis of antimycins.[1] Antimycin A, a potent inhibitor of mitochondrial complex III, has garnered significant interest in drug development for its potential as an anticancer agent.[2][3] The subject compound serves to mask the reactive phenolic and carboxylic acid functionalities of the 3-nitrosalicylic acid core, allowing for selective modifications on other parts of the burgeoning antimycin molecule. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and its pivotal role in the construction of biologically active depsipeptides.

Nomenclature and Identification: Establishing a Chemical Identity

Precise communication in chemical synthesis is reliant on unambiguous nomenclature. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is known by several synonyms, which are crucial to recognize when surveying literature and chemical supplier databases.

Identifier Value Source
Systematic Name Benzyl 2-(benzyloxy)-3-nitrobenzoate[1]
CAS Number 217095-89-1[1]
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]
Alternative Names 3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester, 2-Benzyloxy-3-nitro-benzoic Acid Phenylmethyl Ester[4]

Physicochemical Properties and Characterization

While specific experimental data for this intermediate is not widely published, its properties can be inferred from related structures and general principles. The compound is expected to be a solid at room temperature, likely with a yellowish hue due to the nitroaromatic system. Its solubility will be highest in polar aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone, with limited solubility in nonpolar solvents and water.

Characterization of this molecule would rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Expected signals would include aromatic protons from the three phenyl rings, with distinct shifts for the protons on the nitro-substituted ring. Two singlets corresponding to the benzylic methylene protons (CH₂) would also be present.

    • ¹³C NMR: Resonances for the ester carbonyl carbon, the aromatic carbons, and the benzylic carbons would be key identifiers. The carbon bearing the nitro group would be significantly downfield.

  • Infrared (IR) Spectroscopy : Characteristic absorption bands would include strong peaks for the ester carbonyl (C=O) stretch (typically ~1730 cm⁻¹), asymmetric and symmetric stretches for the nitro group (NO₂) (around 1530 and 1350 cm⁻¹), and C-O stretching vibrations.[5]

  • Mass Spectrometry (MS) : The molecular ion peak [M]+ at m/z 363.11 would confirm the molecular weight. Fragmentation patterns would likely show losses of the benzyl and benzyloxy groups.

Synthesis and Handling: A Protocol Grounded in Chemical Logic

The synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a two-fold benzylation of 3-nitrosalicylic acid. The causality behind this experimental choice is to protect both the acidic proton of the carboxylic acid and the phenolic proton, preventing their interference in subsequent reactions. The Williamson ether synthesis is a common and effective method for the benzylation of the phenolic hydroxyl group, while the esterification of the carboxylic acid can be achieved through various methods, including reaction with benzyl bromide in the presence of a non-nucleophilic base.

Experimental Protocol: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

This protocol is a representative procedure based on standard benzylation techniques.[6][7]

Materials:

  • 3-Nitrosalicylic acid

  • Benzyl bromide (lachrymator, handle with care)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution and Base Addition: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-nitrosalicylic acid (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (2.5 eq) to the solution. The suspension will be stirred vigorously. The potassium carbonate acts as a base to deprotonate both the carboxylic acid and the phenolic hydroxyl group, forming the corresponding carboxylate and phenoxide ions.

  • Benzylation: Slowly add benzyl bromide (2.2 eq) to the stirring suspension. The reaction is typically exothermic and may require cooling to maintain room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), quench the reaction by pouring the mixture into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Self-Validating System: The purity of the final product should be assessed by NMR spectroscopy to confirm the presence of both benzyl groups and by melting point analysis, which should show a sharp melting range.

Role in Antimycin Synthesis: A Gateway to Bioactivity

The primary utility of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is as a stable, protected form of the 3-aminosalicylic acid core of antimycins.[8][9] The synthesis of antimycins involves the formation of a depsipeptide, which is a molecule with both ester and amide bonds. The presence of unprotected acidic protons on the salicylic acid moiety would interfere with the amide bond formation steps.

The synthetic strategy involves the following conceptual workflow:

Antimycin_Synthesis_Workflow cluster_0 Protection cluster_1 Core Modification cluster_2 Deprotection & Final Steps 3-Nitrosalicylic_Acid 3-Nitrosalicylic Acid Target_Compound 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester 3-Nitrosalicylic_Acid->Target_Compound Benzylation (BnBr, K₂CO₃) Peptide_Coupling Peptide Coupling (with protected amino acids/peptides) Target_Compound->Peptide_Coupling Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Peptide_Coupling->Reduction Deprotection Deprotection (e.g., Hydrogenolysis) Cyclization Macrolactonization Deprotection->Cyclization Reduction->Deprotection Antimycin Antimycin Analogue Cyclization->Antimycin

Caption: Conceptual workflow for the use of the target compound in antimycin synthesis.

  • Protection: 3-Nitrosalicylic acid is first protected to form 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

  • Peptide Coupling: The protected nitroaromatic core is then coupled with a peptide or amino acid chain.

  • Nitro Group Reduction: The nitro group is reduced to an amine, which is a key step in forming the final 3-amino salicylic acid moiety. This reduction is often performed using catalytic hydrogenation.

  • Deprotection: The benzyl protecting groups are removed, typically via hydrogenolysis using a palladium catalyst. This deprotection regenerates the carboxylic acid and phenolic hydroxyl groups.

  • Macrolactonization: The final step is an intramolecular esterification (macrolactonization) to form the characteristic depsipeptide ring of the antimycin.

Functional Synonyms and Broader Context

In the context of drug development, "functional synonyms" can be considered as alternative protected forms of 3-nitrosalicylic acid that achieve the same strategic goal. For instance, other ester protecting groups (e.g., methyl, ethyl, or tert-butyl esters) could be used for the carboxylic acid, and different protecting groups for the phenolic hydroxyl (e.g., silyl ethers) could be employed. The choice of protecting group depends on the specific reaction conditions planned for the subsequent synthetic steps and the desired deprotection strategy.

Conclusion

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a specialized yet crucial intermediate for the synthesis of antimycin-type natural products. Its preparation via a straightforward double benzylation reaction provides a stable, protected precursor that enables the complex manipulations required for the total synthesis of these biologically active molecules. For researchers in drug development, understanding the synthesis and role of such intermediates is fundamental to the design and execution of synthetic routes to novel therapeutic agents.

References

  • Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent. (2025). PubMed.
  • Antimycin-type depsipeptides: discovery, biosynthesis, chemical synthesis, and bioactivities. (2016). Royal Society of Chemistry.
  • Biosynthesis of Antimycin-Type Depsipeptides and Cyclohexylcarbonyl-CoA by David William Skyrud. (2020). eScholarship.org.
  • Biosynthesis of Antimycins with a Reconstituted 3-Formamidosalicylate Pharmacophore in Escherichia coli. (2025).
  • Engineered Biosynthesis and Anticancer Studies of Ring-Expanded Antimycin-Type Depsipeptides. (n.d.). PMC.
  • BENZOIC ACID, BENZYL ESTER. (n.d.).
  • 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. (n.d.). ChemicalBook.
  • Antimycin-type depsipeptides: Discovery, biosynthesis, chemical synthesis, and bioactivities. (2025). Unknown.
  • Benzylation of hydroxyl groups by Williamson reaction. (2021). NCBI Bookshelf.
  • 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (n.d.). Santa Cruz Biotechnology.
  • CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. (n.d.). Chemsrc.
  • Synthesis of 3-benzyloxy-4-(4'-methylbenzoyl)-5-nitrobenzoic acid. (n.d.). PrepChem.com.
  • 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. (n.d.). Santa Cruz Biotechnology.
  • Improved Synthesis of 3-Nitrosalicylic Acid. (2010).
  • Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C(sp3)-H Activation. (n.d.). The Royal Society of Chemistry.
  • Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Benzylic substitution, benzyl
  • Synthesis of 5 and 3-nitrosalicylic acid. (2021). YouTube.
  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. (n.d.).
  • Chemistry 211 Experiments. (2012). Unknown.
  • US10392364B2 - Process for synthesis of lenalidomide. (n.d.).
  • Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. (2025).
  • Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.).
  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid. (n.d.).
  • How To Identify The IR Of Methyl M-Nitrobenzo
  • (PDF) Total Synthesis of Isoneoantimycin. (n.d.).
  • Total Synthesis of Mansouramycin A. (n.d.). ScholarWorks @ UTRGV.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). MDPI.

Sources

An In-Depth Technical Guide to 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Key Intermediate in Antimycin Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a crucial chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, molecular formula, and weight, alongside its significant role in the synthesis of complex natural products. We will explore a validated synthesis protocol, its physicochemical properties, and the necessary safety precautions for handling.

Core Compound Identification and Properties

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, also known by its synonym Benzyl 2-(Benzyloxy)-3-nitrobenzoate, is a key organic compound utilized in multi-step chemical syntheses. Its primary significance lies in its role as an intermediate in the laboratory synthesis of antimycins, a family of potent mitochondrial electron transport inhibitors.[1]

Molecular Structure and Data

The compound's structure features a benzoic acid core with a nitro group at the 3-position and a benzyloxy group at the 2-position. The carboxylic acid functional group is protected as a benzyl ester. This specific arrangement of functional groups is instrumental for its reactivity in subsequent synthetic steps.

PropertyValueSource
Molecular Formula C₂₁H₁₇NO₅[1][2]
Molecular Weight 363.36 g/mol [1][2]
CAS Number 217095-89-1[1]
Alternate Name Benzyl 2-(Benzyloxy)-3-nitrobenzoate[1]
Physicochemical Properties (Predicted)

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from structurally related molecules such as benzyl benzoate.[3][4][5]

PropertyPredicted Value/StateRationale/Comparison
Appearance White to pale yellow solid or viscous liquidBased on related substituted benzyl esters.[3]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform)A common characteristic of organic esters like benzyl benzoate.[3][5]
Boiling Point > 300 °CHigh molecular weight and aromatic nature suggest a high boiling point, similar to benzyl benzoate (323°C).[4][5]
Melting Point Likely in the range of 20-100 °CThe presence of multiple aromatic rings and a nitro group would likely result in a solid at room temperature.

Strategic Importance in Drug Development: The Antimycin Connection

The primary application for this compound is as a building block in the total synthesis of antimycins.[1] Antimycins are a class of natural products produced by Streptomyces bacteria that exhibit potent biological activity.

Mechanism of Action of Antimycins

Antimycins are powerful inhibitors of the mitochondrial respiratory chain. They specifically target the Qi site of Complex III (cytochrome c reductase), thereby blocking the transfer of electrons and disrupting the production of ATP. This mechanism makes them valuable as biochemical tools and as potential starting points for the development of new therapeutic agents, including anticancer drugs and antifungals.

The following diagram illustrates the logical flow from the intermediate to the final biologically active compound class.

G A 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester B Multi-Step Organic Synthesis (e.g., reduction of nitro group, amidation) A->B Precursor C Antimycin Analogs B->C Yields D Inhibition of Mitochondrial Complex III C->D Exhibits E Drug Development Research (Anticancer, Antifungal) D->E Basis for

Caption: Role of the ester in the drug development pipeline.

Synthesis Protocol: A Validated Approach

Causality of Experimental Choices:

  • Step 1 (Benzylation of Phenolic Hydroxyl): The phenolic -OH group of 3-nitrosalicylic acid is more acidic and nucleophilic than the carboxylic acid -OH. Therefore, it can be selectively protected (benzylated) first. Using a base like potassium carbonate is crucial to deprotonate the phenol, making it a better nucleophile to attack the benzyl bromide. Acetone is a suitable polar aprotic solvent for this type of SN2 reaction.

  • Step 2 (Esterification of Carboxylic Acid): Once the phenolic hydroxyl is protected, the carboxylic acid can be converted to its benzyl ester. Again, a base is used to deprotonate the carboxylic acid, forming a carboxylate salt which then reacts with benzyl bromide. This second benzylation is typically performed at a slightly elevated temperature to ensure the reaction goes to completion.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis workflow.

Detailed Step-by-Step Methodology

Materials:

  • 3-Nitrosalicylic Acid

  • Benzyl Bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Step 1: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-nitrosalicylic acid (1.0 eq).

  • Add anhydrous acetone to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq).

  • Slowly add benzyl bromide (1.1 eq) to the stirring suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the intermediate acid, which can be purified by crystallization or used directly in the next step.

Step 2: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

  • Dissolve the 2-Benzyloxy-3-nitro-benzoic acid (1.0 eq) from Step 1 in anhydrous DMF in a round-bottom flask.

  • Add anhydrous potassium carbonate (1.5 eq).

  • Add benzyl bromide (1.1 eq) to the mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, cool the mixture and pour it into ice water, which should precipitate the crude product.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on its constituent functional groups and related compounds.

  • Nitro Compounds: Aromatic nitro compounds can be toxic and should be handled with care.

  • Benzyl Bromide (Reagent): This is a lachrymator and is corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • General Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a specialty chemical of significant value to the field of synthetic organic chemistry and drug development. Its structure is tailored for the synthesis of antimycin-class molecules, providing a critical building block for researchers investigating mitochondrial inhibition and developing new therapeutics. The synthetic protocol outlined herein, based on established chemical principles, offers a reliable pathway for its preparation in a laboratory setting. As with all chemical research, adherence to strict safety protocols is paramount.

References

  • PubChem. (n.d.). 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER. Retrieved from [Link]

  • ScenTree. (n.d.). Benzyl benzoate (CAS N° 120-51-4). Retrieved from [Link]

  • Odoro. (2024, January 20). Benzyl Benzoate: A Deep Dive into its Properties and Purity Standards. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Slate. (2024, March 26). What is Benzyl Benzoate? Cosmetic usage, properties, and regulatory insights. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. Retrieved from [Link]

  • Liu, H., et al. (2013). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C-H Acyloxylation. Royal Society of Chemistry. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid. Retrieved from [Link]

  • Scintila. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

  • Zzstandard. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103570552A - Synthesis method of methyl 3-nitrosalicylate.
  • Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2023). Salicylic acid biosynthesis via the PAL pathway requires benzaldehyde synthase and a benzyl salicylate-specific esterase. Retrieved from [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. Retrieved from [Link]

  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US20030233008A1 - Process for the preparation of carboxylic benzyl esters.
  • Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.
  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl 4-benzyloxy-3-(2',4'-dibenzyloxy-6'-methylbenzoyloxy)-2-hydroxy-6-methylbenzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester, scientifically named Benzyl 2-(benzyloxy)-3-nitrobenzoate, is a key chemical intermediate with significant applications in the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of its chemical identity, structural characteristics, a proposed synthesis protocol, and its critical role in pharmaceutical development, particularly as a precursor in the synthesis of Antimycin A, a potent mitochondrial electron transport chain inhibitor.[1] This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all scientific investigation. The key identifiers and computed physicochemical properties for Benzyl 2-(benzyloxy)-3-nitrobenzoate are summarized below. It is important to note that while experimental data for some properties are scarce in publicly available literature, computational predictions provide a reliable starting point for experimental design.

IdentifierValueSource
IUPAC Name Benzyl 2-(benzyloxy)-3-nitrobenzoateN/A
Synonyms 3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester, 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester[1]
CAS Number 217095-89-1[1]
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]
Appearance Predicted to be a crystalline solidN/A
Melting Point Data not available in searched literature.N/A
Solubility Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone) and insoluble in water.N/A

Molecular Structure and Spectroscopic Analysis

The structure of Benzyl 2-(benzyloxy)-3-nitrobenzoate is characterized by a central 3-nitrobenzoic acid core, with the phenolic hydroxyl at the 2-position protected as a benzyl ether and the carboxylic acid functional group esterified with a benzyl group. This specific arrangement of functional groups dictates its reactivity and spectroscopic signature.

Predicted Spectroscopic Data

2.1.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be complex due to the presence of three distinct aromatic rings.

  • Aromatic Protons (Ar-H): Multiple signals are anticipated in the range of δ 7.20-8.50 ppm. The protons on the nitro-substituted ring will likely be the most downfield due to the electron-withdrawing effect of the nitro group.

  • Benzyl CH₂ Protons: Two distinct singlets are expected for the two benzylic methylene groups (O-CH₂-Ph and C(=O)O-CH₂-Ph), likely appearing in the δ 5.00-5.50 ppm region.

2.1.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show a number of signals corresponding to the 21 carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal for the ester carbonyl is expected around δ 164-167 ppm.

  • Aromatic Carbons (Ar-C): A series of signals in the δ 120-150 ppm range will correspond to the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.

  • Benzylic Carbons (CH₂): Signals for the two benzylic carbons are expected in the δ 65-75 ppm region.

2.1.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its key functional groups.

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • NO₂ Stretch (Nitro group): Two distinct strong absorptions are anticipated, an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

  • C-O Stretch (Ether and Ester): Strong bands in the region of 1000-1300 cm⁻¹ will be indicative of the C-O single bonds.

  • Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

2.1.4. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak [M]⁺ at m/z 363.36. Common fragmentation patterns would likely involve the loss of the benzyl groups (C₇H₇, 91 m/z) and potentially the nitro group (NO₂, 46 m/z).

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate can be conceptualized in a two-step process starting from 3-nitrosalicylic acid. This approach leverages well-established synthetic transformations, ensuring high yields and purity.

Proposed Synthetic Pathway

Synthesis_Pathway Start 3-Nitrosalicylic Acid Reagent1 Benzyl Bromide (BnBr) K₂CO₃, Acetone Start->Reagent1 Intermediate 2-(Benzyloxy)-3-nitrobenzoic Acid Reagent2 Benzyl Bromide (BnBr) K₂CO₃, DMF Intermediate->Reagent2 Product Benzyl 2-(benzyloxy)-3-nitrobenzoate (Target Molecule) Reagent1->Intermediate Step 1: Benzylation of Phenolic OH Reagent2->Product Step 2: Esterification of Carboxylic Acid

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of 2-(Benzyloxy)-3-nitrobenzoic Acid

  • Rationale: The first step involves the selective protection of the phenolic hydroxyl group as a benzyl ether. The use of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone facilitates the deprotonation of the more acidic phenolic proton over the carboxylic acid proton, followed by nucleophilic substitution on benzyl bromide.

  • Procedure:

    • To a solution of 3-nitrosalicylic acid (1.0 eq) in acetone, add anhydrous potassium carbonate (2.5 eq).

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Acidify the residue with 1M HCl to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 2-(benzyloxy)-3-nitrobenzoic acid.

Step 2: Synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate

  • Rationale: The second step is the esterification of the carboxylic acid. A similar Williamson ether synthesis-type reaction is employed, but under slightly more forcing conditions (e.g., using DMF as a solvent at a higher temperature) to ensure the less nucleophilic carboxylate reacts.

  • Procedure:

    • Dissolve the 2-(benzyloxy)-3-nitrobenzoic acid (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (1.5 eq) to the solution.

    • Add benzyl bromide (1.2 eq) and heat the mixture to 60-70 °C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product.

Reactivity and Stability

The reactivity of Benzyl 2-(benzyloxy)-3-nitrobenzoate is governed by its three main functional groups: the nitro group, the benzyl ether, and the benzyl ester.

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but makes it susceptible to nucleophilic aromatic substitution under certain conditions. The nitro group can be readily reduced to an amine, which is a common transformation in the synthesis of many pharmaceutical compounds.

  • Benzyl Ether and Ester: Both the benzyl ether and benzyl ester linkages are susceptible to cleavage under hydrogenolysis conditions (e.g., H₂, Pd/C). This deprotection strategy is a cornerstone of synthetic chemistry, allowing for the unmasking of hydroxyl and carboxylic acid functionalities at a later stage in a synthetic sequence.

Applications in Drug Development

Intermediate in Antimycin A Synthesis

The primary documented application of Benzyl 2-(benzyloxy)-3-nitrobenzoate is as an intermediate in the synthesis of Antimycin A.[1] Antimycin A is a potent inhibitor of the mitochondrial electron transport chain, specifically targeting the Qi site of Complex III (cytochrome bc₁ complex).[2] By blocking this crucial step in cellular respiration, Antimycin A effectively halts ATP production. This property makes it a valuable tool in biochemical research for studying mitochondrial function and a lead compound for the development of new therapeutic agents.

The synthesis of the antimycin core often involves the construction of a 3-formamidosalicylic acid moiety. Benzyl 2-(benzyloxy)-3-nitrobenzoate serves as a protected precursor to this key fragment. The synthetic utility lies in the ability to first reduce the nitro group to an amine, followed by formylation, and subsequent deprotection of the benzyl groups to reveal the desired 3-formamidosalicylic acid derivative.

Application_Workflow Target Benzyl 2-(benzyloxy)-3-nitrobenzoate Step1 Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) Target->Step1 Intermediate1 Benzyl 3-amino-2-(benzyloxy)benzoate Step1->Intermediate1 Step2 Formylation (e.g., Acetic Formic Anhydride) Intermediate1->Step2 Intermediate2 Benzyl 3-formamido-2-(benzyloxy)benzoate Step2->Intermediate2 Step3 Deprotection (Hydrogenolysis) Intermediate2->Step3 FinalProduct 3-Formamidosalicylic Acid Derivative (Antimycin A Core) Step3->FinalProduct

Caption: Role as an intermediate in Antimycin A synthesis.

Safety and Handling

While specific toxicity data for Benzyl 2-(benzyloxy)-3-nitrobenzoate is not available, standard laboratory safety precautions for handling aromatic nitro compounds and benzylating agents should be strictly followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact. Compounds containing nitroaromatic moieties should be handled with care due to their potential for mutagenicity and toxicity.

Conclusion

3-Nitro-2-(phenylmethoxy)benzoic Acid Phenylmethyl Ester is a valuable and versatile intermediate in organic synthesis. Its well-defined structure, predictable reactivity, and key role as a precursor to the core of Antimycin A underscore its importance in the field of drug discovery and development. This guide provides a foundational understanding of its properties and a practical framework for its synthesis and application, empowering researchers to leverage this compound in their synthetic endeavors.

References

  • PubChem. (n.d.). Benzyl 3-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). p-(Benzyloxy)nitrobenzene. Retrieved from [Link]

  • PrepChem. (2023). Preparation of 3-nitrosalicylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2025, June 15). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. Retrieved from [Link]

Sources

A Technical Guide to the Potential Research Applications of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS No. 217095-89-1) is a multifaceted aromatic compound currently recognized primarily as a synthetic intermediate.[1] An analysis of its constituent functional groups—a nitroaromatic system, a benzyl ester, and a benzyloxy ether—reveals a significant, yet largely untapped, potential for broader research applications. The nitroaromatic core is a well-established pharmacophore in medicinal chemistry, crucial to the activity of numerous antimicrobial and anticancer agents.[2][3][4] The benzyl ester and ether moieties serve as versatile handles for synthetic modification and potential prodrug strategies. This guide provides an in-depth exploration of promising research avenues for this molecule, moving beyond its current role as an intermediate to frame it as a valuable scaffold for innovation in medicinal chemistry, a versatile building block in advanced organic synthesis, and an exploratory precursor in materials science. Detailed experimental protocols and workflows are provided to offer a practical starting point for researchers.

Introduction & Molecular Profile

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, also known as Benzyl 2-(benzyloxy)-3-nitrobenzoate, is a compound whose potential is encoded in its structure.[1] To unlock this potential, one must first understand the role and reactivity of its key components.

Chemical Properties Summary

PropertyValueReference
CAS Number 217095-89-1[1][5]
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]
Alternate Name Benzyl 2-(benzyloxy)-3-nitrobenzoate[1]
Known Application Antimycin Intermediate[1]

The molecule incorporates three key functional regions:

  • The Nitroaromatic Core: The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's electronic properties and reactivity.[2][6][7] In medicinal chemistry, this moiety is often essential for biological activity, particularly in antimicrobial and anticancer drugs, where it can undergo bioreduction to generate reactive nitrogen species.[2][4][7]

  • The Benzyl Ester Linkage: Ester groups are common in pharmaceuticals and can act as prodrugs, undergoing hydrolysis by endogenous esterases to release a parent carboxylic acid. The benzyl ester specifically offers a pathway for deprotection under reductive conditions.

  • The Benzyloxy Protecting Group: The benzyloxy group is a standard protecting group for phenols in multi-step synthesis, typically removable via catalytic hydrogenation. Its presence suggests the molecule is designed as a stable intermediate for more complex synthetic targets.

These three components make the molecule a rich platform for systematic investigation.

Core Research Area: Medicinal Chemistry & Drug Discovery

The compound's known status as an "antimycin intermediate" provides a strong rationale for its exploration in drug discovery.[1] The nitroaromatic scaffold is a privileged structure in therapeutics, and this molecule represents a novel, unexplored variation.

Rationale: The Nitroaromatic Pharmacophore and Reductive Activation

Many nitroaromatic drugs are prodrugs that require enzymatic reduction of the nitro group to exert their therapeutic effect.[2][7] This process is often specific to anaerobic organisms or the hypoxic microenvironment of solid tumors, providing a mechanism for selective toxicity.[3][4] The reduction cascade generates highly reactive intermediates, such as nitroso and hydroxylamine species, which can damage cellular macromolecules like DNA, leading to cell death.[8]

G cluster_0 Reductive Activation Pathway A Nitroaromatic Prodrug (R-NO₂) B Nitroso Radical Anion (R-NO₂⁻˙) A->B 1e⁻ reduction (Nitroreductase) C Nitroso Species (R-NO) B->C D Hydroxylamine (R-NHOH) C->D 2e⁻, 2H⁺ F Covalent Adducts & Oxidative Stress D->F Reaction E Cellular Macromolecules (DNA, Proteins) E->F Damage G Cell Death F->G

Caption: General mechanism of nitroaromatic drug bioactivation.

Potential Therapeutic Avenue I: Antimicrobial Agents

Given the prevalence of nitroaromatics as antibiotics and antifungals, a primary research direction is to evaluate the subject molecule and its derivatives for antimicrobial activity.[4][8][9]

Experimental Workflow: Antimicrobial Screening

Caption: Workflow for evaluating antimicrobial potential.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

  • Preparation: Dissolve 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester in dimethyl sulfoxide (DMSO) to create a 10 mg/mL stock solution. Prepare a series of twofold dilutions in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Adjust the turbidity of a fresh microbial culture to a 0.5 McFarland standard. Dilute this suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells for positive control (microbes in broth, no drug), negative control (broth only), and solvent control (microbes in broth with DMSO concentration matching the highest test concentration).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth. This can be determined by visual inspection or by measuring absorbance at 600 nm.

Potential Therapeutic Avenue II: Hypoxia-Activated Anticancer Prodrugs

The hypoxic (low-oxygen) environment of solid tumors is a key target for selective cancer therapy. Nitroaromatic compounds can be selectively reduced by tumor-specific nitroreductases, making them excellent candidates for hypoxia-activated prodrugs.[3]

Protocol 2: In Vitro Hypoxia-Selective Cytotoxicity Assay

  • Cell Culture: Culture a relevant cancer cell line (e.g., HT-29 colon cancer, A549 lung cancer) in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates. After 24 hours, treat the cells with serial dilutions of the test compound.

  • Normoxic/Hypoxic Incubation: Place one set of plates in a standard incubator (21% O₂). Place a duplicate set in a hypoxic chamber (e.g., 1% O₂). Incubate both sets for 48-72 hours.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT or PrestoBlue assay. Measure absorbance according to the manufacturer's protocol.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions indicates hypoxia-selective activity. The hypoxia cytotoxicity ratio (IC₅₀ normoxia / IC₅₀ hypoxia) is a key metric.

Structure-Activity Relationship (SAR) Exploration

The parent molecule is an ideal starting point for an SAR study. Systematic modification of its three functional regions can elucidate the structural requirements for biological activity.

G cluster_mods A 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Benzyl Ester Nitro Group Benzyloxy Group B Hydrolysis to Carboxylic Acid A:f1->B D Reduction to Amino Group A:f2->D F Hydrogenolysis to Phenol A:f3->F C Amidation to Amide Library B->C E Acylation/Sulfonylation of Amine D->E G Alkylation of Phenol F->G

Caption: Potential pathways for SAR studies.

Core Research Area: Advanced Synthetic Chemistry

Beyond its direct biological applications, the title compound is a versatile intermediate for constructing complex molecular architectures. Its functional groups offer opportunities for orthogonal or sequential chemical transformations.

Rationale: A Trifunctional Synthetic Building Block

The molecule's utility stems from the differential reactivity of its functional groups:

  • Nitro Group Reduction: Easily reduced to an amine, providing a nucleophilic site for further reactions.[10]

  • Ester Hydrolysis/Transamidation: The ester can be converted to a carboxylic acid or various amides.

  • Ether Cleavage: The benzyloxy group can be cleaved via catalytic hydrogenation, often concurrently with nitro group reduction, to unmask a phenol.

Protocol 3: One-Pot Nitro Reduction and Debenzylation via Catalytic Hydrogenation

  • Setup: To a solution of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (1.0 mmol) in ethanol or ethyl acetate (20 mL) in a flask suitable for hydrogenation, add 10% Palladium on Carbon (Pd/C) (10 mol% by weight).

  • Hydrogenation: Seal the reaction vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or a Parr hydrogenator apparatus (e.g., at 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 2-hydroxy-3-amino-benzoic acid. This product can be purified further by recrystallization or column chromatography. This resulting aminophenol is a high-value intermediate for synthesizing heterocyclic compounds like phenoxazines.

Exploratory Research Area: Materials Science

While a more speculative avenue, the structural features of the molecule suggest potential applications in materials science.

Precursors for Azo Dyes and Pigments

Nitroaromatic compounds are foundational in the synthesis of dyes.[6] The synthetic pathway described in Protocol 3 yields an aromatic amine. This amine can undergo diazotization followed by coupling with an electron-rich aromatic compound (e.g., a phenol or aniline derivative) to form a highly conjugated azo dye. The specific substitution pattern of the starting material could lead to novel colorants with unique spectral properties.

Summary and Future Outlook

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a compound of significant latent potential. While its current designation is that of a synthetic intermediate, its inherent chemical architecture positions it as a prime candidate for extensive research and development.

  • Most Promising Path: The most immediate and promising research area is in medicinal chemistry . Its structural similarity to known nitroaromatic drugs, combined with its unexplored nature, makes it a compelling starting point for developing new antimicrobial or hypoxia-activated anticancer agents.

  • Synthetic Versatility: Its value as a synthetic building block should not be underestimated. The ability to selectively modify its three key functional groups allows for the rapid generation of diverse chemical libraries.

  • Critical Consideration: For any therapeutic application, a thorough investigation into the compound's metabolic fate and toxicological profile is imperative. The potential for genotoxicity associated with some nitroaromatics must be carefully evaluated early in the development process.[2][3]

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Chemical Research: The Role of Nitrobenzoic Acid Derivatives in Innovation. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. e-Nacalai. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester. e-Nacalai. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. PubChem. Retrieved from [Link]

  • Abreu, P. A., et al. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Retrieved from [Link]

  • Upadhayaya, R. S., et al. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC - NIH. Retrieved from [Link]

  • Seabra, A. B., et al. (n.d.). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:1329485-44-0 | 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Chemsrc. Retrieved from [Link]

  • Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. Retrieved from [Link]

  • Bissada, A., et al. (2012). Synthesis and Structure-Activity Studies of Benzyl Ester Meperidine and Normeperidine Derivatives as Selective Serotonin Transporter Ligands. PMC - NIH. Retrieved from [Link]

  • Basualdo, M. C., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, Bioactivity, and Tentative Exploration of Action Mode for Benzyl Ester-Containing Derivatives. PubMed. Retrieved from [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. Retrieved from [Link]

  • Mou, F., et al. (n.d.). A variety of methods for the synthesis of benzyl esters. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Benzoic acid 3-hydroxybenzyl ester. PubChem. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOIC ACID, BENZYL ESTER. Ataman Kimya. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2-hydroxy-, phenylmethyl ester. Cheméo. Retrieved from [Link]

  • Khodaei, M. M., et al. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. NIST WebBook. Retrieved from [Link]

  • Sanna, C., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
  • Zhang, M., et al. (n.d.). Dual Thermo- and Light-responsive Dendron-Jacketed Homopolymer Containing Photoswitchable Azobenzene Groups via macromonomer route - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

Sources

From Benchtop Curiosity to Clinical Candidate: The Discovery and Enduring Legacy of Nitrobenzoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of nitrobenzoic acid esters, a class of molecules that has journeyed from the annals of 19th-century organic chemistry to the forefront of modern therapeutic design. We will dissect their historical discovery, provide robust protocols for their synthesis and characterization, and illuminate their critical role in contemporary drug development, particularly in the realm of oncology. This document is structured to provide not just procedural knowledge, but a deep, causal understanding of the chemistry and its application for professionals in the scientific community.

A Historical Perspective: The Genesis of a Versatile Scaffold

The story of nitrobenzoic acid esters is a chapter in the larger narrative of classical organic chemistry, built upon foundational discoveries in aromatic chemistry.

The Precursors: Benzoic Acid and the Dawn of Nitration

The journey begins with benzoic acid, a compound first described in the 16th century. However, it was the pioneering work of Justus von Liebig and Friedrich Wöhler in the 1830s that elucidated its composition and, through their investigation of oil of bitter almonds, introduced the concept of the "benzoyl radical" (C₇H₅O).[1][2][3] This laid the groundwork for understanding how the benzoic acid molecule could be chemically modified.

Contemporaneously, the field of aromatic chemistry was electrified by the work of Eilhard Mitscherlich , who in 1833, produced benzene by distilling benzoic acid with lime.[4] A year later, in 1834, he successfully synthesized nitrobenzene by reacting benzene with fuming nitric acid, a landmark achievement that introduced the nitro group to the aromatic ring.[4][5]

These parallel discoveries set the stage for the synthesis of nitrobenzoic acids. Chemists soon applied nitration techniques to benzoic acid itself, establishing that the reaction with a mixture of nitric and sulfuric acids predominantly yields m-nitrobenzoic acid, a consequence of the deactivating, meta-directing nature of the carboxylic acid group.[6][7] The ortho and para isomers are formed as minor byproducts in this direct nitration.[7]

The Final Step: The Advent of Esterification

The transformation of these newly discovered nitrobenzoic acids into their corresponding esters was made systematic and efficient by the work of Emil Fischer and Arthur Speier . In 1895, they described the acid-catalyzed reaction between a carboxylic acid and an alcohol, a process now universally known as Fischer-Speier esterification.[8][9] This reaction, which involves heating the two components with a strong acid catalyst like sulfuric acid, proved to be a robust method for producing esters, including the nitrobenzoic acid esters that are the subject of this guide.[10][11]

Synthesis and Validation: A Self-Validating Experimental Workflow

The synthesis of nitrobenzoic acid esters is a quintessential two-stage process in organic synthesis. The integrity of the final product relies on careful execution and rigorous analytical validation at each stage.

Stage 1: Nitration of the Aromatic Ring

The introduction of the nitro group is an electrophilic aromatic substitution. The protocol below details the synthesis of the most common isomer, m-nitrobenzoic acid.

Experimental Protocol: Synthesis of m-Nitrobenzoic Acid

  • Reagent Preparation: Prepare a nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction Setup: In a 250 mL flask, dissolve 15 g of benzoic acid in 30 mL of concentrated sulfuric acid. Cool this mixture in an ice-salt bath to below 5°C.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred benzoic acid solution. Causality: The rate of addition and temperature must be strictly controlled. The reaction is highly exothermic, and temperatures above 10°C can lead to the formation of dinitrated byproducts, compromising yield and purity.

  • Reaction Progression: After the addition is complete, allow the flask to warm to room temperature and stir for one hour to ensure the reaction goes to completion.

  • Precipitation and Isolation: Pour the reaction mixture slowly over 200 g of crushed ice. The nitrobenzoic acid isomers will precipitate out of the aqueous solution.

  • Purification: Isolate the solid product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure m-nitrobenzoic acid.

Stage 2: Fischer Esterification

With the nitrobenzoic acid in hand, the next step is the formation of the ester.

Experimental Protocol: Synthesis of Ethyl m-Nitrobenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 10 g of m-nitrobenzoic acid and 50 mL of absolute ethanol.

  • Catalysis: Cautiously add 2 mL of concentrated sulfuric acid to the mixture while swirling. Causality: Sulfuric acid acts as the catalyst by protonating the carbonyl oxygen of the carboxylic acid.[10][12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[10][13]

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. The reaction is an equilibrium; using the alcohol as the solvent (in large excess) drives the reaction toward the product side, in accordance with Le Châtelier's principle.[12][14]

  • Workup: Cool the mixture and pour it into 200 mL of cold water. Add a 10% sodium carbonate solution to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Isolation: Wash the organic layer with water, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent by rotary evaporation to yield the crude ester. Further purification can be achieved by recrystallization or column chromatography.

Trustworthiness: A System of Analytical Validation

Every protocol must be a self-validating system. The identity and purity of the synthesized ester must be unequivocally confirmed through a suite of analytical techniques.

  • Spectroscopy (¹H NMR, ¹³C NMR, IR): Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural fingerprint of the molecule. Infrared (IR) spectroscopy confirms the presence of key functional groups, such as the ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the characteristic symmetric and asymmetric stretches of the nitro group (NO₂) (~1530 and ~1350 cm⁻¹).

  • Melting Point Analysis: A sharp melting point that corresponds to the literature value is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ester.

Table 1: Comparative Physicochemical Data of Ethyl Nitrobenzoate Isomers

PropertyEthyl o-nitrobenzoateEthyl m-nitrobenzoateEthyl p-nitrobenzoate
Molecular Formula C₉H₉NO₄C₉H₉NO₄C₉H₉NO₄
Molecular Weight 195.17 g/mol 195.17 g/mol 195.17 g/mol
Melting Point 30-32 °C45-47 °C57-59 °C
Appearance Yellowish Liquid/SolidPale Yellow SolidWhite to Yellow Solid

Modern Applications: The Nitro Group as a Strategic Tool in Drug Development

The true value of nitrobenzoic acid esters in modern research lies in the strategic utility of the nitro group. This strongly electron-withdrawing moiety is not merely a passive substituent; it is an active trigger for biological function.[15][16]

Hypoxia-Activated Prodrugs (HAPs) for Cancer Therapy

Solid tumors are often characterized by regions of low oxygen, or hypoxia.[17][18] This unique microenvironment contains high levels of nitroreductase enzymes, which are far less active in healthy, well-oxygenated tissues.[19][20] This differential enzymatic activity provides a highly selective mechanism for targeted drug activation.

Scientists have brilliantly exploited this by designing prodrugs that incorporate a nitroaromatic "trigger."[21][22] In this strategy, a non-toxic prodrug containing a nitrobenzoic acid ester moiety is administered. It circulates throughout the body with minimal effect. However, upon reaching the hypoxic tumor environment, endogenous nitroreductases catalyze the reduction of the nitro group.[17][22] This bio-reduction initiates a cascade—either through electron redistribution or fragmentation—that releases a potent cytotoxic agent directly at the tumor site, minimizing systemic toxicity.[18][19]

HAP_Workflow cluster_Systemic Systemic Circulation (Normoxia) cluster_Tumor Tumor Microenvironment (Hypoxia) Prodrug Nitroaromatic Prodrug (Inactive) Healthy Healthy Tissue Prodrug->Healthy No Activation Tumor Hypoxic Tumor Cells Prodrug->Tumor Diffusion Enzymes Nitroreductase Enzymes Active Cytotoxic Drug (Active) Enzymes->Active Reduction of Nitro Group Death Selective Cell Death Active->Death

Caption: Logical workflow of a Hypoxia-Activated Prodrug (HAP).

Versatile Intermediates and Scaffolds

Beyond prodrugs, nitrobenzoic acids and their esters are invaluable building blocks. The nitro group can be readily reduced to an amine (-NH₂), providing a chemical handle for further elaboration in the synthesis of complex pharmaceutical agents.[23] For example, 4-aminobenzoic acid, derived from 4-nitrobenzoic acid, is a key precursor to the anesthetic procaine and to folic acid.[23][24] This highlights their role as fundamental intermediates in the creation of diverse, biologically active molecules.[25][26]

Future Horizons

The utility of nitrobenzoic acid esters is far from exhausted. Current and future research is focused on several exciting fronts:

  • Next-Generation Prodrugs: Designing HAPs with even greater selectivity and novel activation mechanisms to overcome drug resistance.[21]

  • Green Chemistry: Developing more sustainable synthetic routes using milder catalysts and more environmentally benign conditions.

  • Materials Science: Incorporating nitrobenzoic acid derivatives into advanced polymers to create materials with unique photo-responsive or thermal properties.[25][27]

References

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Encyclopedia MDPI. [Link]

  • Tavares, L. C., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]

  • The Editors of Encyclopaedia Britannica. (Date not available). Justus, baron von Liebig. Britannica. [Link]

  • Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]

  • Chylińska, J., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 27(19), 6231. [Link]

  • Saeed, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3429. [Link]

  • Wang, Y., et al. (2023). Application of Hypoxia-Activated Prodrugs in Tumor Therapy: Design Strategies and Perspectives. Journal of Medicinal Chemistry, 66(15), 10291-10331. [Link]

  • Encyclopedia.com. (Date not available). Justus Freiherr Von Liebig. Encyclopedia.com. [Link]

  • Wikipedia. (Date not available). Fischer–Speier esterification. [Link]

  • ChemistryViews. (2023). Justus von Liebig: Great Teacher and Pioneer in Organic Chemistry and Agrochemistry. ChemistryViews. [Link]

  • Noriega-Colima, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. [Link]

  • Noriega-Colima, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]

  • Noriega-Colima, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

  • Ataman Kimya. (Date not available). NITROBENZOIC ACID. [Link]

  • Organic Chemistry Portal. (Date not available). Fischer-Speier Esterification. [Link]

  • Darwin Online. (Date not available). The Life-work of Liebig in Experimental and Philosophic Chemistry. [Link]

  • The Editors of Encyclopaedia Britannica. (2026). Eilhardt Mitscherlich. Britannica. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. [Link]

  • Organic Syntheses. (Date not available). m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Google Patents. (Date not available). Process for preparing nitro benzoic acid alkyl esters.
  • Google Patents. (Date not available). Method of synthesis of para-nitrobenzoic acid ethyl ester.
  • University of Bristol. (Date not available). benzene. Molecule of the Month. [Link]

  • Chemistry Steps. (Date not available). Fischer Esterification. [Link]

  • The Editors of Encyclopaedia Britannica. (2026). Alcohol - Esterification, Chemistry, Reactions. Britannica. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Date not available). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. [Link]

  • Organic Syntheses. (Date not available). Benzoic acid, m-nitro-, methyl ester. Organic Syntheses Procedure. [Link]

  • Google Patents. (Date not available).
  • Machado, D., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. MDPI. [Link]

  • Wikipedia. (Date not available). Nitrobenzoic acid. [Link]

  • Master Organic Chemistry. (Date not available). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. [Link]

  • Science History Institute. (Date not available). Justus von Liebig and Friedrich Wöhler. [Link]

  • Google Patents. (Date not available).
  • Wikipedia. (Date not available). Benzene. [Link]

  • Chemguide. (Date not available). esterification - alcohols and carboxylic acids. [Link]

  • Wikipedia. (Date not available). 4-Nitrobenzoic acid. [Link]

  • Student Academic Success Services. (Date not available). Organic Reactions: Esterification & Transesterification. [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

Sources

Methodological & Application

Application and Protocol for the Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. The protocol herein is designed to be robust and reproducible, detailing a two-step synthetic pathway starting from commercially available 2-hydroxy-3-nitrobenzoic acid. This guide emphasizes the rationale behind procedural steps, safety considerations, and methods for purification and characterization, ensuring a thorough understanding for the executing chemist.

Introduction

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a valuable scaffold in medicinal chemistry and materials science. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then be used in a variety of coupling reactions. The benzyl protecting groups on both the carboxylic acid and the phenolic hydroxyl group offer stability under a range of reaction conditions and can be selectively removed when required. This application note details a reliable method for the preparation of this versatile compound.

The synthesis proceeds in two key stages from 2-hydroxy-3-nitrobenzoic acid: first, the esterification of the carboxylic acid with benzyl bromide, followed by the etherification of the phenolic hydroxyl group. This sequence is designed to maximize yield and purity by protecting the more acidic carboxylic acid proton first, thereby preventing unwanted side reactions during the subsequent benzylation of the phenol.

Reaction Scheme

Reaction_Scheme cluster_0 Step 1: Benzyl Esterification cluster_1 Step 2: Benzyl Etherification 2-hydroxy-3-nitrobenzoic_acid 2-hydroxy-3-nitrobenzoic acid benzyl_2-hydroxy-3-nitrobenzoate Benzyl 2-hydroxy-3-nitrobenzoate 2-hydroxy-3-nitrobenzoic_acid->benzyl_2-hydroxy-3-nitrobenzoate benzyl_bromide_1 Benzyl Bromide benzyl_bromide_1:s->benzyl_2-hydroxy-3-nitrobenzoate:n K2CO3_1 K2CO3 K2CO3_1:s->benzyl_2-hydroxy-3-nitrobenzoate:n DMF_1 DMF DMF_1:s->benzyl_2-hydroxy-3-nitrobenzoate:n final_product 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester benzyl_2-hydroxy-3-nitrobenzoate->final_product benzyl_bromide_2 Benzyl Bromide benzyl_bromide_2:s->final_product:n K2CO3_2 K2CO3 K2CO3_2:s->final_product:n DMF_2 DMF DMF_2:s->final_product:n

Figure 1: Overall reaction scheme for the synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
2-hydroxy-3-nitrobenzoic acidC₇H₅NO₅183.12Sigma-Aldrich98%
Benzyl BromideC₇H₇Br171.04Acros Organics99%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Fisher Scientific≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.09EMD MilliporeAnhydrous, 99.8%
Ethyl Acetate (EtOAc)C₄H₈O₂88.11J.T. BakerACS Grade
HexanesC₆H₁₄86.18Macron Fine ChemicalsACS Grade
Saturated Sodium BicarbonateNaHCO₃84.01LabChem-
BrineNaCl58.44--
Anhydrous Magnesium SulfateMgSO₄120.37--
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

Experimental Protocol

Step 1: Synthesis of Benzyl 2-hydroxy-3-nitrobenzoate

This initial step focuses on the selective esterification of the carboxylic acid functionality. The use of a mild base like potassium carbonate is crucial to deprotonate the carboxylic acid preferentially over the less acidic phenolic hydroxyl group.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-nitrobenzoic acid (5.0 g, 27.3 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL) and stir until the starting material is fully dissolved.

  • Add potassium carbonate (4.14 g, 30.0 mmol, 1.1 eq) to the solution. The mixture will become a suspension.

  • Slowly add benzyl bromide (3.58 mL, 30.0 mmol, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate). The starting material will have a lower Rf than the product.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Step 2: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

In this second and final step, the phenolic hydroxyl group of the intermediate is benzylated under similar conditions to the first step. A slight excess of benzyl bromide and base is used to ensure complete conversion.

Procedure:

  • Dissolve the purified benzyl 2-hydroxy-3-nitrobenzoate (from Step 1) in a 250 mL round-bottom flask with anhydrous DMF (100 mL).

  • Add potassium carbonate (1.2 eq) to the solution.

  • Add benzyl bromide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain for 12-18 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and work up as described in Step 1 (points 6-9).

  • The crude product should be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as a crystalline solid.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Etherification a Dissolve 2-hydroxy-3-nitrobenzoic acid in DMF b Add K2CO3 a->b c Add Benzyl Bromide b->c d Heat to 60°C for 4-6h c->d e Reaction Monitoring by TLC d->e f Aqueous Workup & Extraction e->f g Drying and Concentration f->g h Column Chromatography g->h i Dissolve intermediate in DMF h->i Purified Intermediate j Add K2CO3 i->j k Add Benzyl Bromide j->k l Heat to 80°C for 12-18h k->l m Reaction Monitoring by TLC l->m n Aqueous Workup & Extraction m->n o Drying and Concentration n->o p Recrystallization o->p Final Product Final Product p->Final Product

Figure 2: Step-by-step workflow for the synthesis.

Safety and Handling

  • Benzyl bromide is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • N,N-Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.

  • The reactions should be conducted in a fume hood.

  • Dispose of all chemical waste according to institutional guidelines.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the aromatic protons, the benzylic protons of the ester and ether groups, and the absence of the phenolic and carboxylic acid protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals for the aromatic carbons, the benzylic carbons, and the carbonyl carbon of the ester.

  • FT-IR (ATR): Characteristic peaks for the C=O stretch of the ester, the C-O stretches of the ether and ester, and the N-O stretches of the nitro group.

  • Melting Point: A sharp melting point range indicates high purity.

Discussion

The described two-step synthesis provides a reliable method for obtaining 2-Benzyloxy-3-nitro-benzoic acid benzyl ester. The choice of potassium carbonate as the base is critical for the selectivity in the first step. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve both the starting materials and the inorganic base.

The reaction times and temperatures provided are starting points and may be optimized based on the specific laboratory setup and scale of the reaction. Careful monitoring by TLC is essential to determine the optimal reaction time and to ensure complete consumption of the starting materials.

Purification by column chromatography after the first step is recommended to ensure the purity of the intermediate, which will facilitate the second reaction and the final purification. Recrystallization of the final product is an effective method for obtaining a highly pure crystalline material.

References

  • National Institute of Standards and Technology. Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. [Link][1]

  • Google Patents. Process for preparing hydroxybenzoic benzyl esters. [2]

  • Truman State University. Fischer Esterification of 3-nitrobenzoic acid. [Link][3]

  • Google Patents. Production process of benzyl benzoate. [4]

Sources

Application Note & Protocol: Synthesis of Benzyl Esters via 2-Benzyloxy-1-methylpyridinium Triflate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Executive Summary

The protection of carboxylic acids as benzyl esters is a cornerstone of modern organic synthesis, particularly in the intricate pathways of drug development and complex molecule synthesis. Traditional methods, however, often necessitate harsh acidic or basic conditions that are incompatible with sensitive functional groups. This document provides a comprehensive guide to the use of 2-benzyloxy-1-methylpyridinium triflate (Bn-OPT), a mild and highly efficient reagent for the chemoselective benzylation of carboxylic acids. We will explore the mechanistic underpinnings of this reagent, provide detailed, field-tested protocols for its application, and present data demonstrating its broad substrate scope and functional group tolerance. The methodologies described herein offer a robust and reliable alternative for the preparation of benzyl esters under neutral conditions, thereby preserving molecular complexity and maximizing synthetic efficiency.

Introduction: The Advantage of Neutral Benzylation

The benzyl (Bn) group is a widely utilized protecting group for carboxylic acids due to its stability under a variety of reaction conditions and its facile removal via hydrogenolysis. However, the installation of the benzyl group often presents a significant challenge in multi-step synthesis. Classical methods like Fischer esterification require strong acids and high temperatures, while alkylation with benzyl halides necessitates a strong base, conditions that can lead to undesired side reactions, epimerization, or degradation of complex substrates.

2-Benzyloxy-1-methylpyridinium triflate, often referred to as the Dudley Reagent, has emerged as a superior alternative that circumvents these limitations.[1][2][3][4][5] This neutral, crystalline salt releases an electrophilic benzyl species upon gentle heating, enabling the esterification of carboxylic acids without the need for acidic or basic activators.[1][2][4][5][6] Its remarkable chemoselectivity allows for the benzylation of carboxylic acids in the presence of sensitive functionalities such as alcohols, phenols, and amides, making it an invaluable tool for late-stage functionalization and the synthesis of intricate molecular architectures.[7][8][9]

Mechanistic Rationale: The Role of Triethylamine

The efficacy of 2-benzyloxy-1-methylpyridinium triflate in the synthesis of benzyl esters is intrinsically linked to the presence of a mild, non-nucleophilic base, typically triethylamine (Et₃N). The reaction proceeds through a thermally induced release of an electrophilic benzyl species from the pyridinium salt.[1][2][4][5] Triethylamine plays a dual role in this process: it deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion, and it acts as a scavenger for the triflic acid byproduct that is cogenerated, thereby maintaining the neutrality of the reaction medium.[7][8][9] This prevents proton-catalyzed side reactions and ensures the preservation of acid-labile functional groups.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism for Benzyl Ester Formation RCOOH R-COOH (Carboxylic Acid) RCOO_anion R-COO⁻ (Carboxylate Anion) RCOOH->RCOO_anion + Et₃N Et3NH Et₃N-H⁺ RCOOH->Et3NH - H⁺ BnOPT Bn-OPT (2-Benzyloxy-1-methylpyridinium triflate) Benzyl_cation [Bn⁺] (Electrophilic Benzyl Species) BnOPT->Benzyl_cation Heat (Δ) Pyridinone 1-Methyl-2-pyridone BnOPT->Pyridinone Et3N Et₃N (Triethylamine) Benzyl_ester R-COOBn (Benzyl Ester) RCOO_anion->Benzyl_ester Benzyl_cation->Benzyl_ester Nucleophilic Attack Experimental_Workflow Figure 2: General Experimental Workflow start Start mix_reagents 1. Mix Carboxylic Acid, Bn-OPT (or precursor), & Et₃N in Solvent start->mix_reagents heating 2. Heat Reaction (83-90 °C, 24h) mix_reagents->heating workup 3. Aqueous Workup & Extraction heating->workup purification 4. Silica Gel Chromatography workup->purification end Pure Benzyl Ester purification->end

Sources

Topic: Esterification of 2-Benzyloxy-3-nitro-benzoic Acid: Strategies and Protocols for a Sterically Hindered Substrate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

The esterification of 2-benzyloxy-3-nitro-benzoic acid is a critical transformation for synthesizing intermediates in various research and development programs, including the synthesis of antimycin analogues.[1] However, the substrate presents a significant synthetic challenge due to severe steric hindrance at the ortho position, which can impede traditional esterification methods. This document provides a comprehensive guide for researchers, detailing two robust protocols for the successful esterification of this molecule: a mild carbodiimide-mediated (Steglich) coupling and a classic acid-catalyzed (Fischer-Speier) method. The rationale behind method selection, step-by-step experimental procedures, purification strategies, and troubleshooting are discussed to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

2-Benzyloxy-3-nitro-benzoic acid is a valuable building block in medicinal chemistry and drug development. The carboxylic acid moiety is a key handle for derivatization, but its reactivity is significantly influenced by its electronic and steric environment. The electron-withdrawing nitro group increases the acidity of the carboxyl proton, while the bulky benzyloxy group at the C2 position sterically shields the carbonyl carbon from nucleophilic attack. This steric hindrance often leads to low yields or complete failure with standard esterification conditions.[2][3]

Therefore, selecting an appropriate esterification strategy is paramount. This guide will focus on two distinct and effective approaches:

  • Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4] It proceeds under mild, neutral conditions, making it ideal for sensitive substrates and for overcoming steric challenges.[4][5]

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄).[6] While seemingly straightforward, this equilibrium-driven reaction requires strategic intervention—such as using a large excess of the alcohol or removing water as it forms—to achieve high conversion, especially for hindered substrates.[6][7] Modern variations using microwave irradiation can significantly accelerate this process.[8][9]

Critical Safety and Handling Precautions

Aromatic nitro compounds are potentially hazardous and must be handled with appropriate care. Assume the substrate and product have properties similar to other nitroaromatics.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[10]

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12]

  • Fire and Explosion Hazard: Aromatic nitro compounds can be flammable and may react violently with strong oxidants, bases, or reducing agents.[13] Keep away from ignition sources and avoid heating under confinement.[13]

  • Waste Disposal: Dispose of all chemical waste, including contaminated materials, according to institutional and local regulations.[12]

Method 1: Steglich Esterification Protocol

This method is highly recommended for its mild conditions and effectiveness with sterically hindered acids. The reaction proceeds by activating the carboxylic acid with a carbodiimide to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.[14][15] The addition of DMAP accelerates the reaction by forming an even more reactive acylpyridinium intermediate.

Mechanism: Carbodiimide-Mediated Esterification

The diagram below outlines the activation of the carboxylic acid by a carbodiimide (represented as R-N=C=N-R') and subsequent nucleophilic attack by the alcohol.

Steglich_Esterification cluster_activation Activation Step cluster_coupling Coupling Step Acid R''-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_Acylisourea Carbodiimide R-N=C=N-R' (e.g., EDC, DCC) Carbodiimide->O_Acylisourea Ester R''-COOR''' (Ester Product) O_Acylisourea->Ester Urea R-NH-CO-NH-R' (Urea Byproduct) O_Acylisourea->Urea Alcohol R'''-OH (Alcohol) Alcohol->Ester

Caption: Mechanism of Steglich Esterification.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (1 mmol scale)Molar Eq.
2-Benzyloxy-3-nitro-benzoic acid273.25273 mg1.0
Alcohol (e.g., Benzyl Alcohol)108.14130 µL (125 mg)1.15
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.70230 mg1.2
DMAP (4-Dimethylaminopyridine)122.1712 mg0.1
Dichloromethane (DCM), anhydrous-10 mL-
Step-by-Step Protocol
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-benzyloxy-3-nitro-benzoic acid (273 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DCM (10 mL).

  • Add the alcohol (e.g., benzyl alcohol, 1.15 mmol), DMAP (12 mg, 0.1 mmol), and finally EDC·HCl (230 mg, 1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, dilute the mixture with an additional 15 mL of DCM.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to afford the pure ester. The urea byproduct from EDC is water-soluble and should be mostly removed during the aqueous work-up.[14] If DCC is used, the dicyclohexylurea byproduct is largely insoluble in DCM and can be removed by filtration prior to the aqueous work-up.[15]

Method 2: Fischer-Speier Esterification Protocol

This method is advantageous for its low cost and scalability, but the equilibrium must be actively shifted towards the products.[16] Using the alcohol as the solvent is a common strategy to achieve this.

Mechanism: Acid-Catalyzed Esterification

The reaction involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[17][18][19]

Fischer_Esterification Protonation 1. Carbonyl Protonation (H⁺) Attack 2. Nucleophilic Attack (R'-OH) Protonation->Attack Activates Carbonyl Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Water Elimination (-H₂O) Transfer->Elimination Forms good leaving group Deprotonation 5. Deprotonation (-H⁺) Elimination->Deprotonation Product Ester Product Deprotonation->Product

Caption: Key steps in the Fischer Esterification mechanism.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (1 mmol scale)Notes
2-Benzyloxy-3-nitro-benzoic acid273.25273 mgLimiting Reagent
Alcohol (e.g., Methanol)32.0415 mLActs as solvent & reagent
Sulfuric Acid (H₂SO₄), concentrated98.08~5 drops (catalytic)Handle with extreme care
Step-by-Step Protocol
  • Add 2-benzyloxy-3-nitro-benzoic acid (273 mg, 1.0 mmol) to a round-bottom flask.

  • Add the alcohol (15 mL), which serves as the solvent.

  • Carefully add concentrated sulfuric acid (~5 drops) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux. The reaction time can be lengthy (12-24 hours) due to steric hindrance. Monitor progress by TLC.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water (~50 mL). The ester product may precipitate as a solid.

  • If a solid forms, collect it by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold saturated aqueous NaHCO₃ solution to remove any unreacted acid.

  • If the product is an oil, transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic extracts and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by recrystallization or flash column chromatography as described in Method 1.

Experimental Workflow and Data Summary

The overall process from reaction setup to final product is summarized below.

workflow Setup Reaction Setup (Acid + Alcohol + Reagents) Reaction Reaction (Stirring at specified temp.) Setup->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Aqueous Work-up (Quench, Extract, Wash) Reaction->Workup Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography or Recrystallization) Drying->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: General experimental workflow for esterification.

Comparison of Methods
ParameterSteglich EsterificationFischer-Speier Esterification
Conditions Mild, Room TemperatureHarsh, Reflux Temperature
Reaction Time 4-12 hours12-24 hours (can be reduced with microwave)[8]
Reagents Carbodiimide (EDC/DCC), DMAPCatalytic strong acid (H₂SO₄)
Byproducts Urea (water-soluble for EDC, insoluble for DCC)[14][15]Water
Advantages High yield for hindered substrates, mild conditionsLow cost, simple reagents, scalable
Disadvantages Higher reagent cost, potential for side reactions[15]Harsh conditions, long reaction times, equilibrium limited
Expected Yield 75-95%50-80% (highly dependent on conditions)[8]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Reaction 1. Insufficient activation (Steglich).2. Reagents (e.g., solvent) not anhydrous.3. Insufficient heating or reaction time (Fischer).1. Ensure carbodiimide is fresh; increase equivalents slightly.2. Use anhydrous solvents and reagents.3. Increase reflux time or consider microwave synthesis.[7][8]
Recovery of Starting Acid Incomplete reaction; equilibrium not shifted (Fischer).For Fischer, use a larger excess of alcohol or employ a Dean-Stark trap with a non-alcohol solvent (e.g., toluene) to remove water.[16]
Difficult Purification Persistent urea byproduct (Steglich).If using EDC, perform extra aqueous washes. If using DCC, ensure complete filtration of the DCU byproduct before work-up.[15]
Formation of Byproducts Side reaction of O-acylisourea intermediate (Steglich).[15]Ensure the alcohol is present to trap the intermediate. Add the carbodiimide last to the mixture of acid, alcohol, and DMAP.

References

  • JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Esterification: Why DIC is the Go-To Reagent for High-Yield Synthesis.
  • Chemistry LibreTexts. (2023). Esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • AccuStandard. (2019). Nitroaromatics and Isophorone Standard - Safety Data Sheet.
  • Clark, J. (n.d.). Mechanism for the esterification reaction.
  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 29(1), 53–63.
  • Roberts, I., & Urey, H. C. (1938). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. Journal of the American Chemical Society, 60(10), 2391–2393.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Journal of Physical Science. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]

  • Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2018). Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science.
  • BenchChem. (2025). Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab.
  • Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene.
  • Taylor & Francis Online. (2020). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition.
  • University of Colorado Boulder. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from University of Colorado Boulder, Department of Chemistry.
  • Butkevich, A. N., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5663–5670.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • HyMax Anti-hydrolysis Additive. (2021). Application of carbodiimide.
  • GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4786.
  • Camp, D., & Jenkins, I. D. (1986). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 51(26), 5130–5135.
  • CDC. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • ResearchGate. (2021). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.
  • Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
  • Parveen, S., et al. (2023).
  • Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
  • Royal Society of Chemistry. (n.d.). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information.
  • Thieme. (2022). Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2.
  • International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (2010). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
  • Google Patents. (n.d.). US2595221A - Esters of polyhydroxy-benzoic acids and method for their preparation.
  • ResearchGate. (2022). Kinetic research and modeling of benzoic acid esterification process.
  • ResearchGate. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • ResearchGate. (2010). ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols.
  • ResearchGate. (n.d.). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis.
  • Ukrainian Chemical Journal. (2022). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from Journal of University of Babylon for Pure and Applied Sciences.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II].
  • BenchChem. (2025). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic Acid.

Sources

Application Note: A Mechanistic Guide to the Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, an important intermediate in pharmaceutical research, notably as a precursor for antimycin analogues.[1] The synthesis is achieved through a robust two-step process starting from 2-hydroxy-3-nitrobenzoic acid (3-Nitrosalicylic acid). The methodology involves a sequential double benzylation strategy, targeting the phenolic hydroxyl and carboxylic acid functionalities. This guide elucidates the underlying reaction mechanisms—a Williamson Ether Synthesis followed by an SN2 esterification—providing detailed, field-proven protocols and explaining the causality behind critical experimental choices. It is intended for researchers and professionals in organic synthesis and drug development.

Overall Synthetic Strategy

The synthesis of the target molecule from 3-nitrosalicylic acid is accomplished in two distinct, sequential nucleophilic substitution reactions. Both steps utilize benzyl bromide as the alkylating agent but exploit the differential acidity of the phenolic and carboxylic acid protons.

  • Step 1: Selective O-Benzylation of the Phenolic Group. The more acidic phenolic proton is selectively deprotonated to form a phenoxide, which then undergoes a Williamson Ether Synthesis to yield the intermediate, 2-benzyloxy-3-nitro-benzoic acid.

  • Step 2: Esterification of the Carboxylic Acid. The carboxylic acid group of the intermediate is then deprotonated to form a carboxylate, which subsequently attacks a second equivalent of benzyl bromide to form the final benzyl ester product.

Synthetic_Workflow Start 3-Nitrosalicylic Acid Intermediate 2-Benzyloxy-3-nitro-benzoic Acid Start->Intermediate Step 1: Williamson Ether Synthesis Product 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Intermediate->Product Step 2: SN2 Esterification

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid

Underlying Mechanism: The Williamson Ether Synthesis

The first step is a classic Williamson ether synthesis, a reliable and widely used method for forming ethers.[2][3] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[2][4]

Mechanism Breakdown:

  • Deprotonation: The phenolic proton of 3-nitrosalicylic acid is significantly more acidic than the carboxylic acid proton. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to selectively deprotonate the phenol, forming a potassium phenoxide intermediate. This anion is a potent nucleophile.

  • Nucleophilic Attack: The generated phenoxide ion attacks the electrophilic methylene carbon of benzyl bromide.

  • Displacement: In a concerted step, the carbon-bromine bond breaks, and the bromide ion is displaced as a leaving group, forming the C-O ether bond.[2]

This reaction is highly effective because benzyl bromide is a primary halide, which is ideal for SN2 reactions and minimizes the risk of competing elimination (E2) reactions.[4][5]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start 3-Nitrosalicylic Acid with Phenolic -OH Phenoxide Phenoxide Intermediate (Nucleophile) Start->Phenoxide Base removes H⁺ Base K₂CO₃ BnBr Benzyl Bromide (Electrophile) Intermediate 2-Benzyloxy-3-nitro-benzoic Acid Phenoxide_2 Phenoxide Nucleophile Phenoxide_2->Intermediate Attacks benzyl group, displaces Br⁻

Caption: Mechanism of the Williamson Ether Synthesis step.

Experimental Protocol: Step 1

Materials & Reagents:

ReagentFormulaMW ( g/mol )CASProperties
3-Nitrosalicylic AcidC₇H₅NO₅183.1285-38-1Yellowish crystals.[6]
Benzyl BromideC₇H₇Br171.03100-39-0Combustible liquid, lachrymator.[7][8]
Potassium CarbonateK₂CO₃138.21584-08-7Anhydrous, fine powder.
AcetoneC₃H₆O58.0867-64-1Anhydrous, HPLC grade.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitrosalicylic acid (e.g., 5.0 g, 27.3 mmol).

  • Add anhydrous acetone (100 mL) to dissolve the starting material.

  • Add anhydrous potassium carbonate (e.g., 5.66 g, 41.0 mmol, 1.5 equiv.). The use of a moderate excess of this base ensures complete deprotonation of the phenol.[9]

  • While stirring vigorously, add benzyl bromide (e.g., 3.4 mL, 4.9 g, 28.7 mmol, 1.05 equiv.) dropwise via a syringe. A slight excess of the alkylating agent helps drive the reaction to completion.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃, KBr).

  • Evaporate the acetone from the filtrate under reduced pressure to obtain the crude intermediate product. This product is often of sufficient purity to proceed to the next step without extensive purification.

Safety Precautions:

  • Benzyl Bromide: This compound is a lachrymator and irritant.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[7][10] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][10]

  • 3-Nitrosalicylic Acid: Causes skin and eye irritation.[11] Avoid inhalation of dust.

Part II: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Underlying Mechanism: SN2 Esterification

The second step involves the esterification of the carboxylic acid. While a Fischer-Speier esterification using benzyl alcohol and an acid catalyst is possible, a more consistent and direct method that aligns with the first step is the reaction of the carboxylate with benzyl bromide.[12][13][14] This is another SN2 reaction.

Mechanism Breakdown:

  • Deprotonation: The remaining acidic proton on the carboxylic acid is removed by the base (potassium carbonate) to form a potassium carboxylate salt.

  • Nucleophilic Attack: The carboxylate anion, a good nucleophile, attacks the electrophilic methylene carbon of a second molecule of benzyl bromide.

  • Displacement: The bromide ion is displaced, forming the benzyl ester and potassium bromide as a byproduct.

Using a sufficient excess of both potassium carbonate and benzyl bromide in a one-pot reaction from the start is a common industrial strategy. However, a stepwise approach as described here offers better control and minimizes side reactions.

SN2_Esterification cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Intermediate 2-Benzyloxy-3-nitro- benzoic Acid Carboxylate Carboxylate Intermediate (Nucleophile) Intermediate->Carboxylate Base removes H⁺ Base K₂CO₃ BnBr Benzyl Bromide (Electrophile) Product Final Benzyl Ester Product Carboxylate_2 Carboxylate Nucleophile Carboxylate_2->Product Attacks benzyl group, displaces Br⁻

Caption: Mechanism of the SN2 esterification step.

Experimental Protocol: Step 2

Procedure:

  • Redissolve the crude 2-benzyloxy-3-nitro-benzoic acid from Part I in anhydrous acetone (100 mL) in a clean, dry round-bottom flask.

  • Add a fresh portion of anhydrous potassium carbonate (e.g., 5.66 g, 41.0 mmol, 1.5 equiv. based on the initial starting material).

  • Add a second equivalent of benzyl bromide (e.g., 3.4 mL, 4.9 g, 28.7 mmol, 1.05 equiv.).

  • Heat the mixture to reflux and maintain for 6-8 hours, again monitoring by TLC until the intermediate has been consumed.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the salts with a small amount of acetone to recover any adsorbed product.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude final product.

Purification and Characterization

Purification: The crude 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is typically an oil or a low-melting solid. Purification is best achieved by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is generally effective.

  • Fractions: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the purified product.

Characterization Data Summary:

PropertyValue/Description
Chemical Name 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester[1]
Alternate Name Benzyl 2-(benzyloxy)-3-nitrobenzoate[1]
CAS Number 217095-89-1[1]
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]
Appearance Expected to be a pale yellow solid or oil.
Expected ¹H NMR Signals corresponding to aromatic protons of the three benzene rings, two distinct methylene (-CH₂-) singlets for the benzyl groups (around 5.0-5.4 ppm), and protons on the nitro-substituted ring.
Expected ¹³C NMR Signals for the ester carbonyl carbon (~165 ppm), aromatic carbons, and the two benzylic carbons (~70 ppm).
Expected FT-IR (cm⁻¹) Strong C=O stretch (ester) ~1730 cm⁻¹, Ar-NO₂ stretches ~1530 and 1350 cm⁻¹, C-O stretches (ether and ester) ~1250-1000 cm⁻¹.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Athabasca University. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • ChemTalk. (n.d.). What is Fischer Esterification? Retrieved from [Link]

  • Chemicalland21. (n.d.). 3-Nitrosalicylic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • Pearson+. (2024). The Williamson ether synthesis involves the displacement of an al... Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitrosalicylic acid. PubChem Compound Database. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Benzyl 2-(Benzyloxy)-3-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Benzyl 2-(benzyloxy)-3-nitrobenzoate is a key chemical intermediate, notably utilized in the synthesis of antimycins.[1] Its molecular structure incorporates a 3-nitrobenzoic acid scaffold functionalized with two benzyl groups, one forming an ester linkage and the other an ether linkage. This guide provides a detailed protocol for the synthesis of this compound, starting from 2-hydroxy-3-nitrobenzoic acid. The described methodology employs a one-pot, dual benzylation reaction, which is both efficient and scalable. The core of this synthesis involves a concomitant O-alkylation (Williamson ether synthesis) of the phenolic hydroxyl group and an esterification of the carboxylic acid group using benzyl bromide in the presence of a suitable base. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth technical details and the scientific rationale behind the procedural choices.

Overall Reaction Scheme

Figure 1: Overall synthesis reaction from 2-hydroxy-3-nitrobenzoic acid to Benzyl 2-(benzyloxy)-3-nitrobenzoate.

Required Reagents and Materials

A comprehensive list of the necessary reagents for this synthesis is provided below. It is crucial to use reagents of appropriate purity to ensure a high yield and minimize side reactions.

Reagent/MaterialChemical FormulaMolecular Wt. ( g/mol )Role/FunctionTypical Grade
2-Hydroxy-3-nitrobenzoic acidC₇H₅NO₅183.12Starting Material≥98%
Benzyl BromideC₇H₇Br171.04Benzylating Agent≥99%
Potassium Carbonate (Anhydrous)K₂CO₃138.21Base≥99%, fine powder
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous, ≥99.8%
Ethyl AcetateC₄H₈O₂88.11Extraction SolventACS Grade
HexaneC₆H₁₄86.18Purification SolventACS Grade
Deionized WaterH₂O18.02WorkupN/A
Brine (Saturated NaCl)NaCl(aq)N/AWorkupN/A
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentACS Grade

Experimental Protocol: Step-by-Step Methodology

This protocol details the synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate from 2-hydroxy-3-nitrobenzoic acid.

1. Reaction Setup: a. To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol). b. Add anhydrous potassium carbonate (22.6 g, 163.8 mmol, 3.0 equiv.). c. Introduce 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. d. Stir the resulting suspension at room temperature under a nitrogen atmosphere for 15 minutes.

2. Addition of Benzylating Agent: a. Using a dropping funnel or syringe, add benzyl bromide (15.7 mL, 131.0 mmol, 2.4 equiv.) dropwise to the stirred suspension over a period of 20-30 minutes. Caution: Benzyl bromide is lachrymatory and corrosive; handle it in a well-ventilated fume hood. b. Upon completion of the addition, heat the reaction mixture to 60-65 °C using an oil bath.

3. Reaction Monitoring: a. Maintain the reaction at 60-65 °C and monitor its progress using Thin Layer Chromatography (TLC) (e.g., with a 4:1 Hexane:Ethyl Acetate eluent system). b. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

4. Reaction Workup and Product Isolation: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. Pour the reaction mixture slowly into 500 mL of cold deionized water with stirring. This will precipitate the crude product. c. Extract the aqueous mixture with ethyl acetate (3 x 150 mL). d. Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

5. Purification: a. The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane). b. Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. c. Dry the purified product under vacuum to yield Benzyl 2-(benzyloxy)-3-nitrobenzoate as a solid.

Scientific Rationale: Causality Behind Experimental Choices

The selection of each reagent and condition is based on established principles of organic chemistry to maximize yield and purity.

  • Choice of Starting Material and Reagent : 2-Hydroxy-3-nitrobenzoic acid provides the core scaffold with two acidic protons: one on the carboxylic acid (pKa ≈ 3) and one on the phenolic hydroxyl group (pKa ≈ 8-10). Benzyl bromide is an excellent electrophile for the Sₙ2 reaction due to the stability of the benzyl carbocation-like transition state and the good leaving group ability of bromide.[2][3]

  • Role of the Base (Potassium Carbonate) : A base is required to deprotonate the acidic starting material, forming nucleophiles that can attack the benzyl bromide. Potassium carbonate (K₂CO₃) is an ideal choice for this one-pot reaction. It is a moderately strong base, sufficient to deprotonate both the highly acidic carboxylic acid and the less acidic phenol, creating the carboxylate and phenoxide anions, respectively.[4] Using a weaker base like sodium bicarbonate would primarily deprotonate the carboxylic acid, while a much stronger base like sodium hydride could lead to side reactions.[2][5] At least two equivalents of base are needed for the deprotonation, with a third equivalent often added to drive the reaction to completion.

  • Function of the Solvent (DMF) : The Williamson ether synthesis and the esterification via alkylation are both Sₙ2 reactions.[3][6] These reactions are significantly accelerated in polar aprotic solvents like N,N-dimethylformamide (DMF).[3][4][7] DMF effectively solvates the potassium cations, leaving the phenoxide and carboxylate anions relatively "naked" and highly nucleophilic, thereby increasing the reaction rate. Protic solvents, in contrast, would solvate the anions through hydrogen bonding, reducing their nucleophilicity.

  • Reaction Temperature : The reaction is moderately heated to 60-65 °C to provide sufficient activation energy for the dual Sₙ2 reactions without promoting significant side reactions, such as elimination of benzyl bromide or decomposition of the solvent or product.

Process Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Workup cluster_purification 4. Purification A Charge Flask with 2-Hydroxy-3-nitrobenzoic acid & K₂CO₃ B Add Anhydrous DMF A->B C Stir under N₂ B->C D Add Benzyl Bromide (dropwise) C->D E Heat to 60-65 °C D->E F Monitor by TLC (4-6 hours) E->F G Cool to RT F->G H Precipitate in Water G->H I Extract with Ethyl Acetate H->I J Wash & Dry Organic Layer I->J K Concentrate in vacuo J->K L Recrystallization or Column Chromatography K->L M Dry Final Product L->M

Caption: Experimental workflow for the synthesis of Benzyl 2-(benzyloxy)-3-nitrobenzoate.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All steps, especially those involving benzyl bromide and DMF, should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling: Benzyl bromide is a lachrymator and corrosive. Avoid inhalation and contact with skin. DMF is a potential reproductive toxin. Handle with care and avoid exposure.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.

References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of C. 3-benzyloxy-5-nitro-4-phenylbenzoic acid.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester | CAS 217095-89-1.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • BenchChem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • PubChem. (n.d.). 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid.
  • BLD Pharm. (n.d.). 217095-89-1|Benzyl 2-(benzyloxy)
  • PrepChem.com. (n.d.). Synthesis of 3-benzyloxy-4-(4'-methylbenzoyl)-5-nitrobenzoic acid.
  • LGC Standards. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • Arkivoc. (2001).
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters.
  • National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
  • Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

Sources

Application Notes and Protocols for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Protected Gateway to Bioactive Scaffolds

2-Benzyloxy-3-nitro-benzoic acid benzyl ester, with CAS Number 217095-89-1, is a strategically designed synthetic intermediate of significant interest to researchers in medicinal chemistry and natural product synthesis.[1] Its molecular architecture, featuring a nitro group ortho to a benzyloxy ether and a benzyl ester, makes it an ideal, shelf-stable precursor for the synthesis of complex pharmacologically active molecules. The benzyl protecting groups offer stability under a range of reaction conditions while allowing for facile removal during the later stages of a synthetic sequence.

The primary application of this compound lies in its role as a protected precursor to the 3-aminosalicylic acid backbone, a key structural motif in various natural products. Notably, it is recognized as an intermediate in the synthesis of antimycins, a family of potent bioactive depsipeptides.[1][2] The antimycins exhibit a broad spectrum of biological activities, including antifungal, insecticidal, and potent inhibition of the mitochondrial electron transport chain.[3] More recently, they have garnered attention as inhibitors of anti-apoptotic Bcl-2 proteins, suggesting their potential as anticancer agents.[4]

This document provides an in-depth guide to the synthetic applications of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, with a focus on its conversion to the 3-formamidosalicylate core of antimycins. We will explore the underlying chemical principles, provide detailed experimental protocols, and offer insights into the causality behind the selection of specific reagents and reaction conditions.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is presented in the table below.

PropertyValueSource
CAS Number 217095-89-1[1]
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]
Alternate Name Benzyl 2-(benzyloxy)-3-nitrobenzoate[1]
Appearance (Typically) White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.

Core Application: Synthesis of the 3-Formamidosalicylate Pharmacophore of Antimycins

The biological activity of antimycins is intrinsically linked to the presence of a 3-formamidosalicylate moiety, which serves as the acyl anchor for the depsipeptide chain.[3][5] The synthesis of this core structure from commercially available starting materials is a key challenge in the total synthesis of antimycins and their analogues. 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is an excellent starting material for this purpose, as it provides the necessary carbon skeleton with strategically placed protecting groups and a nitro group that can be readily converted to the required N-formylamino functionality.

The proposed synthetic pathway involves a three-step sequence:

  • Chemoselective Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine without affecting the benzyl ether or benzyl ester protecting groups.

  • N-Formylation: The resulting aniline derivative is formylated to introduce the required N-formyl group.

  • Simultaneous Deprotection: The benzyl ether and benzyl ester protecting groups are removed to unveil the 3-formamidosalicylic acid core.

This sequence is designed to maximize efficiency and yield while minimizing potential side reactions.

Antimycin Core Synthesis Workflow start 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester intermediate1 Benzyl 3-amino-2-(benzyloxy)benzoate start->intermediate1 Step 1: Nitro Reduction intermediate2 Benzyl 2-(benzyloxy)-3-formamidobenzoate intermediate1->intermediate2 Step 2: N-Formylation product 3-Formamidosalicylic Acid (Antimycin Core) intermediate2->product Step 3: Deprotection

Caption: Proposed synthetic workflow for the conversion of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester to the 3-formamidosalicylate core of antimycins.

Experimental Protocols

Protocol 1: Chemoselective Reduction of the Nitro Group

The reduction of the aromatic nitro group in the presence of benzyl ether and benzyl ester functionalities requires a chemoselective approach. While catalytic hydrogenation is a powerful method for nitro group reduction, it often leads to the simultaneous cleavage of benzyl protecting groups. Therefore, a milder and more selective method is preferable for this step. The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a well-established and highly effective method for the selective reduction of aromatic nitro compounds in the presence of sensitive functional groups, including esters and benzyl ethers.

Reaction Scheme:

Materials:

Reagent/SolventMolar Eq.PuritySupplier
2-Benzyloxy-3-nitro-benzoic acid benzyl ester1.0>98%e.g., Santa Cruz Biotechnology
Tin(II) chloride dihydrate (SnCl₂·2H₂O)4.0 - 5.0>98%e.g., Sigma-Aldrich
Absolute Ethanol-Anhydrouse.g., Merck
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Ethyl Acetate-ACS Grade-
Brine---
Anhydrous Sodium Sulfate (Na₂SO₄)---

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Benzyloxy-3-nitro-benzoic acid benzyl ester (1.0 eq).

  • Dissolve the starting material in absolute ethanol (approximately 10-15 mL per gram of starting material).

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice.

  • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9. This will precipitate the tin salts.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, Benzyl 3-amino-2-(benzyloxy)benzoate, can be purified by column chromatography on silica gel if necessary.

Causality and Insights: The use of SnCl₂·2H₂O is crucial for the success of this step. Unlike catalytic hydrogenation, which can non-selectively reduce multiple functional groups, SnCl₂ offers excellent chemoselectivity for the nitro group in the presence of the acid- and base-labile benzyl ester and the hydrogenolysis-sensitive benzyl ether. The basic workup is essential to remove the tin salts, which would otherwise complicate the purification of the desired amine.

Protocol 2: N-Formylation of Benzyl 3-amino-2-(benzyloxy)benzoate

The introduction of the formyl group onto the newly formed aniline can be achieved using various formylating agents. A common and effective method involves the use of a mixed anhydride of formic acid and acetic anhydride, which can be generated in situ. This method is generally high-yielding and proceeds under mild conditions.

Reaction Scheme:

Materials:

Reagent/SolventMolar Eq.PuritySupplier
Benzyl 3-amino-2-(benzyloxy)benzoate1.0-From Protocol 1
Formic Acid1.5 - 2.0>98%e.g., Sigma-Aldrich
Acetic Anhydride1.2 - 1.5>99%e.g., Sigma-Aldrich
Dichloromethane (DCM)-Anhydrouse.g., Merck
Saturated Sodium Bicarbonate (NaHCO₃) solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO₄)---

Procedure:

  • Prepare the formylating agent: In a separate flask, cool formic acid (1.5-2.0 eq) to 0 °C in an ice bath. Slowly add acetic anhydride (1.2-1.5 eq) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours to form the mixed anhydride.

  • In a separate round-bottom flask, dissolve Benzyl 3-amino-2-(benzyloxy)benzoate (1.0 eq) in anhydrous dichloromethane (10-15 mL per gram).

  • Cool the solution of the amine to 0 °C.

  • Slowly add the pre-formed mixed anhydride to the solution of the amine dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude Benzyl 2-(benzyloxy)-3-formamidobenzoate can be purified by recrystallization or column chromatography.

Causality and Insights: The in situ formation of the mixed anhydride provides a more reactive formylating agent than formic acid alone, allowing the reaction to proceed efficiently at room temperature. The use of an anhydrous solvent is important to prevent hydrolysis of the anhydride. The basic wash during workup is necessary to remove any unreacted formic acid and acetic acid.

Protocol 3: Simultaneous Deprotection via Catalytic Hydrogenolysis

The final step in the synthesis of the 3-formamidosalicylic acid core is the removal of both the benzyl ether and benzyl ester protecting groups. Catalytic hydrogenation is an ideal method for this transformation as it can achieve both deprotections in a single step under relatively mild conditions. The choice of catalyst and solvent is important for the efficiency of the reaction.

Reaction Scheme:

Materials:

Reagent/SolventMolar Eq.PuritySupplier
Benzyl 2-(benzyloxy)-3-formamidobenzoate1.0-From Protocol 2
Palladium on Carbon (Pd/C)10 mol %10% w/we.g., Sigma-Aldrich
Methanol-ACS Grade-
Hydrogen (H₂) gas-High Purity-

Procedure:

  • In a hydrogenation flask, dissolve Benzyl 2-(benzyloxy)-3-formamidobenzoate (1.0 eq) in methanol (20-30 mL per gram).

  • Carefully add Palladium on Carbon (10 mol % by weight) to the solution.

  • Seal the flask and purge the system with nitrogen or argon, followed by hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, but a Parr hydrogenator can be used for higher pressures if needed) at room temperature.

  • Monitor the reaction by TLC until the starting material is no longer visible (typically 4-8 hours).

  • Once the reaction is complete, carefully purge the system with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Formamidosalicylic Acid.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Insights: Palladium on carbon is a highly effective catalyst for the hydrogenolysis of both benzyl ethers and benzyl esters. The reaction proceeds via the oxidative addition of the C-O bond to the palladium surface, followed by hydrogenolysis. Methanol is a good solvent for this reaction as it readily dissolves the starting material and the product. It is crucial to handle the palladium catalyst and hydrogen gas with appropriate safety precautions as Pd/C can be pyrophoric and hydrogen is flammable.

Detailed Synthesis Steps cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: N-Formylation cluster_2 Step 3: Deprotection s1_start 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester Dissolved in Ethanol s1_reagent Add SnCl₂·2H₂O Reflux s1_start->s1_reagent s1_workup Quench with ice Basify with NaHCO₃ Filter through Celite® Extract with Ethyl Acetate s1_reagent->s1_workup s1_product Benzyl 3-amino-2-(benzyloxy)benzoate s1_workup->s1_product s2_start Benzyl 3-amino-2-(benzyloxy)benzoate Dissolved in DCM s1_product->s2_start s2_reagent Add Formic Acid/Acetic Anhydride mixture Stir at RT s2_start->s2_reagent s2_workup Quench with NaHCO₃ Wash with Brine Dry and Concentrate s2_reagent->s2_workup s2_product Benzyl 2-(benzyloxy)-3-formamidobenzoate s2_workup->s2_product s3_start Benzyl 2-(benzyloxy)-3-formamidobenzoate Dissolved in Methanol s2_product->s3_start s3_reagent Add Pd/C Stir under H₂ atmosphere s3_start->s3_reagent s3_workup Filter through Celite® Concentrate s3_reagent->s3_workup s3_product 3-Formamidosalicylic Acid s3_workup->s3_product

Caption: Detailed workflow for the three-step synthesis of 3-Formamidosalicylic Acid.

Conclusion

2-Benzyloxy-3-nitro-benzoic acid benzyl ester serves as a highly valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the preparation of the 3-formamidosalicylate core of antimycins, a class of natural products with significant biological and therapeutic potential. The synthetic route outlined in this document, involving a chemoselective nitro reduction, N-formylation, and a final deprotection step, provides a logical and efficient pathway to this important pharmacophore. The protocols provided are based on well-established and reliable chemical transformations, offering researchers a solid foundation for their synthetic endeavors in the field of natural product synthesis and drug discovery.

References

  • Biosynthesis of antimycins with a reconstituted 3-formamidosalicylate pharmacophore in Escherichia coli. (2015). PubMed. Available at: [Link]

  • The regulation and biosynthesis of antimycins. (2013). PMC - NIH. Available at: [Link]

  • The regulation and biosynthesis of antimycins. (2013). Beilstein Journals. Available at: [Link]

  • Antimycins A 1 , A 2 , A 3 , and A 4 and non-natural... ResearchGate. Available at: [Link]

  • Engineered Biosynthesis and Anticancer Studies of Ring-Expanded Antimycin-Type Depsipeptides. PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester as a Model for Photolabile Protection Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed exploration of the ortho-nitrobenzyl (oNB) moiety as a photolabile protecting group, using 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS 217095-89-1) as a central case study. While formally identified as an intermediate in antimycin synthesis, its structure contains the quintessential elements of a photo-removable protecting group for a phenol and a standard benzyl ester protecting a carboxylic acid.[1] We will dissect the molecule's components to provide researchers, scientists, and drug development professionals with the foundational principles, mechanistic insights, and actionable protocols for applying oNB-based photolabile strategies. The focus is on the unique advantages of using light as a "traceless" deprotection reagent, enabling high spatiotemporal control in complex syntheses.[2][3][4]

Introduction: The Power of Light in Chemical Synthesis

In multistep organic synthesis, the judicious selection of protecting groups is paramount. Traditional groups are typically removed by altering chemical conditions, such as pH or redox environment. Photolabile protecting groups (PPGs), however, offer a paradigm shift: they are cleaved using light, often in the UV-A range (320-400 nm), a trigger that is orthogonal to most chemical reagents.[2][5] This property allows for the precise deprotection of a functional group at a specific time and location within a reaction mixture or even a biological system, without altering the bulk environment.[3][4]

Among the most widely adopted PPGs is the ortho-nitrobenzyl (oNB) group.[2][6] Its versatility allows for the protection of a wide array of functionalities, including phosphates, carboxylates, amines, and hydroxyl groups.[2][3][4] The molecule 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester provides an excellent framework for understanding this chemistry. It features a phenolic oxygen protected by an o-nitrobenzyl ether linkage, a classic application of this PPG.

This document will detail the underlying mechanism of oNB photocleavage, provide robust protocols for its installation and removal, and discuss its strategic application in complex synthetic routes.

Physicochemical Properties & Strategic Rationale

The strategic value of the oNB group lies in its distinct cleavage mechanism, which imparts exceptional orthogonality.

PropertyValueSource
Chemical Name 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester[1]
Alternate Name Benzyl 2-(benzyloxy)-3-nitrobenzoate[1]
CAS Number 217095-89-1[1]
Molecular Formula C₂₁H₁₇NO₅[1]
Molecular Weight 363.36 g/mol [1]

Why Choose an o-Nitrobenzyl Protecting Group?

The primary driver for selecting an oNB group is its stability to conditions that cleave other common protecting groups. This allows for intricate synthetic designs where multiple functionalities must be selectively unmasked.

Protecting GroupCleavage ConditionStability of oNB Group
tert-Butoxycarbonyl (Boc)Strong Acid (e.g., TFA)Stable
Fluorenylmethyloxycarbonyl (Fmoc)Base (e.g., Piperidine)Stable
Benzyl (Bn) Ether/EsterCatalytic Hydrogenation (H₂, Pd/C)Stable
Silyl Ethers (e.g., TBS, TIPS)Fluoride Source (e.g., TBAF)Stable
ortho-Nitrobenzyl (oNB) UV Light (λ ≈ 350 nm) Cleaved

This orthogonality ensures that the oNB group remains intact throughout various synthetic steps, only to be removed on demand with light, leaving other protected groups untouched.

The Mechanism of Photocleavage: A Norrish Type II Reaction

The photochemical deprotection of the oNB group is a well-elucidated intramolecular process.[2][3][4] It does not require any chemical reagents, only photons of appropriate energy.

The mechanism proceeds through the following key steps:

  • Photon Excitation : The nitro group absorbs a photon (typically ~350 nm), promoting it to an excited diradical state.[2]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This is the rate-determining step in many cases.[3][7]

  • Cyclization and Rearrangement : The aci-nitro tautomer rapidly rearranges to form a five-membered cyclic intermediate.[2][7]

  • Substrate Release : This intermediate decomposes to release the deprotected substrate (the free phenol, in our case study) and the byproduct, 2-nitrosobenzaldehyde.[2][6]

G cluster_mechanism Photocleavage Mechanism of o-Nitrobenzyl Ether Start 1. o-Nitrobenzyl Protected Phenol (Ground State) Excited 2. Excited State (Diradical) Start->Excited hν (~350 nm) AciNitro 3. aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic 4. Cyclic Intermediate AciNitro->Cyclic Rearrangement Products 5. Deprotected Phenol + 2-Nitrosobenzaldehyde Cyclic->Products Decomposition

Caption: The photocleavage pathway of an o-nitrobenzyl ether.

Experimental Protocols

The following protocols provide a framework for the protection of a phenol with an oNB group and its subsequent photolytic removal.

Protocol 1: Protection of a Phenol with 2-Nitrobenzyl Bromide

This protocol describes a general method for installing the oNB group onto a phenolic hydroxyl group via a Williamson ether synthesis.

Materials:

  • Phenol-containing substrate

  • 2-Nitrobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a solution of the phenol substrate (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.0 eq). Stir the suspension at room temperature for 15 minutes.

  • Addition of Alkylating Agent: Add 2-nitrobenzyl bromide (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure oNB-protected phenol.

Causality Behind Choices:

  • Base (K₂CO₃): A moderately strong base is used to deprotonate the phenol without causing unwanted side reactions. Stronger bases like NaH could be used but may not be compatible with other functional groups.

  • Solvent (DMF): A polar aprotic solvent is chosen to dissolve the phenoxide salt and facilitate the Sₙ2 reaction.

Protocol 2: Photolytic Deprotection of the o-Nitrobenzyl Ether

This protocol details the cleavage of the oNB ether using UV light to regenerate the free phenol.

Materials & Equipment:

  • oNB-protected substrate

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, or Dichloromethane)

  • Immersion well photoreactor or a Rayonet reactor equipped with 350 nm lamps.

  • Pyrex or Quartz reaction vessel (Note: standard borosilicate glass cuts off UV light below ~320 nm; Pyrex is suitable for 350 nm).

  • Nitrogen or Argon source for deoxygenation.

G cluster_workflow Photolytic Deprotection Workflow A 1. Dissolve Substrate in UV-transparent solvent B 2. Deoxygenate Solution (N₂ or Ar bubbling for 15 min) A->B C 3. Irradiate with UV Light (λ = 350-365 nm) B->C Constant Stirring Cooling if necessary D 4. Monitor Reaction (TLC or LC-MS) C->D D->C Incomplete E 5. Concentrate Solvent D->E Complete F 6. Purify Product (Column Chromatography) E->F G cluster_orthogonal Orthogonal Deprotection Pathways Start oNB-Protected Phenol Bn-Protected Acid PathA_Mid Free Phenol Bn-Protected Acid Start->PathA_Mid UV Light (~350 nm) PathB_Mid oNB-Protected Phenol Free Acid Start->PathB_Mid H₂, Pd/C PathA_End Free Phenol Free Acid PathA_Mid->PathA_End H₂, Pd/C PathB_End Free Phenol Free Acid PathB_Mid->PathB_End UV Light (~350 nm)

Sources

The Pivotal Role of Triethylamine in Benzyl Ester Synthesis: Mechanisms, Protocols, and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: Benzyl esters are crucial intermediates in organic synthesis, most notably serving as protecting groups for carboxylic acids in the development of pharmaceuticals and complex molecules. Their synthesis is a foundational technique, yet its efficiency often hinges on the judicious selection of reagents and reaction conditions. This application note provides an in-depth examination of the multifaceted role of triethylamine (Et₃N) in facilitating benzyl ester formation. We will move beyond simple procedural outlines to explore the mechanistic rationale, compare common synthetic strategies, and provide detailed, field-proven protocols for immediate laboratory application.

Introduction: The Benzyl Ester in Modern Synthesis

The benzyl group is one of the most widely used protecting groups for carboxylic acids due to its stability under a variety of reaction conditions and, critically, its facile removal via mild catalytic hydrogenation.[1] The classical Fischer esterification, which involves heating a carboxylic acid with excess benzyl alcohol under strong acidic catalysis, is often inefficient due to the high boiling point of benzyl alcohol and the harsh conditions required.[1][2] Modern synthesis demands milder, more versatile, and higher-yielding methods.

This is where triethylamine (Et₃N) becomes an indispensable tool. As a sterically hindered, non-nucleophilic organic base, it plays several key roles in promoting esterification under significantly milder conditions than the Fischer method.[3][4] This guide will elucidate the chemical principles that make triethylamine an effective reagent and provide actionable protocols for its use.

The Mechanistic Functions of Triethylamine in Esterification

Triethylamine's utility is not monolithic; it functions differently depending on the chosen synthetic route. Its primary roles are as an acid scavenger and a base to generate a potent nucleophile.

Role 1: Acid Scavenger in Acyl Halide-Based Esterifications

When a carboxylic acid is activated as an acyl chloride, its reaction with benzyl alcohol is rapid but produces an equimolar amount of hydrogen chloride (HCl) as a byproduct.[3] This byproduct can lead to several complications:

  • It can protonate the benzyl alcohol, deactivating it as a nucleophile.

  • It can promote acid-catalyzed side reactions or degradation of sensitive substrates.

  • The reaction equilibrium can be unfavorable without its removal.

Triethylamine, with a pKa of its conjugate acid around 10.75, is sufficiently basic to irreversibly neutralize the generated HCl, forming triethylammonium chloride (Et₃NH⁺Cl⁻).[3][5] This salt often precipitates from common organic solvents, helping to drive the reaction to completion. The steric bulk of the three ethyl groups prevents the nitrogen atom from competing with benzyl alcohol as a nucleophile, which would otherwise lead to unwanted amide formation.[6]

cluster_0 Mechanism: Et3N as an Acid Scavenger RCOCl R-CO-Cl (Acyl Chloride) Intermediate Tetrahedral Intermediate RCOCl->Intermediate BnOH Bn-OH (Benzyl Alcohol) BnOH->Intermediate Nucleophilic Attack Et3N Et3N (Triethylamine) Byproduct Et3NH+Cl- (Salt) Et3N->Byproduct Acid Scavenging Product R-CO-OBn (Benzyl Ester) Intermediate->Product Collapse & Cl- leaves

Caption: Et₃N as an acid scavenger in acyl chloride esterification.

Role 2: Base for Nucleophile Generation

An alternative strategy involves the reaction of a carboxylic acid with a benzyl halide (e.g., benzyl bromide or benzyl chloride). In this SN2-type reaction, the nucleophile is the carboxylate anion, not the neutral carboxylic acid. Triethylamine serves as the ideal base to deprotonate the carboxylic acid, generating the highly nucleophilic carboxylate in situ.[7][8]

This approach avoids the need to prepare an acyl chloride first and is particularly useful for substrates that are sensitive to reagents like thionyl chloride. The choice of Et₃N is critical; its volatility allows for easy removal during workup, and its moderate basicity is sufficient for deprotonation without causing unwanted side reactions like elimination on the benzyl halide.[4][6]

cluster_1 Mechanism: Et3N as a Base for Nucleophile Generation RCOOH R-COOH (Carboxylic Acid) Carboxylate R-COO- (Carboxylate Anion) RCOOH->Carboxylate Deprotonation Et3N Et3N Et3N->Carboxylate Et3NH Et3NH+ Product R-CO-OBn (Benzyl Ester) Carboxylate->Product SN2 Attack BnBr Bn-Br (Benzyl Bromide) BnBr->Product

Caption: Et₃N as a base to form the carboxylate nucleophile.

Comparative Overview of Benzylation Methods

The decision to use triethylamine is context-dependent. A comparison with other methods highlights its advantages for specific applications.

MethodKey ReagentsRole of TriethylamineAdvantagesDisadvantages
Acyl Chloride Method RCOCl, BnOH, Et₃NEssential Acid Scavenger [3]Fast, high-yielding, proceeds under mild temperatures.Requires prior synthesis of acyl chloride; sensitive to moisture.
Benzyl Halide Method RCOOH, BnX, Et₃NEssential Base [7]One-pot procedure from the acid; avoids harsh activating agents.Benzyl halides are lachrymatory; risk of Et₃N quaternization.[9]
Fischer Esterification RCOOH, BnOH, H₂SO₄Not Used (Incompatible)Inexpensive reagents, simple setup.[2][10]Harsh acidic conditions, high temperatures, reversible reaction.[1][11]
Steglich Esterification RCOOH, BnOH, DCC, DMAPNot typically used (DMAP is the catalyst)Very mild conditions, suitable for acid-sensitive substrates.[12][13]DCC is an allergen; dicyclohexylurea byproduct can be hard to remove.[10]
2-Benzyloxy-1-methylpyridinium Triflate Method RCOOH, Reagent, Et₃NOptimal Acid Scavenger [14][15]Extremely mild, neutral conditions; tolerates sensitive groups.[16][17]Reagent is specialized and more expensive.

Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from reaction setup to product purification.

Protocol 1: Synthesis of Benzyl Benzoate from Benzoic Acid and Benzyl Bromide

This protocol demonstrates the use of Et₃N as a base to generate the nucleophile.

Materials & Reagents:

  • Benzoic Acid (1.22 g, 10.0 mmol, 1.0 equiv)

  • Benzyl Bromide (1.25 mL, 1.80 g, 10.5 mmol, 1.05 equiv)

  • Triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl Acetate (100 mL)

  • Saturated aq. NaHCO₃ solution (50 mL)

  • Brine (50 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid and DMF. Stir at room temperature until all solid has dissolved.

  • Base Addition: Add triethylamine to the solution via syringe. Stir for 5 minutes.

  • Electrophile Addition: Add benzyl bromide dropwise to the stirring solution.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with saturated aq. NaHCO₃ solution (2 x 25 mL) and brine (1 x 50 mL). The aqueous washes remove unreacted benzoic acid and triethylammonium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl benzoate.

Protocol 2: Synthesis of Benzyl Acetate from Acetyl Chloride and Benzyl Alcohol

This protocol showcases Et₃N's role as an essential acid scavenger.

Materials & Reagents:

  • Benzyl Alcohol (1.08 g, 10.0 mmol, 1.0 equiv)

  • Triethylamine (1.53 mL, 1.11 g, 11.0 mmol, 1.1 equiv)

  • Acetyl Chloride (0.75 mL, 0.82 g, 10.5 mmol, 1.05 equiv)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • 1 M HCl solution (25 mL)

  • Saturated aq. NaHCO₃ solution (25 mL)

  • Brine (25 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add benzyl alcohol, triethylamine, and DCM. Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add acetyl chloride dropwise via syringe over 10 minutes. A white precipitate (Et₃NH⁺Cl⁻) will form.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl solution (1 x 25 mL), saturated aq. NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is often of high purity. If necessary, it can be purified by distillation or flash chromatography.

General Experimental Workflow Start 1. Reaction Setup (Dry Glassware, Inert Atm.) Reagents 2. Add Substrates (Carboxylic Acid/Alcohol) Start->Reagents Base 3. Add Triethylamine Reagents->Base Electrophile 4. Add Electrophile (Bn-X or R-COCl) Base->Electrophile Reaction 5. Reaction Monitoring (TLC/LC-MS) Electrophile->Reaction Workup 6. Aqueous Work-up (Quench & Extract) Reaction->Workup Dry 7. Dry & Concentrate (Anhydrous Salt & Rotovap) Workup->Dry Purify 8. Purification (Chromatography/Distillation) Dry->Purify Characterize 9. Characterization (NMR, IR, MS) Purify->Characterize

Caption: A generalized workflow for triethylamine-mediated benzyl ester synthesis.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction - Impure or wet reagents/solvents.- Insufficient amount of triethylamine.- Low reaction temperature or time.- Ensure all reagents and solvents are anhydrous.- Use a slight excess of Et₃N (1.1-1.2 equiv).- Increase reaction temperature or allow for longer reaction times.
Formation of N,N-diethylbenzylamine Quaternization of triethylamine by benzyl halide, a known side reaction.[9][18]- Maintain a lower reaction temperature.- Add the benzyl halide slowly.- For highly reactive halides, consider using a more sterically hindered base like diisopropylethylamine (DIPEA).[4]
Incomplete Reaction Steric hindrance around the carboxylic acid or benzyl alcohol.- Switch to a more reactive electrophile (e.g., use the acyl chloride instead of the acid + benzyl bromide).- Increase reaction temperature and time.
Difficult Removal of Triethylammonium Salts The salt has some solubility in the organic solvent.- Perform multiple aqueous washes during work-up.- If the salt precipitates, it can be removed by filtration before the aqueous work-up.

Conclusion

Triethylamine is a powerful and versatile reagent in the synthesis of benzyl esters. Its efficacy stems from its well-balanced properties: it is a strong enough base to scavenge acids or generate nucleophiles, yet its steric hindrance minimizes its own nucleophilicity, and its volatility simplifies product purification.[6][16] By understanding its dual mechanistic roles and selecting the appropriate synthetic context, researchers can leverage triethylamine to achieve high yields of benzyl esters under mild, reliable, and easily scalable conditions. This foundational knowledge is critical for professionals engaged in the intricate art of molecule construction for drug discovery and development.

References

  • Triethylamine - Wikipedia. Wikipedia. [Link]

  • Triethylamine Definition - Organic Chemistry Key Term. Fiveable. [Link]

  • Difference Between Fischer Esterification and Steglich Esterification. Compare the Difference Between Similar Terms. [Link]

  • Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate. PubMed. [Link]

  • Triethylamine (TEA) - Common Organic Chemistry. The Organic Chemistry Tutor. [Link]

  • Acid to Ester - Common Conditions. The Organic Chemistry Tutor. [Link]

  • Describe the two different approaches to ester synthesis in this procedure. Brainly. [Link]

  • Understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Medium. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. National Institutes of Health (NIH). [Link]

  • Triethylamine: Versatile Catalyst in Chemistry. Patsnap Eureka. [Link]

  • A variety of methods for the synthesis of benzyl esters. ResearchGate. [Link]

  • A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. ARKIVOC. [Link]

  • A practical synthesis of benzyl esters and related derivatives. Institut Polytechnique de Paris. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Why is Fisher method preferred for the esterification of amino acids? Reddit. [Link]

  • Fischer–Speier esterification - Wikipedia. Wikipedia. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Semantic Scholar. [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry via Semantic Scholar. [Link]

  • Reaction of TEBA formation (A) and secondary reaction of benzyl chloride to form benzyl alcohol (B). ResearchGate. [Link]

  • Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Digital Commons @ NJIT. [Link]

  • ChemInform Abstract: Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. ResearchGate. [Link]

  • PROCESS FOR PREPARING TRIETHYLBENZYLAMMONIUM CHLORIDE.
  • Influence of triethylamine excess on the removal of benzyl chloride... ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction, improve yields, and overcome common experimental challenges. The synthesis, which involves the simultaneous O-benzylation of a phenol and esterification of a carboxylic acid, is a nuanced procedure where careful control of reaction parameters is critical for success.

I. Reaction Overview & Core Principles

The target molecule is synthesized from 3-Nitrosalicylic acid via a double benzylation reaction, typically using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. This reaction combines two key transformations:

  • Williamson Ether Synthesis: The phenolic hydroxyl group is deprotonated by the base to form a phenoxide, which then acts as a nucleophile, attacking the benzyl halide in an SN2 reaction to form the benzyl ether.[1][2]

  • Esterification: The carboxylic acid is also deprotonated to form a carboxylate, which subsequently attacks a second molecule of the benzyl halide to form the benzyl ester.

The efficiency of this dual reaction is highly dependent on the interplay between the base, solvent, temperature, and stoichiometry.

Caption: Overall synthetic scheme for the dibenzylation of 3-Nitrosalicylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Category 1: Reaction Setup & Reagents
Q1: My reaction yield is very low, and I recover a lot of unreacted 3-Nitrosalicylic acid. What's the problem?

A1: This is a classic sign of incomplete deprotonation or insufficient reactivity.[3] Both the phenolic hydroxyl and the carboxylic acid must be fully deprotonated to act as effective nucleophiles.

  • Causality: The pKa of the phenolic proton on 3-nitrosalicylic acid is lower (more acidic) than phenol itself due to the electron-withdrawing nitro group, but the carboxylic acid is significantly more acidic. A base that is too weak will preferentially deprotonate the carboxylic acid, leaving the phenol largely protonated and unable to participate in the Williamson ether synthesis.

  • Troubleshooting Steps:

    • Base Selection: If you are using a mild base like potassium carbonate (K₂CO₃), it may be insufficient, especially if your solvent is not polar aprotic.[4] Consider switching to a stronger base like sodium hydride (NaH) or potassium hydride (KH).[1] These will irreversibly deprotonate both acidic sites. For phenols, even weaker bases like sodium hydroxide can be used, but for a dual reaction, a stronger base ensures both sites are activated.[5]

    • Stoichiometry of Base: Ensure you are using at least 2 equivalents of base to deprotonate both the phenol and the carboxylic acid. An excess (e.g., 2.5-3.0 equivalents) is often recommended to drive the equilibrium.

    • Solvent Choice: Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are superior for SN2 reactions as they solvate the cation (e.g., K⁺) but not the nucleophilic anions, increasing their reactivity.[3] Acetone can also be used but may require higher temperatures or longer reaction times.[4]

    • Water Contamination: Ensure all reagents and glassware are anhydrous. Water can consume the base and protonate your nucleophiles, quenching the reaction.

Q2: Which benzylating agent is better: benzyl bromide or benzyl chloride?

A2: Benzyl bromide is generally the superior choice.

  • Causality: The Williamson ether synthesis is an SN2 reaction. The reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge. Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable ion. This makes benzyl bromide more reactive than benzyl chloride, leading to faster reaction times and often higher yields under the same conditions.

  • Practical Recommendation: Use benzyl bromide for optimal reactivity. If using benzyl chloride, you may need to compensate with higher temperatures or longer reaction times.

Category 2: Reaction Conditions & Side Products
Q3: My TLC/LC-MS shows the desired product, but also a significant side product. What could it be?

A3: The most common side reaction is elimination (E2), especially at higher temperatures.[2] However, other possibilities exist.

  • Causality & Identification:

    • Elimination (E2): The alkoxide/carboxylate bases can attack a proton on the benzyl halide, leading to the formation of stilbene (from dimerization) or other elimination-derived products. This is more pronounced with secondary or tertiary halides but can occur with primary halides like benzyl bromide at high temperatures.[5]

    • Mono-benzylation: You may have formed either 2-Hydroxy-3-nitro-benzoic acid benzyl ester or 2-Benzyloxy-3-nitro-benzoic acid. This indicates that one of the two reactions was incomplete, pointing back to issues with the base or reaction time (see Q1).

    • Debenzylation: Although less common during the reaction itself, the benzyl ester or ether can be cleaved under harsh conditions, particularly acidic workups or prolonged heating.[6]

  • Troubleshooting Flowchart:

Troubleshooting_Side_Products Start Low Purity Detected (TLC/LC-MS) CheckSM Is Starting Material (SM) present? Start->CheckSM CheckMono Are mono-benzylated products present? CheckSM->CheckMono No IncompleteRxn Incomplete Reaction: - Increase base equivalents - Use stronger base (NaH) - Increase reaction time/temp - Ensure anhydrous conditions CheckSM->IncompleteRxn Yes CheckOther Is an unknown, less polar spot dominant? CheckMono->CheckOther No CheckMono->IncompleteRxn Yes Elimination Likely E2 Elimination: - Lower reaction temperature - Ensure slow addition of BnBr - Avoid overly strong/hindered bases CheckOther->Elimination Yes Purify Proceed to careful column chromatography CheckOther->Purify No, minor impurities

Sources

Technical Support Center: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side products encountered during this reaction. The synthesis, which involves a double benzylation of 2-hydroxy-3-nitrobenzoic acid, is a crucial step in the preparation of various chemical intermediates, such as those for antimycin synthesis.[1] This guide is designed for researchers, scientists, and drug development professionals to help diagnose and mitigate issues in their experimental work.

The primary reaction is a tandem O-alkylation (a Williamson Ether Synthesis) of the phenolic hydroxyl group and esterification of the carboxylic acid group using benzyl bromide in the presence of a base.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter, explaining the chemical principles behind the formation of common impurities and providing actionable solutions.

Q1: My reaction is incomplete, and TLC analysis shows multiple spots close to my starting material. What are these major partially reacted species?

Answer: This is the most common issue and typically points to an incomplete reaction. The synthesis requires the benzylation of two different functional groups: a phenolic hydroxyl and a carboxylic acid. These two groups have different acidities and nucleophilicities, leading to the formation of two primary mono-benzylated intermediates if the reaction does not go to completion.

  • Intermediate A: 2-Benzyloxy-3-nitro-benzoic Acid: This is formed when the more acidic phenolic proton is removed, and the resulting phenoxide undergoes a Williamson ether synthesis.[2] The carboxylic acid remains unreacted.

  • Intermediate B: 2-Hydroxy-3-nitro-benzoic Acid Benzyl Ester: This is formed when the carboxylate anion attacks benzyl bromide. While the phenol is more acidic, under certain conditions, both anions will be present and react.

Troubleshooting Steps:

  • Stoichiometry: Ensure you are using at least two equivalents of benzyl bromide and a sufficient excess of base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate both the phenol and the carboxylic acid.

  • Reaction Time & Temperature: These tandem reactions can be slow. Consider increasing the reaction time or moderately increasing the temperature (e.g., to 50-80°C, depending on the solvent) to drive the reaction to completion.[3] Monitor progress carefully by TLC.

  • Choice of Base: A strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF will more effectively generate both nucleophiles.[4][5] Weaker bases like K₂CO₃ may require more forcing conditions.

Q2: I've isolated my product, but I see a persistent impurity with a mass corresponding to dibenzyl ether. How is this formed and how can I prevent it?

Answer: Dibenzyl ether is a classic byproduct in benzylation reactions, and its formation is almost always linked to the presence of water in your reaction system.

Mechanism of Formation:

  • Hydrolysis of Benzyl Bromide: Benzyl bromide can react slowly with any residual water in your solvents or on your glassware to produce benzyl alcohol and hydrobromic acid (HBr).[6]

  • Alkoxide Formation: The newly formed benzyl alcohol is then deprotonated by the base in the reaction mixture to form a benzyl alkoxide.

  • Williamson Ether Synthesis: This benzyl alkoxide, a potent nucleophile, attacks another molecule of benzyl bromide in a standard Williamson ether synthesis to yield dibenzyl ether.[7][8]

Troubleshooting Steps:

  • Anhydrous Conditions: This is critical. Dry your glassware thoroughly in an oven before use. Use anhydrous grade solvents. If using a base like K₂CO₃, consider drying it beforehand.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) will prevent atmospheric moisture from entering the system.

  • Purification: Dibenzyl ether can often be separated from the desired product by silica gel chromatography, though their polarities can sometimes be similar depending on the eluent system.

Q3: Benzyl alcohol is another common impurity I'm struggling to remove. What is its source?

Answer: As with dibenzyl ether, the primary source of benzyl alcohol is the hydrolysis of your reagent, benzyl bromide, by adventitious water.[6][9] If you observe benzyl alcohol, it is highly likely that dibenzyl ether is also present, as the former is the precursor to the latter. An incomplete reaction where benzyl alcohol is used for a Fischer-type esterification would also result in unreacted starting material.

Troubleshooting Steps:

  • Strict Anhydrous Technique: The preventative measures are the same as for dibenzyl ether. Ensure all reagents and solvents are scrupulously dried.

  • Work-up: Benzyl alcohol is relatively polar and can often be removed during an aqueous work-up with a basic wash (e.g., with aqueous NaHCO₃ solution). However, excess amounts may require column chromatography for complete removal.

  • Reagent Quality: Use high-purity benzyl bromide. Old bottles may have been exposed to atmospheric moisture, leading to partial hydrolysis over time.

Q4: Could C-alkylation be a significant side reaction? How do I favor the desired O-alkylation?

Answer: C-alkylation is a potential side reaction because the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (primarily at the ortho and para positions).[10] While possible, significant C-alkylation is less common in this specific system for two reasons:

  • The positions ortho and para to the phenoxide are already substituted or sterically hindered.

  • Reaction conditions can be optimized to strongly favor O-alkylation.

Favoring O-Alkylation:

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation (e.g., K⁺) of the phenoxide salt, leaving a more reactive, "naked" anion that preferentially reacts on the more electronegative oxygen atom.[4][10]

  • Temperature: Lower reaction temperatures generally favor O-alkylation.

Q5: Are there any side reactions involving the nitro group I should be aware of?

Answer: Under the typical basic conditions of a Williamson ether synthesis, the nitro group is generally robust and unreactive. Side reactions involving the nitro group usually require specific reducing or oxidizing agents that are not present in this synthesis.

  • Reduction: The reduction of a nitroarene to an amine, hydroxylamine, or azo compound requires reducing agents like catalytic hydrogenation (H₂/Pd/C), metals in acid (Fe/HCl, SnCl₂), or strong hydrides.[11][12] These conditions are not met.

  • Base-Induced Reactions: While strong bases can react with nitroalkanes that have α-hydrogens, aromatic nitro groups are much less susceptible.[13] Extremely harsh basic conditions could potentially lead to complex side reactions, but this is not a concern under standard synthetic protocols.

Therefore, you can generally consider the nitro group a stable spectator in this transformation.

Visualizing the Reaction Pathways

The following diagram illustrates the intended synthetic route to the final product and the pathways leading to the most common side products.

reaction_pathway SM 2-Hydroxy-3-nitrobenzoic Acid Base Base (e.g., K2CO3) SM->Base + Base (-H+) BnBr Benzyl Bromide (BnBr) Int_A Intermediate A (2-Benzyloxy-3-nitro-benzoic Acid) Base->Int_A + BnBr (O-Alkylation) Int_B Intermediate B (2-Hydroxy-3-nitro-benzoic Acid Benzyl Ester) Base->Int_B + BnBr (Esterification) H2O Water (impurity) BnOH Benzyl Alcohol H2O->BnOH + BnBr (Hydrolysis) Product Desired Product (2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester) Int_A->Product + Base, BnBr Int_B->Product + Base, BnBr DBE Dibenzyl Ether BnOH->DBE + Base, BnBr

Caption: Main reaction and side product formation pathways.

Quantitative Data & Troubleshooting Summary

The table below provides a quick reference for identifying and solving common issues.

Side Product / Issue Typical Cause(s) Preventative & Corrective Actions Relevant Citations
Incomplete Reaction (Intermediates A & B)Insufficient reagents, time, or temperature.Use ≥ 2 eq. of BnBr and excess base. Increase reaction time/temperature. Monitor by TLC.[2],[3]
Benzyl Alcohol Hydrolysis of benzyl bromide by water.Use anhydrous solvents and reagents; run under an inert atmosphere.[6],[9]
Dibenzyl Ether Reaction of benzyl alcohol with benzyl bromide.Strict exclusion of water is the primary solution.[7],[8]
C-Alkylated Products Ambident nature of the phenoxide nucleophile.Use polar aprotic solvents (DMF, DMSO); avoid high temperatures.[10],[4]
Experimental Protocols
Protocol 1: Optimized Synthesis to Minimize Side Products

This protocol emphasizes anhydrous conditions to mitigate the formation of hydrolysis-related byproducts.

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Reagents: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-hydroxy-3-nitrobenzoic acid (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).

  • Solvent: Add anhydrous N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (2.2 eq.) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material and mono-benzylated intermediates are no longer visible. This may take 12-24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x). Combine the organic layers, wash with water, then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: Troubleshooting Workflow

This logical flow can help diagnose and address issues systematically.

troubleshooting_workflow start Reaction Complete? incomplete Problem: Incomplete Reaction (Intermediates A/B present) start->incomplete No complete Reaction is Complete start->complete Yes check_reagents Action: Verify stoichiometry (BnBr ≥ 2.2 eq., Base ≥ 3 eq.). Increase reaction time/temp. incomplete->check_reagents check_purity Pure Product? complete->check_purity impure Problem: Impurities Present check_purity->impure No pure Success: Isolate Pure Product check_purity->pure Yes identify_impurity Action: Characterize impurities (MS, NMR). Check for BnOH, Dibenzyl Ether. impure->identify_impurity water_issue Cause: Water Contamination Action: Re-run with strict anhydrous conditions. identify_impurity->water_issue

Caption: A systematic workflow for troubleshooting the synthesis.

References
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health.
  • Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (2025). BenchChem.
  • Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.
  • Williamson Ether Synthesis. (n.d.). ChemTalk.
  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal.
  • Common side reactions in the Williamson synthesis of ethers. (2025). BenchChem.
  • BENZYL BROMIDE. (n.d.). CAMEO Chemicals.
  • Williamson Ether Synthesis. (2025). J&K Scientific LLC.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Benzyl Bromide. (n.d.). PubChem, National Institutes of Health.
  • Synthesis & cleavage of benzyl ethers. (2019). YouTube.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. (n.d.). Santa Cruz Biotechnology.
  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data.
  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Benzylation of hydroxyl groups by Williamson reaction. (2021). Glycoscience Protocols (GlycoPODv2), NCBI Bookshelf.

Sources

Technical Support Center: Purification of Crude 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. This document moves beyond simple procedural lists to offer in-depth explanations for experimental choices, ensuring a robust and reproducible purification process.

Introduction

2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a key intermediate in various synthetic pathways, including the synthesis of antimycin analogues.[1] Its purity is paramount for the success of subsequent reactions. The crude product, however, is often contaminated with unreacted starting materials, byproducts, and decomposition products. This guide offers a structured approach to identifying and resolving common purification challenges.

Pre-Purification Analysis: Know Your Impurities

Before attempting any purification, it is crucial to have a preliminary understanding of the potential impurities in your crude product. The nature of these impurities will dictate the most effective purification strategy.

Common Impurities:

  • Unreacted Starting Materials: 2-hydroxy-3-nitro-benzoic acid, benzyl bromide, and benzyl alcohol.

  • Byproducts of Esterification: Benzyl ether, and potentially small amounts of the isomeric ester.

  • Decomposition Products: 2-hydroxy-3-nitro-benzoic acid (from hydrolysis of the benzyl ester) and benzoic acid derivatives.[2]

  • Solvent Residues: Residual solvents from the reaction workup.

A preliminary Thin Layer Chromatography (TLC) analysis is an indispensable first step to visualize the number of components in your crude mixture and to begin optimizing a solvent system for column chromatography.

Troubleshooting Common Purification Issues

This section addresses specific problems that may be encountered during the purification of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester in a question-and-answer format.

Issue 1: The Crude Product is a Persistent Oil or Gum

Question: My crude product is an oil that won't solidify, making it difficult to handle and purify. What are the likely causes and how can I resolve this?

Answer: An oily or gummy consistency in the crude product is typically due to the presence of low-melting impurities or residual solvent.

Potential Causes & Solutions:

Potential Cause Recommended Solution Scientific Rationale
Residual Solvent Dry the crude product under high vacuum for an extended period. Gentle heating (e.g., 40-50 °C) can aid in solvent removal, but be cautious of potential thermal degradation.Solvents can act as plasticizers, preventing the crystallization of the desired compound. Their removal is a critical first step.
Unreacted Benzyl Alcohol or Benzyl Bromide Perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.[2]This will remove water-soluble impurities like benzyl alcohol. The brine wash helps to break any emulsions and remove residual water from the organic layer.
Presence of Low-Melting Byproducts If the product remains oily after drying and washing, proceed directly to column chromatography.Column chromatography is highly effective at separating compounds with different polarities, making it ideal for removing a variety of impurities.[3][4]
Issue 2: Poor Separation During Column Chromatography

Question: I'm running a silica gel column, but the separation between my desired product and impurities is poor, leading to mixed fractions. How can I improve the resolution?

Answer: Achieving good separation on a silica gel column depends on several factors, primarily the choice of eluent and proper column packing.

Troubleshooting Steps:

  • Optimize the Eluent System with TLC: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[4]

    • Starting Point: Begin with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.[3]

    • Fine-Tuning: Test various ratios of your chosen solvent system to achieve the target Rf value.

  • Proper Column Packing: A well-packed column is essential for sharp bands and good separation. The slurry (wet) packing method is generally preferred to minimize cracking of the stationary phase.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.[3] Overloading the column or using a highly polar solvent to dissolve the sample can lead to band broadening and poor separation. The dry loading technique can be beneficial if the sample is not very soluble in the starting eluent.[5]

  • Consider Deactivating the Silica Gel: Nitro compounds can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[2]

    • Solution: Pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (1-2%) to neutralize acidic sites.[2]

Workflow for Choosing a Purification Method

Caption: Decision workflow for purification.

Issue 3: Product "Oils Out" During Recrystallization

Question: I'm trying to recrystallize my product, but it separates as an oil instead of forming crystals. What's going wrong?

Answer: "Oiling out" is a common problem in recrystallization and occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[6]

Solutions:

Solution Explanation
Choose a Lower-Boiling Point Solvent Select a solvent or solvent mixture with a boiling point below the melting point of your compound.
Use a Larger Volume of Solvent This keeps the compound dissolved at a lower temperature, reducing the likelihood of oiling out.[6]
Slow Cooling Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.
Scratching the Flask Gently scratching the inside of the flask with a glass rod at the solvent-air interface can provide a surface for crystal nucleation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for recrystallizing 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester?

A1: A good starting point would be a mixed solvent system, such as ethanol/water or ethyl acetate/hexanes. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[2] Experiment with different ratios to find the optimal conditions.

Q2: My purified product is a yellow solid. Is this normal?

A2: A pale yellow color is not uncommon for nitro-aromatic compounds. However, a bright or intense yellow color could indicate the presence of impurities, possibly from dehydration or other side reactions.[7] If in doubt, analyze the product by NMR and/or melting point to confirm its purity.

Q3: Can I use an acid/base wash to purify my crude product?

A3: An acid/base wash can be a useful preliminary purification step.[2] Washing the crude product (dissolved in an organic solvent) with a mild aqueous base like sodium bicarbonate solution will remove acidic impurities such as unreacted 2-hydroxy-3-nitro-benzoic acid.[2]

Q4: The yield after column chromatography is very low. What could be the reason?

A4: Low yield after column chromatography can be due to several factors:

  • Compound Degradation on Silica: As mentioned earlier, the acidic nature of silica gel can degrade sensitive compounds.[2]

  • Irreversible Adsorption: Highly polar compounds may bind too strongly to the silica gel and fail to elute.

  • Improper Fraction Collection: The product may have eluted in fractions that were not identified and collected. Always monitor fractions carefully using TLC.

  • Incomplete Elution: The polarity of the eluent may not have been increased sufficiently to elute the product from the column.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol outlines a general procedure for purifying crude 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester using flash column chromatography.

Materials:

  • Crude 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) by running TLC on the crude material. Aim for an Rf value of 0.2-0.4 for the desired product.[4]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the initial, non-polar eluent.[3]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[3]

    • Add a layer of sand on top of the silica gel bed.[3]

    • Drain the excess solvent until the level is just at the top of the sand layer. Crucially, never let the column run dry. [3]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the starting eluent.

    • Carefully apply the sample solution to the top of the column.[3]

  • Elution and Fraction Collection:

    • Begin adding the eluent to the top of the column and start collecting fractions.

    • Maintain a constant flow of the eluent.

    • Gradually increase the polarity of the eluent as needed to elute the product.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.[3]

Visualizing the Column Chromatography Workflow

Column_Chromatography start Prepare Slurry of Silica Gel in Eluent pack_column Pack the Column start->pack_column load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Product evaporate->end

Caption: Column chromatography workflow.

References

  • BenchChem. (n.d.). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.
  • University of Toronto. (n.d.). Column chromatography.
  • BenchChem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
  • BenchChem. (n.d.). Technical Support Center: Purification of Nitrocyclopentane.
  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • University of Cambridge. (n.d.). How to run column chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product.

Sources

Technical Support Center: Recrystallization of Nitro-Benzoic Acid Benzyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of nitro-benzoic acid benzyl esters. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the critical purification step of recrystallization. Here, we move beyond simple protocols to explain the underlying principles, providing you with the knowledge to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the foundational concepts of recrystallization, providing the essential knowledge needed before tackling more complex issues.

Q1: What is the core principle of recrystallization for purifying compounds like nitro-benzoic acid benzyl esters?

Recrystallization is a purification technique for solid compounds based on differential solubility.[1][2][3] The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature.[4] The process involves:

  • Dissolving the impure solid (the solute) in a minimum amount of a suitable hot solvent to create a saturated solution.[2]

  • Filtering the hot solution, if necessary, to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, and it crystallizes out of the solution.

  • The soluble impurities remain in the cold solvent (the "mother liquor"), while the pure compound forms a crystal lattice.[1]

  • Collecting the pure crystals by filtration.[2]

The slow formation of the crystal lattice is highly selective and tends to exclude molecules that do not fit perfectly, which is why impurities are left behind in the solution.

Q2: What defines an ideal solvent for the recrystallization of these aromatic esters?

Selecting the right solvent is the most critical step for successful recrystallization. An ideal solvent should meet several criteria:[1][4]

  • Differential Solubility: The compound of interest should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., room temperature or in an ice bath). This ensures maximum recovery of the purified product.[5]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[1] Given the ester and nitro functionalities, reactive solvents should be avoided.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals after filtration.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[1]

A useful rule of thumb is that solvents containing functional groups similar to the compound of interest are often good candidates.[6] For benzyl esters, solvents like ethanol, methanol, or ethyl acetate are excellent starting points.[6][7]

Q3: How do I perform an effective solvent selection screen for a new nitro-benzoic acid benzyl ester derivative?

A systematic approach to solvent screening can save significant time and material.

  • Initial Assessment: Place a small amount (approx. 5-10 mg) of your crude ester into several small test tubes.

  • Room Temperature Test: To each tube, add a few drops of a different candidate solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) and observe. If the compound dissolves readily at room temperature, that solvent is unsuitable as a single-solvent system because recovery will be poor.

  • Hot Solvent Test: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or with a heat gun until the solvent boils.[7] Add the solvent dropwise until the solid just dissolves. An ideal solvent will dissolve the compound completely near its boiling point.

  • Cooling Test: Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

  • Mixed-Solvent Systems: If no single solvent is ideal, consider a mixed-solvent system.[8] Find a pair of miscible solvents—one in which the ester is highly soluble (the "soluble solvent") and one in which it is insoluble (the "insoluble solvent").[8] Dissolve the compound in a minimum of the hot soluble solvent, then add the hot insoluble solvent dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the hot soluble solvent to re-clarify the solution before allowing it to cool.[8][9]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides direct answers to specific problems encountered during the recrystallization of nitro-benzoic acid benzyl esters.

Q4: My compound is separating as a liquid or "oiling out" instead of forming crystals. What is happening and how can I prevent it?

Causality: "Oiling out" occurs when the solid comes out of the solution at a temperature above its melting point, forming liquid droplets instead of solid crystals.[10] This is a significant problem because impurities are often more soluble in these oily droplets, leading to a poorly purified, often glassy or amorphous final product.[10][11] This phenomenon is common with compounds that have relatively low melting points or when the solution is highly supersaturated upon cooling.

Solutions:

  • Increase Solvent Volume: The most common cause is that the solution is too concentrated, causing the compound to precipitate at too high a temperature. Re-heat the mixture and add more of the hot solvent (if using a mixed-solvent system, add more of the "soluble solvent") to decrease the saturation temperature.[10]

  • Lower the Cooling Rate: Insulate the flask by covering it with a beaker or placing it in a warm sand bath. Slower cooling provides more time for nucleation to occur at a lower temperature, below the compound's melting point.

  • Change the Solvent System: Select a solvent or solvent pair with a lower boiling point. This ensures that the entire dissolution and cooling process occurs at a temperature below the melting point of your ester.

  • Induce Crystallization Early: Vigorously scratching the inside of the flask with a glass rod at a temperature slightly above where oiling occurs can sometimes create nucleation sites and promote solid crystal formation.

Workflow: Troubleshooting the "Oiling Out" Phenomenon

G start Oiling Out Observed (Liquid Droplets Form) reheat Re-heat solution until clear and homogeneous start->reheat add_solvent Add more hot solvent (10-20% increase) reheat->add_solvent slow_cool Allow to cool very slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Pure Crystals check_crystals->success Yes failure Failure: Re-evaluate Solvent System check_crystals->failure No change_solvent Choose a lower-boiling solvent or solvent pair failure->change_solvent

Caption: A decision tree for resolving "oiling out".

Q5: I'm getting a very poor yield. What are the most likely reasons?

Causality: Low recovery is a common issue that can almost always be traced back to a few key procedural errors.[2]

Solutions:

  • Minimize the Amount of Hot Solvent: The most frequent cause of low yield is using too much solvent to dissolve the crude product.[2] While some of your product will always remain dissolved in the mother liquor, excess solvent will exacerbate this loss. Always use the minimum amount of boiling solvent required to fully dissolve the solid.

  • Ensure Complete Cooling: Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 15-20 minutes before filtering. A significant portion of the product may still be in solution at room temperature.

  • Use Ice-Cold Rinsing Solvent: When washing the collected crystals in the filter funnel, use a minimal amount of ice-cold solvent.[2] Using room temperature or warm solvent will redissolve a portion of your purified product.[2]

  • Prevent Premature Crystallization: If crystals form during a hot gravity filtration step, product is lost. To prevent this, use a stemless funnel, keep the receiving flask heated on a steam bath, and ensure the solution is well above its saturation point by adding a small excess of hot solvent before filtering.

Q6: My solution has cooled completely, but no crystals have formed. What should I do?

Causality: This is a classic case of a supersaturated solution, where the concentration of the dissolved ester is higher than its normal saturation point, but crystallization has not been initiated.[2]

Solutions:

  • Induce Nucleation by Scratching: Use a glass stirring rod to vigorously scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystals to begin forming.[12]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the supersaturated solution.[1][12] This seed crystal acts as a template for further crystal growth. If none is available, dip the end of a glass rod into the solution, let the solvent evaporate to form a small amount of solid, and then re-insert the rod.[12]

  • Reduce the Solvent Volume: It is possible that too much solvent was added initially.[10][12] Gently heat the solution and boil off a portion of the solvent to increase the concentration, then attempt to cool it again.

  • Cool to a Lower Temperature: Ensure the flask is submerged in a proper ice-water bath. In some cases, using a dry ice/acetone bath for a short period can induce crystallization, but be wary of causing the solvent itself to freeze.

Q7: My final product is still colored or appears impure after one recrystallization. How can I improve its purity?

Causality: This indicates that either the impurities have very similar solubility profiles to your target compound (co-crystallization) or that highly colored, often polymeric, impurities are present.

Solutions:

  • Use Activated Charcoal: If the impurity is colored, it can often be removed with activated charcoal (carbon). Add a very small amount of charcoal (the tip of a spatula) to the hot solution before filtration. The colored impurities will adsorb onto the surface of the carbon particles. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities, especially if they were present in large quantities. Repeating the entire process with the once-recrystallized material will almost always result in a significant increase in purity.

  • Ensure Slow Crystal Growth: Rapidly crashing the product out of solution by cooling too quickly can trap impurities within the crystal lattice.[10] For the highest purity, allow the solution to cool to room temperature as slowly as possible without disturbance before moving it to an ice bath.

Experimental Protocols & Data
Protocol 1: Standard Single-Solvent Recrystallization of Benzyl p-Nitrobenzoate

This protocol outlines a standard procedure using ethanol, a commonly effective solvent for this class of compounds.[13][14]

  • Dissolution: Place 1.0 g of crude benzyl p-nitrobenzoate in a 50 mL Erlenmeyer flask. Add approximately 10 mL of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Saturation: Add more ethanol dropwise while maintaining the boil, just until all the solid has dissolved. Note the total volume of solvent used.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, filter the hot solution through a pre-heated stemless funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form.

  • Complete Precipitation: Place the flask in an ice-water bath for at least 15 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion (2-3 mL) of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum running, then transfer them to a watch glass for final air drying.

Table 1: Solvent Properties for Recrystallization of Aromatic Esters
SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments & Typical Use
Ethanol7824.5Excellent general-purpose solvent for moderately polar compounds like nitro-aromatic esters.[6]
Methanol6532.7More polar than ethanol; good for compounds that are slightly less soluble. Its lower boiling point can help prevent oiling out.[7]
Ethyl Acetate776.0A less polar option. Good for esters, following the "like dissolves like" principle.[6] Often used in mixed systems with hexane.
Toluene1112.4A non-polar aromatic solvent. Useful for less polar esters or as the "soluble solvent" in a mix with hexane. High boiling point can be a risk for oiling out.
n-Hexane691.9Very non-polar. Typically used as the "insoluble solvent" (anti-solvent) in a mixed-solvent system with ethyl acetate or toluene.[6]
Water10080.1Generally unsuitable due to the low solubility of aromatic esters, but can be used as an anti-solvent with alcohols for more polar substrates.[6]

Data compiled from various sources, including[15].

Workflow: General Recrystallization Process

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_collect Collection & Drying crude 1. Place Crude Ester in Erlenmeyer Flask add_solvent 2. Add Minimum Amount of Hot Solvent crude->add_solvent dissolve 3. Heat to Boiling until Fully Dissolved add_solvent->dissolve hot_filt 4. Hot Gravity Filtration (If needed for insolubles) dissolve->hot_filt cool 5. Slow Cooling to Room Temperature hot_filt->cool ice_bath 6. Chill in Ice Bath to Maximize Yield cool->ice_bath vac_filt 7. Vacuum Filtration to Collect Crystals ice_bath->vac_filt wash 8. Wash with Minimal Ice-Cold Solvent vac_filt->wash dry 9. Dry Crystals Under Vacuum wash->dry end end dry->end Pure Product

Caption: The standard workflow for recrystallization.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (1993). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • European Patent Office. (2019). EP 3148661 B1 - METHOD FOR PURIFICATION OF BENZOIC ACID. Retrieved from [Link]

  • HSC Chemistry. (2021, May 5). Esterification: Reflux, Isolation and Purification. YouTube. Retrieved from [Link]

  • ResearchGate. (2007). Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN104370746A - Cost-saving preparation method of p-nitrobenzyl alcohol.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2014). r/chemistry - Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. (Link not available for direct access)
  • ACS Publications. (2020). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development. Retrieved from [Link]

  • ACS Omega. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl alcohol, p-nitro-, benzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. Retrieved from [Link]

  • Google Patents. (1962). US3030414A - Process of preparing meta- and para-nitrobenzoic acids.
  • The Japanese Pharmacopoeia. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • PubMed. (2001). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. Retrieved from [Link]

  • Simon Fraser University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Google Patents. (1962). US3037046A - Benzocaine process.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps?. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization of Benzoic Acid. (Link not available for direct access)
  • Unknown Source. (n.d.). The Recrystallization of Benzoic Acid. (Link not available for direct access)
  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.

Sources

Technical Support Center: Troubleshooting Low Yield in Benzyl Esterification Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Benzyl Esterification. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in synthesizing benzyl esters. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design. This resource is structured in a question-and-answer format to directly address the common issues that can lead to low reaction yields.

Frequently Asked Questions (FAQs): General Troubleshooting
Q1: My benzyl esterification reaction has a disappointingly low yield. What are the first things I should investigate?

Low yield is a common but solvable problem. The root cause often falls into one of three categories: unfavorable equilibrium, competing side reactions, or suboptimal reaction conditions. A systematic approach is key to diagnosis.

Start by assessing the core components of your reaction:

  • Reagent Purity: Are your carboxylic acid and benzyl alcohol free of water and other impurities? Water is a direct byproduct in condensation reactions and its presence at the start can hinder progress.[1] For highly sensitive reactions, drying reagents, for example by azeotroping with toluene, is recommended.[1]

  • Reaction Type & Equilibrium: Are you using a reversible method like Fischer esterification? If so, the accumulation of water is likely the primary culprit for low conversion, as it drives the reaction backward according to Le Chatelier's principle.[2][3][4]

  • Catalyst Activity: Is your catalyst appropriate and active? Acid catalysts can be deactivated by water, while coupling agents can degrade with improper handling.[5]

  • Reaction Monitoring: How are you determining the reaction endpoint? Relying on a fixed time point can be misleading. Use techniques like Thin Layer Chromatography (TLC) or Gas/Liquid Chromatography (GC/LC) to monitor the consumption of starting materials.

Below is a workflow to guide your troubleshooting process.

G start Low Yield Observed check_equilibrium Is the reaction reversible? (e.g., Fischer Esterification) start->check_equilibrium drive_equilibrium Action: Drive Equilibrium - Use excess reagent - Actively remove water check_equilibrium->drive_equilibrium Yes check_side_reactions Are there side reactions? (e.g., polymerization, byproduct formation) check_equilibrium->check_side_reactions No success Yield Improved drive_equilibrium->success optimize_conditions Action: Optimize Conditions - Lower temperature - Adjust catalyst loading - Change catalyst type check_side_reactions->optimize_conditions Yes check_reagents Are reagents pure & dry? Are catalyst/couplers active? check_side_reactions->check_reagents No optimize_conditions->success purify_reagents Action: Purify/Dry Reagents - Distill alcohol - Recrystallize acid - Use fresh catalyst check_reagents->purify_reagents No check_workup Is product lost during purification/workup? check_reagents->check_workup Yes purify_reagents->success optimize_workup Action: Optimize Purification - Adjust extraction pH - Use alternative chromatography - Prevent emulsions check_workup->optimize_workup Yes check_workup->success No, review reaction fundamentals optimize_workup->success

Caption: General troubleshooting workflow for low yield.

Q2: You mentioned water removal is critical. What are the most effective methods for this in a laboratory setting?

For equilibrium-driven reactions like the Fischer esterification, continuous water removal is the most powerful tool to achieve high conversion.[2][6] Here are the principal methods:

  • Azeotropic Distillation with a Dean-Stark Trap: This is the gold standard.[2] The reaction is run in a solvent that forms a low-boiling azeotrope with water (e.g., toluene, cyclohexane).[7][8] As the mixture refluxes, the water-solvent azeotrope vaporizes, condenses, and collects in the Dean-Stark trap. Since water is immiscible with and denser than toluene, it separates to the bottom of the trap, while the solvent overflows and returns to the reaction flask. This physically removes water from the equilibrium, effectively pulling the reaction to completion.[2][7][9]

  • Use of a Dehydrating Agent:

    • Stoichiometric: Molecular sieves can be added to the reaction mixture to sequester water as it forms. This is effective but can complicate workup.

    • Catalytic: While common acid catalysts like sulfuric acid are hygroscopic, their capacity is limited. Relying solely on the catalyst as a dehydrating agent is often insufficient for achieving high yields.[6]

  • Use of Excess Reagent: By applying Le Chatelier's principle, using a large excess of one reactant (typically the less expensive one, like benzyl alcohol) can shift the equilibrium toward the product side.[2][6][10] However, this complicates purification, as the excess high-boiling benzyl alcohol must be removed later.[11]

MethodPrincipleAdvantagesDisadvantages
Dean-Stark Trap Physical removal of water via azeotropic distillation.[2]Highly effective, drives reaction to >95% completion.[7]Requires higher temperatures; setup is more complex.
Molecular Sieves Chemical adsorption of water.Can be used at lower temperatures.Stoichiometric quantities needed; can be messy to filter.
Excess Reagent Shifts equilibrium via mass action.[6]Simple to implement.Requires removal of large excess of a high-boiling reagent.[11]
Troubleshooting Guide: Fischer-Speier Esterification

This classic acid-catalyzed method is cost-effective but prone to equilibrium limitations and side reactions, especially with benzyl alcohol.[2]

G cluster_0 Fischer-Speier Esterification Mechanism RCOOH Carboxylic Acid Protonated_Acid Protonated Carbonyl RCOOH->Protonated_Acid + H+ BnOH Benzyl Alcohol H+ H+ Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + BnOH Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Leaving Protonated Ester + H2O Proton_Transfer->Water_Leaving - H2O (Reversible Step) Ester Benzyl Ester Water_Leaving->Ester - H+

Caption: Key steps in the Fischer-Speier mechanism.

Q3: My Fischer esterification with benzyl alcohol stalls at ~60-70% conversion, even after prolonged heating. How do I push it to completion?

This is a classic sign of the reaction reaching equilibrium.[6] The presence of the water byproduct is preventing further ester formation.

Solutions:

  • Implement Azeotropic Water Removal: The most robust solution is to refit your reaction with a Dean-Stark apparatus and use toluene as the solvent. This will continuously remove water and drive the reaction to completion.[2][7]

  • Increase Benzyl Alcohol Excess: If a Dean-Stark setup is not feasible, increase the molar excess of benzyl alcohol to 5-10 equivalents.[10] Be prepared for a more challenging purification to remove the unreacted alcohol.

  • Check Catalyst Loading: Ensure you are using a catalytic amount (1-5 mol%) of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[2] Insufficient catalyst will result in a slow approach to equilibrium.

Q4: My reaction mixture is turning dark brown or black, and the yield is low. What is causing this decomposition?

This indicates side reactions, which are common with benzyl alcohol under harsh acidic conditions.

Primary Causes & Solutions:

  • Polymerization/Etherification of Benzyl Alcohol: Benzyl alcohol can self-condense to form dibenzyl ether or polymerize, especially at high temperatures with high concentrations of strong mineral acids like H₂SO₄.[12]

    • Solution: Reduce the catalyst loading to the minimum effective amount (start at 1 mol%). Switch from sulfuric acid to a less aggressive, non-oxidizing acid like p-TsOH.[13] Avoid excessively high temperatures if possible.

  • Sulfonation of the Aromatic Ring: If using concentrated sulfuric acid, sulfonation of the benzyl group's aromatic ring can occur, leading to dark, tarry byproducts.

    • Solution: Use p-TsOH or anhydrous HCl gas as the catalyst instead of H₂SO₄. These are less prone to causing aromatic substitution reactions.

Q5: How can I effectively remove a large excess of high-boiling benzyl alcohol during workup?

Removing excess benzyl alcohol (BP: 205 °C) is a common purification challenge.[11]

Effective Methods:

  • Vacuum Distillation: This is the most direct method. After neutralizing and washing the reaction mixture, the crude product can be subjected to distillation under reduced pressure to remove the benzyl alcohol before final purification of the ester.

  • Aqueous Workup Optimization: Perform a thorough aqueous workup. Wash the organic layer with saturated sodium bicarbonate to remove the acid catalyst, followed by several washes with brine to remove as much of the water-soluble benzyl alcohol as possible.[14]

  • Chromatography: While possible, flash column chromatography to separate benzyl alcohol from the benzyl ester can be difficult due to their similar polarities. It often requires a carefully optimized solvent system (e.g., hexane/ethyl acetate gradients). It is best used after most of the excess alcohol has been removed by other means.

Troubleshooting Guide: Steglich Esterification (DCC/DMAP)

The Steglich esterification is a powerful, mild method for forming esters, particularly for sensitive substrates.[12] Its main challenges relate to byproducts from the coupling agent, dicyclohexylcarbodiimide (DCC).

Q6: My Steglich reaction produced a large amount of a white precipitate, and my yield is low. What is this solid and what went wrong?

The white precipitate is almost certainly dicyclohexylurea (DCU), the byproduct of DCC.[12][15] Its presence is normal, but if the yield is low, it suggests one of two issues:

  • Reaction Stalled: The reaction may not have gone to completion. Ensure you are using a catalytic amount of 4-dimethylaminopyridine (DMAP). Without DMAP, the reaction is very slow, and the activated intermediate can rearrange into an unreactive byproduct.[16]

  • Premature Precipitation: If the DCU precipitates before the reaction is complete, it can sometimes trap starting materials, making them unavailable for reaction. Ensure good stirring throughout the reaction.

Solution: Filter off the DCU precipitate.[15] Concentrate the filtrate and analyze the residue by NMR or TLC to determine the ratio of product to starting material. If significant starting material remains, the reaction conditions (time, catalyst loading) may need optimization.

Q7: Besides my desired ester, I've isolated a byproduct that I suspect is N-acylurea. How do I prevent its formation?

The formation of an N-acylurea is a classic side reaction in carbodiimide-mediated couplings.[12][16] It occurs when the initial O-acylisourea intermediate (formed from the reaction of the carboxylic acid and DCC) undergoes an intramolecular rearrangement before the alcohol can attack.

Cause & Prevention:

  • Cause: This rearrangement is competitive with the desired alcohol attack. It is more prevalent with sterically hindered alcohols or when the concentration of the nucleophilic catalyst is too low.[17]

  • Prevention: The role of DMAP is crucial here. DMAP is a highly efficient acyl transfer catalyst that intercepts the O-acylisourea intermediate to form a much more reactive acylpyridinium salt.[16] This intermediate reacts rapidly with the alcohol, outcompeting the N-acylurea rearrangement. Ensure you are using an adequate catalytic amount of DMAP (typically 5-10 mol%).

Q8: What is the most effective way to remove all traces of DCU and DMAP after the reaction?

Complete removal of these reagents is critical for product purity.

Step-by-Step Protocol:

  • Initial DCU Removal: After the reaction is complete, cool the reaction mixture in an ice bath or freezer for 30-60 minutes. DCU is significantly less soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate when cold.[15] Filter the cold mixture through a sintered glass funnel or a pad of Celite to remove the bulk of the DCU.

  • DMAP Removal: Transfer the filtrate to a separatory funnel. Wash the organic layer with a dilute acid solution, such as 0.5-1 M HCl.[15] DMAP is basic and will be protonated, making it highly soluble in the aqueous layer. Perform 2-3 acidic washes.

  • Final Cleanup: Wash the organic layer with water and then brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[14] If trace DCU remains, it can often be removed during flash column chromatography, as it tends to have low mobility in many solvent systems.[15]

References
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. [Link]

  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. [Link]

  • University of Rochester, Department of Chemistry. (2026). How To: Remove Residual Water. [Link]

  • JoVE. (2020). Video: Esterification - Concept. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Process optimization and kinetic modeling for esterification of propionic acid with benzyl alcohol on ion-exchange resin catalyst. [Link]

  • Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. [Link]

  • Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for benzyl C-H functionalization. [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

  • Scientific Research Publishing. (2019). Research Progress on Azeotropic Distillation Technology. [Link]

  • Institut Polytechnique de Paris. (1998). A practical synthesis of benzyl esters and related derivatives. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. [Link]

  • ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... [Link]

  • Google Patents. (n.d.).
  • Scribd. (n.d.). Fischer Esterification Analysis. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Co-N-Si/AC Catalyst for Aerobic Oxidation of Benzyl Alcohols to Esters under Mild Conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Wikipedia. (n.d.). Azeotropic distillation. [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. [Link]

  • Homework.Study.com. (n.d.). Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol. [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]

  • ResearchGate. (2025). (PDF) The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. [Link]

  • National Institutes of Health (NIH). (2018). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification. [Link]

  • Reddit. (2022). Esterification/Amidation Problems. [Link]

  • MDPI. (n.d.). Production of Sustainable Biochemicals by Means of Esterification Reaction and Heterogeneous Acid Catalysts. [Link]

  • National Institutes of Health (NIH). (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]

  • MDPI. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. [Link]

  • Reddit. (2022). DCC/DMAP coupling reaction selection?. [Link]

  • Arkivoc. (n.d.). Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and optimization of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS 217095-89-1)[1]. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this multi-step synthesis. Our focus is on explaining the causality behind experimental choices to empower you to resolve issues effectively.

Overview of Synthetic Strategy

The synthesis of the target molecule, Benzyl 2-(benzyloxy)-3-nitrobenzoate, from 2-hydroxy-3-nitrobenzoic acid is typically achieved in two sequential benzylation steps. The first is a Williamson ether synthesis to protect the phenolic hydroxyl group, followed by the esterification of the carboxylic acid. The electron-withdrawing nitro group significantly influences the reactivity of both functional groups, a key consideration for optimizing reaction conditions.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Benzyl Esterification SM 2-Hydroxy-3-nitrobenzoic Acid INT Intermediate 2-Benzyloxy-3-nitro-benzoic Acid SM->INT   Benzyl Bromide, K₂CO₃, DMF    PROD Final Product 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester INT->PROD   Benzyl Bromide, Cs₂CO₃, DMF    PUR Purification (Chromatography/ Recrystallization) PROD->PUR Troubleshooting_Tree Q_node Q_node A_node A_node start Problem: Low Yield or Incomplete Reaction q1 Is starting material (SM) still present on TLC? start->q1 a1_yes YES: Incomplete Conversion q1->a1_yes Yes a1_no NO: SM Consumed, but Yield is Low q1->a1_no No q2 Which step is failing? a1_yes->q2 q5 Potential Causes: - Product loss during work-up - Degradation of product - Side reaction occurred a1_no->q5 a2_ether Step 1 (Ether Synthesis) q2->a2_ether Ether a2_ester Step 2 (Esterification) q2->a2_ester Ester q3 Potential Causes: - Insufficient/degraded base - Wet solvent/reagents - Low temperature/short time - Impure Benzyl Bromide a2_ether->q3 Troubleshoot q4 Potential Causes: - Base not strong enough for carboxylic acid - Steric hindrance slowing rate - Insufficient reaction time/temp a2_ester->q4 Troubleshoot

Sources

Technical Support Center: Purification of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center for the purification of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS 217095-89-1).[1] As a key intermediate in the synthesis of complex molecules like antimycins, its purity is paramount for the success of subsequent reactions.[1] This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot and optimize the purification process effectively.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and issues encountered during the purification of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Q1: What are the most likely impurities I should expect in my crude product?

A1: Impurities typically arise from three main sources: unreacted starting materials, side-reactions, and degradation. The most common species to anticipate are:

  • Unreacted Starting Acid: The most prevalent impurity is often the starting material, 2-Benzyloxy-3-nitro-benzoic acid. This is especially common if the esterification reaction has not gone to completion.

  • Isomeric Byproducts: During the nitration step of the aromatic ring, positional isomers can be formed. Depending on the synthetic route, you might encounter other nitro-substituted isomers.[2][3]

  • Benzylation Reagents & Byproducts: Residual benzylating agents (e.g., benzyl bromide) or their hydrolysis product, benzyl alcohol, may be present.

  • Degradation Products: Aggressive reaction conditions, particularly during nitration, can lead to the formation of dark, tarry polymeric substances.[3] Hydrolysis of the ester bond during workup or purification can also regenerate the starting acid and benzyl alcohol.

Q2: My reaction has produced a dark, tarry substance with a low yield of the desired product. What is the likely cause and how can I prevent it?

A2: Tar formation is a classic sign of overly aggressive reaction conditions, especially when dealing with activated aromatic rings.[3] The combination of benzyloxy and nitro groups influences the electron density of the aromatic core, making it susceptible to side reactions or polymerization under harsh acidic or high-temperature environments.

  • Causality: Strong nitrating agents or excessive heat can lead to oxidative side reactions and polymerization of the aromatic species.

  • Preventative Measures:

    • Temperature Control: Maintain strict temperature control during nitration, typically keeping the reaction cooled in an ice bath.

    • Controlled Reagent Addition: Add the nitrating agent slowly and in a controlled manner to prevent localized overheating and high concentrations.

    • Milder Conditions: If possible, explore milder nitrating conditions or alternative synthetic routes that introduce the nitro group earlier in the sequence under more controlled conditions.

Q3: What is the most efficient way to monitor my purification process in real-time?

A3: Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the purification process.[4][5] It allows you to quickly assess the composition of your crude mixture and track the separation of your compound from impurities during column chromatography.

  • Key Principle: The product, an ester, is significantly less polar than the starting carboxylic acid. Therefore, on a silica gel TLC plate, the product will have a higher Retention Factor (Rf) value (it will travel further up the plate) than the acid.[6]

  • Practical Application: By spotting the crude mixture, the pure product (if available), and the starting material on the same plate, you can visualize the separation and identify which fractions from your column contain the purified product.[4][5] A typical mobile phase for this analysis would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).

Section 2: Troubleshooting Guide - A Problem-Solving Approach

This guide provides structured solutions to specific problems you may encounter during the purification workflow.

Issue 1: Significant Presence of Starting Acid (2-Benzyloxy-3-nitro-benzoic Acid) in the Product

This is the most common purification challenge. The acidic impurity can interfere with subsequent reactions and complicate characterization.

Identification:

  • TLC: A spot at a lower Rf value corresponding to the starting acid.

  • ¹H NMR: A broad singlet peak typically appearing downfield (>10 ppm) characteristic of a carboxylic acid proton.[7]

  • HPLC: An earlier eluting peak compared to the main product peak in a reversed-phase system.[8]

Solutions:

Solution A: Liquid-Liquid Extraction (Acid-Base Wash) This chemical method is highly effective for removing acidic impurities from a neutral organic product.[9]

Experimental Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃).[9] The basic solution will deprotonate the acidic impurity, converting it into its water-soluble sodium salt.

  • Separation: Allow the layers to separate. The aqueous layer (containing the impurity salt) is drained off. Repeat the wash 1-2 times to ensure complete removal.

  • Final Wash & Dry: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product, now free of acidic impurities.

Solution B: Column Chromatography While an acid-base wash is preferred for bulk removal, column chromatography can also effectively separate the acid from the ester.[4] The polar carboxylic acid will interact more strongly with the silica gel and elute much later than the less polar ester product.

Issue 2: Multiple Spots on TLC with Close Rf Values, Indicating Impurities of Similar Polarity

This issue suggests the presence of byproducts such as isomers or non-acidic starting materials that are not easily removed by simple extraction.

Identification:

  • TLC: Multiple spots clustered together, making baseline separation appear difficult.

  • HPLC/NMR: The presence of multiple, closely related peaks or signals that are difficult to assign.

Solution: Flash Column Chromatography Flash column chromatography, which uses positive pressure to force the solvent through the column, provides higher resolution and faster separation than gravity chromatography.[4]

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the top of the silica gel.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). The less polar impurities will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20). This will elute compounds of increasing polarity. Your desired ester product should elute before any remaining starting acid.[9]

  • Fraction Collection & Analysis: Collect the eluent in small fractions and analyze each fraction by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Issue 3: Product Appears >95% Pure but Fails to Meet High-Purity Specifications (>99%)

After primary purification, trace impurities may remain that co-crystallize or have very similar chromatographic behavior to your product.

Identification:

  • HPLC: Small, persistent impurity peaks close to the main product peak.

  • Melting Point: A slightly depressed and broader melting point range compared to the literature value.

Solution: Recrystallization Recrystallization is a powerful technique for purifying crystalline solids to a very high degree. It relies on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[10]

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[9] Common systems for compounds like this include ethanol/water, ethyl acetate/hexanes, or isopropanol.

  • Dissolution: Place the compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it allows for the formation of a pure crystal lattice that excludes impurity molecules.[11] Once at room temperature, cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 3: Analytical Protocols for Purity Verification

Verifying the purity of the final product is a critical step. The following are standard protocols for analyzing 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Protocol A: High-Performance Liquid Chromatography (HPLC) Purity Assay

This protocol outlines a standard reversed-phase HPLC method for quantitative purity analysis.[8][12]

ParameterConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)The nonpolar stationary phase effectively retains the aromatic compound, allowing for separation based on polarity.[2][12]
Mobile Phase A Water with 0.1% Phosphoric Acid or Formic AcidAcidifying the aqueous phase suppresses the ionization of any acidic impurities, leading to sharper peaks and reproducible retention.[12][13]
Mobile Phase B Acetonitrile or MethanolThe organic solvent component used to elute the compounds from the column.
Gradient Elution Start at ~50% B, ramp to 95% B over 15-20 minutes, hold, then re-equilibrate.A gradient is effective for separating compounds with a range of polarities and cleaning the column after each injection.
Flow Rate 1.0 mL/minA standard flow rate for analytical columns of this size.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[12]
Detection UV detector at a wavelength where the nitro-aromatic system absorbs strongly (e.g., 254 nm).Provides high sensitivity for the analyte.[2]
Sample Prep Dissolve sample in Acetonitrile or a mixture of Mobile Phase A/B to a concentration of ~0.5-1.0 mg/mL.Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter to protect the column.[12]
Protocol B: Interpreting ¹H NMR for Purity Assessment

¹H NMR spectroscopy is invaluable for confirming the structure and identifying specific impurities.

  • Expected Product Signals:

    • Aromatic Protons: A series of multiplets between ~7.0-8.5 ppm. The specific pattern will depend on the substitution.

    • Benzyloxy CH₂ Protons: Two distinct singlets, each integrating to 2H, typically between 5.0-5.5 ppm. One corresponds to the benzyl ether and the other to the benzyl ester.

  • Key Impurity Signals to Look For:

    • Starting Acid (-COOH): A very broad singlet, often found between 10-13 ppm. Its presence is a clear indicator of incomplete reaction or hydrolysis.

    • Benzyl Alcohol: A singlet for the benzylic CH₂ protons (~4.7 ppm) and a broad signal for the -OH proton.

    • Residual Solvents: Look for characteristic peaks of solvents used in the reaction or purification (e.g., Ethyl Acetate: quartet at ~4.1 ppm, triplet at ~1.2 ppm; Dichloromethane: singlet at ~5.3 ppm).

Section 4: Visual Workflow and Technique Summary

General Purification Strategy

The following diagram outlines a logical workflow for purifying the crude product, incorporating the techniques discussed.

Purification_Workflow Purification Workflow for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester start Crude Product decision1 Acidic Impurities Present? start->decision1 wash Acid-Base Wash (e.g., NaHCO₃ solution) chromatography Flash Column Chromatography (Hexanes/EtOAc Gradient) wash->chromatography decision2 Purity >98%? chromatography->decision2 recrystallization Recrystallization (e.g., from Ethanol/Water) analysis Purity Analysis (HPLC, NMR, TLC) recrystallization->analysis pure_product Pure Product (>99%) analysis->pure_product decision1->wash Yes decision1->chromatography No / Minor decision2->recrystallization No decision2->analysis Yes

Caption: A decision-based workflow for purifying the target compound.

Comparison of Purification Techniques
TechniqueBest For RemovingProsCons
Acid-Base Wash Acidic impurities (e.g., starting acid).[9]Fast, inexpensive, removes large quantities of specific impurities.Only effective for impurities with acidic or basic functionality.
Column Chromatography Impurities with different polarities.[4]High resolving power, versatile for various mixtures.Can be time-consuming, uses large solvent volumes, potential for sample loss on the column.
Recrystallization Small amounts of impurities from a mostly pure, crystalline solid.[10]Can achieve very high purity (>99%), cost-effective.Requires the compound to be a solid, finding a suitable solvent can be challenging, yield loss is inevitable.

References

  • Benchchem Technical Support. (n.d.). HPLC Separation of 2-Bromo-3-nitrobenzoic acid. Retrieved from Benchchem.[12]

  • SIELC Technologies. (n.d.). Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies.[13]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from Organic Chemistry at CU Boulder.[4]

  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. CAS 217095-89-1. Retrieved from SCBT.[1]

  • Wang, Q., & Liu, H. (2003). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Journal of Chromatography A, 1016(2), 147-154.[2]

  • Benchchem Technical Support. (n.d.). Assessing the Purity of Synthesized 2-Benzyloxybenzyl Chloride: A Comparative Guide to Analytical Methods. Retrieved from Benchchem.[8]

  • Benchchem Technical Support. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde. Retrieved from Benchchem.[9]

  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC). Retrieved from MilliporeSigma.[5]

  • Reyes, C., et al. (2016). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures. World Journal of Chemical Education, 4(2), 39-44.[14]

  • Benchchem Technical Support. (n.d.). Identifying and characterizing impurities in 5-Hydroxy-2-methyl-4-nitrobenzoic acid synthesis. Retrieved from Benchchem.[3]

  • Maccioni, E., et al. (2019). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2019(2), M1068.[15]

  • U.S. Patent No. 4,288,615. (1981). Process for recovering 3-nitrobenzoic acid. Google Patents.[16]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Coll. Vol. 1, p.371 (1941); Vol. 2, p.72 (1922).[17]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.[10]

  • Shtykov, S. N., et al. (2015). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Planar Chromatography – Modern TLC, 28(6), 441-447.[18]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from Doc Brown's Chemistry.[7]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from HELIX Chromatography.[19]

  • jezdez1. (2022, November 1). Recrystallisation of benzoic acid [Video]. YouTube.[11]

  • Benchchem Technical Support. (n.d.). Removal of impurities from 5-(Benzyloxy)pyridine-2-carboxylic acid. Retrieved from Benchchem.[6]

  • Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation. Retrieved from Organic Chemistry Portal.[20]

Sources

Technical Support Center: Synthesis of Substituted Benzyl Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted benzyl benzoates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of organic compounds. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My Fischer-Speier esterification of a substituted benzoic acid with benzyl alcohol is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in Fischer-Speier esterification are a common issue, primarily due to the reversible nature of the reaction.[1][2] To drive the equilibrium towards the product side, several factors must be optimized.

Underlying Causes and Solutions:

  • Water Removal: The formation of water as a byproduct can shift the equilibrium back to the reactants.

    • Troubleshooting Protocol:

      • Dean-Stark Apparatus: Employ a Dean-Stark trap with a suitable solvent (e.g., toluene, hexane) to azeotropically remove water as it is formed.[1]

      • Drying Agents: If a Dean-Stark trap is not feasible, consider adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.[1]

  • Catalyst Inefficiency: The choice and amount of acid catalyst are crucial.

    • Troubleshooting Protocol:

      • Catalyst Selection: While sulfuric acid is common, p-toluenesulfonic acid (p-TsOH) is often a milder and more effective alternative.[1] For sensitive substrates, Lewis acids like scandium(III) triflate can be used.[1]

      • Catalyst Loading: Ensure you are using a catalytic amount. Too much acid can lead to side reactions, including dehydration of the benzyl alcohol.

  • Steric Hindrance: Substituents on either the benzoic acid or the benzyl alcohol can sterically hinder the reaction.

    • Troubleshooting Protocol:

      • Reaction Time and Temperature: Increase the reaction time and/or temperature to overcome the activation energy barrier. Monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Alternative Methods: If steric hindrance is significant, consider alternative synthetic routes such as the Schotten-Baumann reaction.[3][4]

  • Reagent Stoichiometry: Using a large excess of one reactant can also shift the equilibrium.

    • Troubleshooting Protocol:

      • If benzyl alcohol is inexpensive and easily removable, use it in a significant excess (3-5 equivalents).[2]

Diagram 1: Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Substituted\nBenzoic Acid Substituted Benzoic Acid Reaction Flask Reaction Flask Substituted\nBenzoic Acid->Reaction Flask Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reaction Flask Acid Catalyst\n(H₂SO₄, p-TsOH) Acid Catalyst (H₂SO₄, p-TsOH) Acid Catalyst\n(H₂SO₄, p-TsOH)->Reaction Flask Dean-Stark Trap\n(optional) Dean-Stark Trap (optional) Reaction Flask->Dean-Stark Trap\n(optional) Solvent Return Quenching Quenching Reaction Flask->Quenching Heat Dean-Stark Trap\n(optional)->Reaction Flask Solvent Return Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Distillation or\nCrystallization Distillation or Crystallization Washing->Distillation or\nCrystallization Pure Benzyl Benzoate Pure Benzyl Benzoate Distillation or\nCrystallization->Pure Benzyl Benzoate

Caption: A typical workflow for Fischer-Speier esterification.

FAQ 2: I am observing a significant amount of dibenzyl ether as a byproduct. How can I prevent its formation?

Answer:

The formation of dibenzyl ether is a common side reaction, particularly under acidic conditions and at elevated temperatures.[5] It arises from the self-condensation of benzyl alcohol.

Underlying Causes and Solutions:

  • Excessive Acidity and Temperature: Strong acids and high temperatures promote the dehydration of benzyl alcohol to form a carbocation, which is then attacked by another molecule of benzyl alcohol.

    • Troubleshooting Protocol:

      • Milder Catalyst: Switch from a strong mineral acid like sulfuric acid to a milder catalyst such as p-toluenesulfonic acid or an acidic resin.

      • Temperature Control: Maintain the reaction temperature at the lowest effective point. For many Fischer esterifications, temperatures between 60-110°C are sufficient.[1]

      • Order of Addition: Add the acid catalyst to the cooled mixture of the carboxylic acid and alcohol to avoid localized overheating.[5]

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to an acceptable level.

Diagram 2: Side Reaction - Dibenzyl Ether Formation

Dibenzyl_Ether_Formation 2 Benzyl Alcohol 2 Benzyl Alcohol Dibenzyl Ether Dibenzyl Ether 2 Benzyl Alcohol->Dibenzyl Ether  -H₂O H+ H+ H+->2 Benzyl Alcohol Catalyst H2O H2O

Caption: Formation of dibenzyl ether from benzyl alcohol.

FAQ 3: My purification by distillation is yielding an impure product. What are the best practices for purifying substituted benzyl benzoates?

Answer:

Purification can be challenging due to the high boiling point of benzyl benzoates and the presence of closely boiling impurities like dibenzyl ether.[5]

Troubleshooting Purification:

MethodBest ForTroubleshooting Tips
Vacuum Distillation Removing lower boiling impurities like unreacted benzyl alcohol and higher boiling impurities.- Ensure a good vacuum to lower the boiling point and prevent decomposition. - Use a fractionating column for better separation of closely boiling compounds. - Collect fractions and analyze their purity by GC or NMR.
Crystallization/Recrystallization Removing impurities when the product is a solid at room temperature or can be induced to crystallize.[6]- Choose a solvent system where the benzyl benzoate is soluble at high temperatures and insoluble at low temperatures.[6] - Cool the solution slowly to promote the formation of pure crystals. - Wash the filtered crystals with a small amount of cold solvent to remove residual impurities.[6]
Column Chromatography Small-scale synthesis or when distillation and crystallization are ineffective.- Select an appropriate solvent system (e.g., hexane/ethyl acetate) based on TLC analysis. - Use a sufficient amount of silica gel for good separation.

Protocol for a Typical Aqueous Work-up:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted benzoic acid and the acid catalyst.[7]

  • Wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure before proceeding to final purification.[7]

FAQ 4: I am considering a Schotten-Baumann reaction for my synthesis. What are the key challenges with this method?

Answer:

The Schotten-Baumann reaction, which involves the acylation of an alcohol with an acyl halide in the presence of a base, is a powerful alternative to Fischer esterification, especially for base-stable substrates.[3][8]

Common Challenges and Solutions:

  • Acyl Halide Reactivity: Acyl halides are highly reactive and sensitive to moisture.

    • Troubleshooting Protocol:

      • Use anhydrous solvents and reagents.

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Base Selection: The choice of base is critical.

    • Troubleshooting Protocol:

      • Aqueous sodium hydroxide is commonly used in a biphasic system to neutralize the HCl byproduct.[9]

      • Pyridine can be used as both a base and a catalyst.[8]

  • Hydrolysis of Acyl Halide: The acyl halide can react with water or hydroxide ions, leading to the formation of the corresponding carboxylic acid.

    • Troubleshooting Protocol:

      • Maintain a low temperature during the addition of the acyl halide to control the exothermic reaction.

      • Vigorous stirring of the biphasic mixture is essential to ensure the reaction between the alcohol and the acyl halide is faster than the hydrolysis of the acyl halide.[3]

FAQ 5: Are there greener alternatives for the synthesis of benzyl benzoates?

Answer:

Yes, enzymatic and transesterification methods are gaining traction as more environmentally friendly alternatives.

  • Enzymatic Synthesis: Lipases, such as Novozym® 435, can catalyze the esterification or transesterification under mild conditions, often in solvent-free systems.[10][11] This approach offers high selectivity and reduces waste.[10]

  • Transesterification: The reaction of a more common ester, like methyl benzoate, with benzyl alcohol can produce benzyl benzoate.[12] This method can be catalyzed by bases like sodium carbonate or by enzymes, and it avoids the formation of water as a byproduct.[12][13]

References

  • Organic Syntheses Procedure. Benzyl Benzoate. Available at: [Link]

  • ResearchGate. Control reactions to determine the origin of the side product benzyl benzoate. Available at: [Link]

  • Google Patents. Process for recovering benzyl benzoate.
  • Snowhite Chemical Co.,LTD. Industrial synthesis method of benzyl benzoate. Available at: [Link]

  • Metabolites. Benzyl Benzoate: An Overview of its Synthesis, Composition, Applications, and Storage. Available at: [Link]

  • ACS Publications. Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate. Available at: [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Available at: [Link]

  • Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid. Available at: [Link]

  • ResearchGate. Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Available at: [Link]

  • Digital Commons @ NJIT. Reaction kinetics for the synthesis of benzyl benzoate from benzyl chloride and the triethylamine salt of benzoic acid. Available at: [Link]

  • IOP Conference Series: Earth and Environmental Science. A method for synthesis of benzyl benzoate that manufactured at low temperature. Available at: [Link]

  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Quick Company. “A Process For Purification Of Substituted Benzyl Halides”. Available at: [Link]

  • ResearchGate. Proposed reaction pathway for benzyl benzoate formation from benzyl alcohol. Available at: [Link]

  • IRIS - Unife. Techno-economic assessment of benzyl benzoate clean production using conventional heating or microwaves. Available at: [Link]

  • Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • BYJU'S. Schotten Baumann Reaction. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Available at: [Link]

  • Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

Sources

Stability and storage conditions for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS 217095-89-1).[1] This guide is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and use of this compound in your experiments. This document provides in-depth answers to frequently asked questions and troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical features of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester that influence its stability?

This molecule's stability is governed by two key structural motifs: the ortho-nitrobenzyl system and the benzyl ester linkage.

  • Ortho-Nitrobenzyl Group: The presence of a nitro group ortho to a benzyl ether makes this part of the molecule inherently sensitive to ultraviolet (UV) light.[2][3] This is a well-documented photolabile protecting group. Upon irradiation with UV light (commonly around 365 nm), the molecule can undergo an intramolecular redox reaction, leading to cleavage and the formation of a highly reactive o-nitrosobenzaldehyde intermediate.[3][4][5] This reactivity is the single most critical factor to control.

  • Benzyl Ester Linkage: The benzyl ester group is generally stable but can be susceptible to cleavage under specific conditions. It can be hydrolyzed by strong acids or bases and is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][7]

Understanding these two features is fundamental to designing stable experiments and storage protocols.

Q2: What are the definitive long-term storage conditions for this compound?

To maximize the shelf-life and preserve the integrity of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, we have established the following best practices.

ParameterRecommendationRationale
Temperature -20°CMinimizes thermal degradation pathways and slows down potential low-level hydrolytic or photolytic reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen and moisture, preventing potential oxidative degradation and acid/base-catalyzed hydrolysis from atmospheric water.
Light Protect from Light (Amber Vial)CRITICAL. Prevents UV-induced photolysis of the sensitive ortho-nitrobenzyl group.[2][8]
Container Tightly Sealed Amber Glass VialGlass is inert. The amber color filters UV light, and a tight seal prevents moisture and air ingress.[9]
Form Solid (as supplied)Storing as a solid is preferable to solution, as solvents can participate in degradation pathways over time.
Q3: How should I handle and prepare solutions of the compound for my experiments?

Proper handling is crucial to prevent inadvertent degradation before the experiment even begins.

  • Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh the desired amount quickly in a controlled-humidity environment if possible. Avoid prolonged exposure to ambient light and air.

  • Solvent Selection: Use high-purity, anhydrous, aprotic solvents for stock solutions. Solvents like Dichloromethane (DCM), Ethyl Acetate, or Acetonitrile are often suitable. For biological experiments requiring aqueous buffers, prepare a concentrated stock in an organic solvent (like DMSO) and dilute it into the aqueous medium immediately before use.

  • Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots under an inert atmosphere. Avoid repeated freeze-thaw cycles.

Q4: What are the known incompatibilities for this compound?

Based on its chemical structure, the following conditions and reagents should be avoided to prevent degradation.

Incompatible ClassExamplesReason for Incompatibility
Strong Acids HCl, H₂SO₄, TFACan catalyze the hydrolysis of the benzyl ester linkage.[10]
Strong Bases NaOH, KOH, t-BuOKCan catalyze the saponification (hydrolysis) of the benzyl ester.[6]
Reducing Agents H₂/Pd-C, NaBH₄, LiAlH₄Can reduce the nitro group and/or cleave the benzyl ether and benzyl ester via hydrogenolysis.[6][7]
UV Radiation Sources UV lamps, direct sunlight, some fluorescent lightingCauses rapid photolytic cleavage of the ortho-nitrobenzyl group.[3][4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: HPLC/LC-MS analysis shows new peaks or a decrease in the main peak purity over time.
  • Symptom: You observe the appearance of one or more new peaks in your chromatogram, often accompanied by a corresponding decrease in the area of the parent compound peak.

  • Logical Analysis Workflow:

    G start Purity Issue Detected in HPLC/LC-MS check_light Was the sample exposed to light? (Ambient, UV, Microscope) start->check_light check_ph What is the sample matrix? (Solvent, pH of buffer) start->check_ph check_temp What were the thermal conditions? (Heated, prolonged sonication) start->check_temp cause_photo Likely Cause: Photodegradation[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8bjkGiYLHbXShA7pvWO5apeBBOfDScS-nS6k5HHw-l-SRUUPOWa36qqxFKC0MfQi2vns_OMitGJMAzNyBejLMjJAcPo88cw2z5jwf0pF5fApb4sG7FL3-sS3SN1ejmilwdQoXpTrsX14-Zw%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFplhaZe5n9x1w8b89Zg_aju42aqUPLbki-F5O43aMWAh428zBbROM6cS-p0ZSWqR-tHAzUiJIDTbRmAgp47HmtF5cQplIn088vunUJDYtgqPOzPwhJmL5UsCoK2F767JMeWXbYja3f77Z_W371dZsqWoL4NILY2rZdHRE7CfdcwjekzpRti18%3D)] check_light->cause_photo cause_hydrolysis Likely Cause: Ester Hydrolysis[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ2f9jDP1sHSkrOxMnRcjfOg9dt7jmUIHn352EcgCuAdD9GX6NISWarDyopaFfNMMkSrvAYrEXU6F2yMMPzMfuk_kh77MG9cUUs1q887apu9m3dD_Pjrs82IU228H9cRa3LfQN0VQv0SjrWpdGkpT1Vo12njbyRL4jAOfbQDpomKOy-kR44WXajDf-)] check_ph->cause_hydrolysis cause_thermal Likely Cause: Thermal Degradation check_temp->cause_thermal solution_light Solution: Work under amber light. Use foil-wrapped vials. Prepare samples fresh. cause_photo->solution_light solution_ph Solution: Use neutral, aprotic solvents. Buffer aqueous samples to pH 6-7.5. Run stability check in media. cause_hydrolysis->solution_ph solution_temp Solution: Avoid heat during dissolution. Use brief, controlled sonication if needed. Store samples cold. cause_thermal->solution_temp

    Caption: Troubleshooting workflow for compound degradation.

  • Detailed Solutions:

    • Photodegradation: The ortho-nitrobenzyl group is highly susceptible to photolysis.[2] Even ambient laboratory lighting can cause slow degradation over hours. Action: Prepare samples in amber HPLC vials or vials wrapped in aluminum foil. Minimize the time samples spend on the autosampler tray before injection.

    • Hydrolysis: The benzyl ester can hydrolyze if exposed to acidic or basic conditions, especially in aqueous media.[11] Action: If using aqueous buffers, ensure the pH is near neutral. For critical experiments, perform a stability test of the compound in your final experimental buffer (see Protocol below).

Issue 2: Inconsistent or lower-than-expected activity in biological assays.
  • Symptom: Experimental results show high variability between replicates or a general loss of compound efficacy.

  • Possible Causes & Solutions:

    • Degradation in Assay Media: The compound may be unstable in your cell culture media or buffer over the incubation period.

      • Validation Protocol: Run a time-course experiment. Prepare a solution of the compound in your assay media without cells/reagents. Sample at T=0, 1h, 4h, 24h (or your experimental time points) and analyze by HPLC to quantify the remaining parent compound.

    • Phototoxicity from Analysis Equipment: If your assay involves fluorescence microscopy or other high-intensity light sources, the light itself could be rapidly degrading the compound, potentially generating cytotoxic byproducts like o-nitrosobenzaldehyde.[4][8]

      • Mitigation Strategy: Minimize light exposure during the experiment. Use the lowest possible light intensity for imaging. Include a "no-light" control where a parallel experiment is run entirely in the dark to see if efficacy is restored.

Experimental Protocols

Protocol 1: Recommended Aliquoting Procedure for Long-Term Storage

This protocol ensures the compound is stored in a manner that maximizes its long-term stability.

  • Preparation: Move the sealed manufacturer's vial of the compound, a set of small amber glass vials with PTFE-lined caps, and weighing tools into an inert atmosphere glovebox. If a glovebox is unavailable, work quickly on a clean lab bench with a gentle stream of argon or nitrogen directed into the vials.

  • Equilibration: Ensure the primary container has fully warmed to ambient temperature before opening to prevent moisture condensation.

  • Dispensing: Carefully dispense the desired amount of solid (e.g., 1-5 mg) into each of the smaller amber vials.

  • Inerting: Backfill each aliquot vial with argon or nitrogen gas.

  • Sealing: Tightly seal the cap. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label each vial with the compound name, concentration/mass, date, and lot number.

  • Storage: Place the labeled aliquot vials into a labeled secondary container (e.g., a freezer box) and store at -20°C.

    Caption: Recommended workflow for aliquoting the compound.

References
  • Šebej, P., Wrzal, R., & Klán, P. (2014). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Luo, D., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

  • Wu, J.-D., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted Benzyl Esters. Thieme. [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Scaiano, J. C., & Yatabe, M. (1983). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]

  • Kanagy, L. (2002). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. U.S. Environmental Protection Agency. [Link]

  • Croner-i. (n.d.). Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]

  • NIOSH. (1998). NITROAROMATIC COMPOUNDS. NIOSH Manual of Analytical Methods. [Link]

  • ResearchGate. (n.d.). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal. [Link]

  • Pearson. (n.d.). Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate?. Pearson. [Link]

  • Ataman Kimya. (n.d.). BENZOIC ACID BENZYL ESTER (BENZYL BENZOATE). Ataman Kimya. [Link]

  • ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. ACS GCI Pharmaceutical Roundtable. [Link]

  • Reddit. (2022). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Reddit. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. This guide is designed for researchers, chemists, and process development professionals who are working on or scaling up this important synthesis. As an antimycin intermediate, ensuring a robust, reproducible, and high-yielding synthesis is critical.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Synthesis Overview & Core Challenges

The target molecule is typically synthesized from 2-hydroxy-3-nitrobenzoic acid via a one-pot, two-step process involving a double benzylation. This reaction is a classic example of the Williamson ether synthesis for the phenolic hydroxyl group, followed by the esterification of the carboxylic acid.[2][3]

Reaction Scheme: Starting Material: 2-Hydroxy-3-nitrobenzoic Acid Reagents: Benzyl Bromide (BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) Product: 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

While straightforward in principle, scaling this reaction presents challenges related to reaction control, impurity profiles, and purification. This guide aims to address these specific issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route? The most prevalent and direct method is the simultaneous O-benzylation (etherification) and C-benzylation (esterification) of 2-hydroxy-3-nitrobenzoic acid using benzyl bromide in the presence of a suitable base.

Q2: Which base is best for this reaction? Potassium carbonate (K₂CO₃) is a common, cost-effective, and moderately strong base suitable for this transformation, especially on a larger scale.[4][5] For laboratory scale, stronger bases like sodium hydride (NaH) can be used to ensure complete deprotonation but require stricter anhydrous conditions and careful handling.[6]

Q3: Why is my overall yield low? Low yields can stem from incomplete reaction, formation of side products, or losses during work-up and purification. Common culprits include insufficient base, impure reagents, non-anhydrous conditions (if using NaH), or suboptimal reaction temperature.

Q4: I see multiple spots on my TLC analysis of the crude product. What are they? Besides the desired product, you may be seeing:

  • Unreacted Starting Material: 2-hydroxy-3-nitrobenzoic acid.

  • Mono-benzylated Intermediates: 2-Benzyloxy-3-nitro-benzoic acid or 2-Hydroxy-3-nitro-benzoic acid benzyl ester.

  • Benzyl Alcohol: Formed from the hydrolysis of benzyl bromide.

  • Dibenzyl Ether: Formed by the reaction of benzyl alcohol/benzyloxide with benzyl bromide.

Q5: Is it possible to perform the etherification and esterification in separate steps? Yes, it is possible. One could first perform the Williamson ether synthesis to form 2-benzyloxy-3-nitrobenzoic acid and then conduct a separate esterification step (e.g., Fischer esterification or using benzyl bromide again under different conditions).[7][8] However, the one-pot synthesis is generally more efficient in terms of atom and step economy.

Detailed Experimental Protocol (Lab Scale)

This protocol provides a reliable baseline for synthesis at the gram scale. All operations should be performed in a well-ventilated fume hood.[9]

Materials & Reagents
ReagentMolar Mass ( g/mol )Amount (1.0 eq)MolesNotes
2-Hydroxy-3-nitrobenzoic Acid183.125.00 g27.3 mmolEnsure it is dry.
Benzyl Bromide (BnBr)171.0410.3 mL (14.0 g)81.9 mmol (3.0 eq)Lachrymator, handle with care.[10][11][12]
Potassium Carbonate (K₂CO₃)138.2111.3 g81.9 mmol (3.0 eq)Finely powdered and anhydrous.
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous grade recommended.
Step-by-Step Procedure
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-3-nitrobenzoic acid (5.00 g) and anhydrous potassium carbonate (11.3 g).

  • Solvent Addition: Add anhydrous DMF (100 mL) to the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Addition: While stirring vigorously, add benzyl bromide (10.3 mL) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 500 mL of cold water with stirring. A precipitate should form.

    • Filter the solid product using a Buchner funnel and wash thoroughly with water (3 x 100 mL) to remove DMF and inorganic salts.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dry the purified solid under vacuum to obtain 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester as a crystalline solid.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and scale-up, providing potential causes and actionable solutions.

Problem 1: Low or Incomplete Conversion
Potential CauseSuggested Solution & Rationale
Insufficient Base Use at least 2.5-3.0 equivalents of K₂CO₃. Both the phenolic hydroxyl and carboxylic acid groups must be deprotonated for the reaction to proceed to the dibenzylated product. Ensure the K₂CO₃ is finely powdered to maximize surface area.
Poor Reagent Quality Ensure benzyl bromide is fresh and not hydrolyzed to benzyl alcohol. Use dry starting material and anhydrous solvents, as water can consume the base and hydrolyze the benzyl bromide.
Low Reaction Temperature While the Williamson ether synthesis can often be run at room temperature, the subsequent esterification may require heating.[13] Maintain a temperature of 60-70 °C. Cautiously increasing the temperature may improve the rate, but monitor for byproduct formation.
Short Reaction Time This is a two-step, one-pot reaction. Ensure sufficient time (monitor by TLC) for both the etherification and esterification to go to completion.
Problem 2: Formation of Impurities / Side Products
Potential CauseSuggested Solution & Rationale
Mono-benzylated Products This is often due to incomplete reaction. See solutions for "Low or Incomplete Conversion." Using a stronger base like NaH in THF or DMF can drive the reaction to completion, but requires strict anhydrous conditions.[6]
Formation of Benzyl Alcohol / Dibenzyl Ether This occurs if there is moisture in the reaction. Use anhydrous solvents and reagents. The presence of benzyl alcohol can also lead to the formation of dibenzyl ether as a byproduct.
Ring Alkylation (C-alkylation) While less common for phenoxides, C-alkylation on the aromatic ring can sometimes compete with O-alkylation.[3] This is generally minimized by using polar aprotic solvents like DMF, which solvate the cation and leave a "naked," highly reactive phenoxide anion that favors O-alkylation.
Problem 3: Difficulties During Scale-Up
Potential CauseSuggested Solution & Rationale
Poor Heat Transfer The reaction is exothermic, especially during the initial addition of benzyl bromide. On a large scale, poor heat dissipation can lead to temperature spikes and increased side reactions. Use a jacketed reactor with controlled heating/cooling and ensure efficient stirring. Add the benzyl bromide at a controlled rate.
Mixing and Mass Transfer Issues The reaction is heterogeneous (solid K₂CO₃ in liquid DMF). Inefficient stirring on a larger scale can lead to localized "dead spots" and incomplete reaction. Use an overhead mechanical stirrer with appropriate impeller design to ensure good solid-liquid mixing.
Extended Work-up/Filtration Times Filtering large quantities of product can be time-consuming. Consider using a larger filtration apparatus (e.g., Nutsche filter). Ensure the product has fully precipitated before filtration; cooling the aqueous mixture can improve recovery.
Purification Challenges Recrystallization of large batches can be inefficient. Consider a solvent slurry wash of the crude product to remove major impurities before a final recrystallization. If purity requirements are very high, column chromatography may be necessary, but this is often undesirable for large-scale production.[14][15]

Visualizing the Process

Experimental Workflow Diagram

This diagram outlines the key stages of the synthesis, from reagent preparation to the final purified product.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Reactor: - 2-Hydroxy-3-nitrobenzoic Acid - Anhydrous K2CO3 - Anhydrous DMF B Add Benzyl Bromide (Controlled Rate) A->B C Heat to 60-70 °C B->C D Monitor by TLC (4-6 hours) C->D E Cool to RT D->E F Quench in Cold Water E->F G Filter Crude Solid F->G H Wash with Water G->H I Recrystallize (e.g., Ethanol/Water) H->I J Dry Under Vacuum I->J K Final Product: 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester J->K

Caption: Overall workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

This flowchart provides a logical path for diagnosing low-yield issues.

TroubleshootingTree Start Problem: Low Yield TLC Analyze Crude by TLC: Is Starting Material (SM) Present? Start->TLC IncompleteRxn Incomplete Reaction TLC->IncompleteRxn Yes SideProducts Are Mono-benzylated or Other Spots Dominant? TLC->SideProducts No CheckBase Increase Base (to 3 eq) Increase Temperature (to 70°C) Increase Reaction Time IncompleteRxn->CheckBase Success Yield Improved CheckBase->Success CheckMoisture Moisture Contamination SideProducts->CheckMoisture Yes WorkupLoss Yield Loss During Work-up SideProducts->WorkupLoss No UseAnhydrous Use Anhydrous Reagents & Solvents. Run under Inert Gas. CheckMoisture->UseAnhydrous UseAnhydrous->Success OptimizeWorkup Optimize Precipitation (Cooling) Check Recrystallization Solvent Analyze Mother Liquor for Product WorkupLoss->OptimizeWorkup OptimizeWorkup->Success

Caption: A decision tree for troubleshooting low product yield.

Safety Considerations

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]

  • Concentrated Acids/Bases: Handle with extreme care. Neutralize all acidic and basic waste streams before disposal according to institutional guidelines.[9]

  • Solvents: DMF is a combustible liquid and has associated health risks. Avoid inhalation and skin contact.

This guide is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

  • Synthesis of new derivatives of salicylic acid with potential bioactivity. Scielo. Available at: [Link]

  • WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents.
  • US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents.
  • Nitration Of Benzoic Acid - yic.edu.et. Available at: [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Available at: [Link]

  • Benzyl-Bromide - Safety Data Sheet. Available at: [Link]

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate - Truman ChemLab. Available at: [Link]

  • Williamson Ether Synthesis. Available at: [Link]

  • Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf. Available at: [Link]

  • What Are The Limitations Of Williamson Ether Synthesis? - YouTube. Available at: [Link]

  • The major product of nitration of Benzoic acid is - - Allen. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers - ResearchGate. Available at: [Link]

  • EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters - Google Patents.
  • Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. - Vedantu. Available at: [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid - ijstr. Available at: [Link]

  • O-Benzylation of Carboxylic Acids Using 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) under Acidic or Thermal Conditions | Request PDF - ResearchGate. Available at: [Link]

  • CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents.
  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available at: [Link]

  • Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Characterization of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and and a Comparison with Key Analogs

For researchers, scientists, and drug development professionals, the precise synthesis and rigorous characterization of chemical intermediates are paramount. This guide provides a detailed examination of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, a compound identified as an antimycin intermediate[1]. We will explore a proposed synthetic pathway, outline a comprehensive characterization protocol, and present a comparative analysis with structurally related molecules. This document is designed to serve as a practical reference, blending established chemical principles with actionable experimental insights.

Introduction and Strategic Importance

2-Benzyloxy-3-nitro-benzoic acid benzyl ester (Molecular Formula: C₂₁H₁₇NO₅, Molecular Weight: 363.36 g/mol ) is a substituted nitrobenzoic acid derivative.[1] Such compounds are valuable building blocks in organic synthesis, finding applications in the development of pharmaceuticals, dyes, and other specialty chemicals.[2] The strategic placement of the benzyloxy and nitro groups on the benzoic acid core, along with the benzyl ester, offers multiple points for further chemical modification, making it a versatile intermediate. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution compared to its non-nitrated counterpart.

Proposed Synthesis Pathway

The synthesis of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester can be logically approached from the commercially available precursor, 2-hydroxy-3-nitrobenzoic acid (also known as 3-nitrosalicylic acid)[3]. The synthesis proceeds in two sequential steps: 1) Benzylation of the phenolic hydroxyl group and 2) Benzylation of the carboxylic acid group.

Synthesis_Workflow A 2-Hydroxy-3-nitrobenzoic Acid B Step 1: O-Benzylation A->B Benzyl Bromide, K₂CO₃, Acetone, Reflux C 2-Benzyloxy-3-nitrobenzoic Acid B->C D Step 2: Esterification C->D Benzyl Bromide, K₂CO₃, DMF, 60°C E 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester D->E

Proposed two-step synthesis of the title compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Benzyloxy-3-nitrobenzoic Acid

  • To a solution of 2-hydroxy-3-nitrobenzoic acid (1.0 eq) in anhydrous acetone, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Acidify the residue with 1M HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-benzyloxy-3-nitrobenzoic acid.

Causality: The use of a weak base like potassium carbonate is crucial. It is strong enough to deprotonate the more acidic phenolic hydroxyl group over the carboxylic acid, allowing for selective O-alkylation. Acetone is a suitable polar aprotic solvent for this type of Williamson ether synthesis.

Step 2: Synthesis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

  • Dissolve the 2-benzyloxy-3-nitrobenzoic acid (1.0 eq) from Step 1 in N,N-Dimethylformamide (DMF).

  • Add potassium carbonate (1.5 eq) to the solution.

  • Add benzyl bromide (1.1 eq) and stir the mixture at 60°C for 3-5 hours (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and then recrystallize from ethanol to obtain the purified 2-Benzyloxy-3-nitro-benzoic acid benzyl ester.

Causality: At this stage, the stronger nucleophile is the carboxylate anion, formed by the deprotonation of the carboxylic acid by potassium carbonate. DMF is an excellent solvent for this Sₙ2 reaction, promoting the esterification.

Comprehensive Characterization

A full characterization profile is essential to confirm the identity and purity of the synthesized product. Below are the predicted and comparative analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Structure for NMR assignment.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05dd1HAromatic H (ortho to COOBn)
~7.80dd1HAromatic H (ortho to NO₂)
~7.45-7.25m11HPhenyl H's (from both benzyl groups) & 1 Ar-H
~5.40s2H-O-CH₂-Ph (Ester)
~5.20s2H-O-CH₂-Ph (Ether)

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~165.0C=O (Ester)
~155.0C-OBn (Aromatic)
~145.0C-NO₂ (Aromatic)
~136.5, ~135.0Quaternary Phenyl C's (from benzyl groups)
~134.0, ~129.0, ~128.5Aromatic CH's
~71.0-O-CH₂-Ph (Ether)
~67.5-O-CH₂-Ph (Ester)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded from a KBr pellet or as a thin film.[4]

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (-CH₂-)
~1735StrongC=O stretch (Ester)
~1600, ~1480MediumAromatic C=C stretch
~1530, ~1350StrongAsymmetric & Symmetric NO₂ stretch
~1250StrongC-O stretch (Aryl ether and Ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed Assignment
363[M]⁺ (Molecular Ion)
272[M - C₇H₇]⁺ (Loss of benzyl)
182[M - C₇H₇ - C₇H₅O]⁺
91[C₇H₇]⁺ (Tropylium ion)
Melting Point

The melting point is a key physical property that indicates the purity of a crystalline solid. For 2-Benzyloxy-3-nitro-benzoic acid benzyl ester, a sharp melting point is expected. While no experimental value is readily available, it is predicted to be a crystalline solid at room temperature.

Comparative Analysis with Alternative Compounds

To better understand the contribution of each functional group to the overall characterization profile, it is instructive to compare the predicted data for our target compound with experimentally determined data for its precursor and related molecules.

CompoundKey ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)Molecular Weight ( g/mol )
2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (Predicted) ~5.40 (s, 2H, Ester CH₂), ~5.20 (s, 2H, Ether CH₂)~1735 (C=O, Ester), ~1530 & ~1350 (NO₂)363.36[1]
2-Hydroxy-3-nitrobenzoic Acid ~11.0 (br s, 1H, COOH), ~8.5 (br s, 1H, OH)~3200-2500 (br, OH), ~1680 (C=O, Acid), ~1540 & ~1350 (NO₂)183.12[3][5]
Benzyl Benzoate ~8.1 (d, 2H, Ar-H), ~7.5-7.2 (m, 8H, Ar-H), ~5.4 (s, 2H, CH₂)~1720 (C=O, Ester), ~1270 & ~1110 (C-O)212.24[6]
3-Nitrobenzoic acid ~10.5 (br s, 1H, COOH), ~8.8-8.2 (m, 4H, Ar-H)~3100-2500 (br, OH), ~1700 (C=O, Acid), ~1530 & ~1350 (NO₂)167.12[7][8]

This comparison clearly illustrates how the introduction of the two benzyl groups in the target compound introduces characteristic benzylic proton signals in the ¹H NMR spectrum around 5.2-5.4 ppm and shifts the carbonyl stretching frequency in the IR spectrum to a higher wavenumber (~1735 cm⁻¹) compared to the carboxylic acid precursors.

Conclusion

The synthesis and characterization of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester are readily achievable through standard organic chemistry techniques. This guide provides a robust framework for its preparation from 2-hydroxy-3-nitrobenzoic acid and a detailed, predicted characterization profile. By comparing this predicted data with known analogs, researchers can gain a high degree of confidence in the identity and purity of their synthesized material. The systematic approach outlined herein underscores the importance of integrating synthetic strategy with comprehensive analytical validation in the pursuit of novel chemical entities for drug discovery and development.

References

  • BenchChem. (2025). Literature review of substituted nitrobenzoic acids.
  • Google Search. (2025). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?
  • Samet, A. V., et al. (2005). Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][9]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. Journal of Organic Chemistry, 70(23), 9371-6. Retrieved from [Link]

  • Ataman Kimya. NITROBENZOIC ACID.
  • Google Patents. (1999). CN1251833A - Process for preparing substituted benzoic acid.
  • NIST. Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Benzoic acid, 2-hydroxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • PubChem. Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester. Retrieved from [Link]

  • NIST. Benzoic acid, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Slideshare. (2022). Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Retrieved from [Link]

  • NIST. Benzoic acid, 2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. 3-Nitrobenzoic acid. Retrieved from [Link]

  • NIST. Benzyl Benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. Benzoic acid, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Benzyl Benzoate. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST. Benzoic acid, 2-hydroxy-, phenylmethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. Benzoic acid, 3-nitro-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

1H NMR analysis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Analysis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Comparative Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for the detailed elucidation of molecular structure in solution. This guide provides a comprehensive analysis of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a compound representative of complex substituted aromatic systems often encountered as synthetic intermediates.[1]

This document moves beyond a simple procedural outline, offering a senior application scientist's perspective on the causality behind experimental choices and data interpretation. We will dissect the 1H NMR spectrum of the target molecule, compare its analytical power against alternative techniques like 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), and demonstrate its discriminatory power through a comparative analysis with a structural isomer.

Part 1: 1H NMR Spectroscopic Analysis

1H NMR spectroscopy provides precise information on the electronic environment and connectivity of hydrogen atoms within a molecule. For a multi-ring, substituted compound like 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, this technique is indispensable for confirming the substitution pattern and the integrity of the ester and ether linkages.

Experimental Protocol: Acquiring a High-Quality Spectrum

The validity of spectral interpretation is predicated on the quality of the acquired data. The following protocol outlines the steps for obtaining a high-resolution 1H NMR spectrum, with explanations for each critical parameter.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. The use of a sufficient quantity ensures a good signal-to-noise ratio without causing issues of solubility or line broadening.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl3) or DMSO-d6, within a standard 5 mm NMR tube. CDCl3 is often a good first choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[2]

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference standard. TMS is chemically inert and its 12 equivalent protons give a sharp singlet, defined as 0.0 ppm, against which all other signals are measured.[2][3]

  • Instrument Setup & Calibration:

    • Place the NMR tube into the spectrometer's probe. Modern spectrometers (e.g., 400 MHz or higher) are preferred for better signal dispersion, which is crucial for resolving complex multiplets in aromatic regions.[4][5]

    • Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift during the experiment.

    • Shim the magnetic field. This process optimizes the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks, which is critical for accurate integration and coupling constant measurement.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum using standard pulse sequences. A sufficient number of scans (typically 8 to 16) should be averaged to improve the signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (e.g., from 0 to 12 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) signal to generate the frequency-domain spectrum.

    • Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the signals to determine the relative ratios of protons corresponding to each peak.

Caption: Workflow for 1H NMR Spectrum Acquisition.

Spectral Interpretation of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

The structure of the molecule dictates a complex but predictable 1H NMR spectrum. The key to interpretation lies in understanding the electronic effects of the substituents (-OCH2Ph, -NO2, -COOCH2Ph) on the chemical shifts of the aromatic protons. The strongly electron-withdrawing nitro group will significantly deshield (shift downfield) adjacent protons, while the benzyloxy group has a milder electron-donating effect.[6]

Caption: Labeled Protons on the Substituted Benzoic Ring.

Predicted 1H NMR Data Summary:

Signal AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-5 ~8.1 - 8.3ddJ = ~8.0, ~1.51HDeshielded by ortho ester and meta nitro group. Coupled to H-4 and H-6.
H-4 ~7.7 - 7.9tJ = ~8.01HCoupled to both H-5 and H-6 with similar J-values, appearing as a triplet.
H-6 ~7.5 - 7.7ddJ = ~8.0, ~1.51HLess deshielded than H-5. Coupled to H-5 and H-4.
Ar-H (Benzyl Rings) ~7.3 - 7.5m-10HProtons from both unsubstituted benzyl rings overlap in a complex multiplet.[4]
-COOCH₂Ph ~5.4s-2HMethylene protons of the benzyl ester, deshielded by the adjacent carbonyl and phenyl ring.[4]
-OCH₂Ph ~5.2s-2HMethylene protons of the benzyloxy group, deshielded by the adjacent oxygen and phenyl ring.[4]

Note: These are predicted values based on established principles. Actual experimental values may vary slightly.

Part 2: Comparison with Alternative Analytical Techniques

While 1H NMR is powerful for structural elucidation, a comprehensive characterization relies on a multi-technique approach.[7][8] HPLC, 13C NMR, and MS each provide complementary information.

Overview of Alternative Techniques:

  • 13C NMR Spectroscopy: This technique maps the carbon framework of the molecule. For the target compound, it would confirm the presence of 21 carbon atoms (though symmetry may cause some signals to overlap, particularly in the unsubstituted phenyl rings). It is especially useful for identifying quaternary carbons (like C-1, C-2, C-3) and the carbonyl carbon of the ester, which are invisible in 1H NMR.[3][9]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering definitive confirmation of the molecular formula (C21H17NO5, MW: 363.36).[1] High-resolution mass spectrometry (HRMS) can provide an exact mass, further validating the elemental composition. Fragmentation patterns can also support the proposed structure, for example, by showing the loss of a benzyl group (C7H7, 91 m/z).[10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of a compound.[12][13] Using a reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water), a single sharp peak would indicate a pure sample.[14] The aromatic nature of the molecule makes it strongly UV-active, allowing for sensitive detection.[15][16]

Comparative Guide to Analytical Techniques:

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
1H NMR Detailed proton environment, connectivity (J-coupling), stereochemistry.Unambiguous confirmation of substituent positions; essential for isomer differentiation.Requires soluble sample; complex spectra can be difficult to interpret fully.
13C NMR Carbon skeleton, number of unique carbons.Confirms carbon count and presence of key functional groups (e.g., C=O).Lower sensitivity than 1H NMR, longer acquisition times.
Mass Spec (MS) Molecular weight, elemental composition (HRMS), fragmentation.Confirms molecular formula; fragmentation supports connectivity.Does not distinguish between isomers; can be destructive.
HPLC Purity, quantification.Excellent for determining sample purity and for quality control.[17]Provides no structural information beyond retention time and UV spectrum.

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D --> B;
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E --> F[Full Characterization Report];
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        HPLC[HPLC Analysis]
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        MS[Mass Spectrometry]
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Sources

A Comparative Guide to the Analytical Characterization of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (Molecular Formula: C₂₁H₁₇NO₅, Molecular Weight: 363.36 g/mol ) is a complex organic molecule with multiple functional groups that can influence its chemical behavior and analytical profile.[1] Accurate structural elucidation and purity assessment are critical for its application in research and development, particularly in fields like drug discovery where it may serve as an intermediate. This guide will first delve into the interpretation of its electron ionization mass spectrum (EI-MS), a cornerstone technique for determining molecular weight and deducing structural information through fragmentation analysis. Subsequently, we will provide a comparative overview of complementary analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy—offering a holistic perspective on its characterization.

Section 1: Interpreting the Mass Spectrum of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Electron ionization mass spectrometry is a powerful tool for structural elucidation, relying on the fragmentation of a molecule into characteristic ions.[2][3] The resulting mass spectrum is a fingerprint of the molecule, providing valuable clues about its structure.

Predicted Fragmentation Pathway

The fragmentation of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is predicted to be a complex process governed by the interplay of its functional groups: the two benzyl groups, the nitro group, and the ester linkage. The presence of substituents in the ortho position on the benzoic acid ring can also lead to specific fragmentation patterns known as "ortho effects".[4][5]

A primary fragmentation event is the cleavage of the C-O bond of the ester, leading to the formation of a stable benzyl cation (tropylium ion) and a 2-benzyloxy-3-nitro-benzoyl radical. The tropylium ion is a very stable seven-carbon aromatic cation and is characteristically observed at m/z 91 .[6][7]

Another significant fragmentation pathway involves the loss of the benzyloxy group from the ester, resulting in the formation of the 2-benzyloxy-3-nitro-benzoyl acylium ion. Subsequent loss of carbon monoxide (CO) from this acylium ion is a common fragmentation route for aromatic esters.[6]

The nitro group can also direct fragmentation, typically involving the loss of NO₂ (46 Da) or NO (30 Da). The ortho positioning of the benzyloxy and nitro groups may also lead to unique rearrangements and fragmentations.

The molecular ion peak ([M]⁺) is expected at m/z 363 . Based on the principles of mass spectrometry fragmentation, the following key fragments are anticipated:

  • m/z 317 : [M - NO₂]⁺, resulting from the loss of the nitro group.

  • m/z 272 : [M - C₇H₇]⁺, corresponding to the loss of a benzyl radical from the ester.

  • m/z 256 : [M - C₇H₇O]⁺, loss of the benzyloxy radical from the benzoic acid ring.

  • m/z 105 : [C₆H₅CO]⁺, the benzoyl cation, a common fragment in benzoic acid derivatives.[6]

  • m/z 91 : [C₇H₇]⁺, the highly stable tropylium ion, often the base peak for compounds containing a benzyl group.[6][7]

  • m/z 77 : [C₆H₅]⁺, the phenyl cation, resulting from the loss of CO from the benzoyl cation.[6]

The following diagram illustrates the predicted major fragmentation pathways:

fragmentation_pathway M [C₂₁H₁₇NO₅]⁺˙ m/z 363 Molecular Ion F1 [C₂₁H₁₇O₃]⁺ m/z 317 M->F1 - NO₂ F2 [C₁₄H₁₀NO₅]⁺ m/z 272 M->F2 - C₇H₇ F3 [C₁₄H₁₀NO₄]⁺˙ m/z 256 M->F3 - C₇H₇O F5 [C₇H₇]⁺ m/z 91 (Tropylium Ion) M->F5 - C₁₄H₁₀NO₅ F4 [C₇H₅O]⁺ m/z 105 F2->F4 - C₇H₅NO₄ F6 [C₆H₅]⁺ m/z 77 F4->F6 - CO

Caption: Predicted EI-MS fragmentation of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small amount (approximately 1 mg) of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-500

  • Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation of any impurities prior to mass analysis.

  • Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum and known fragmentation rules for the functional groups present.

Section 2: Comparative Analysis of Alternative Analytical Techniques

While mass spectrometry provides invaluable structural information, a comprehensive characterization of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester necessitates the use of orthogonal analytical techniques. This section compares MS with NMR, HPLC, and FTIR spectroscopy, highlighting their respective strengths and the complementary information they provide.

FeatureMass Spectrometry (EI-MS)NMR Spectroscopy (¹H & ¹³C)High-Performance Liquid Chromatography (HPLC-UV)FTIR Spectroscopy
Information Provided Molecular weight and fragmentation pattern for structural elucidation.Detailed information on the chemical environment of each proton and carbon atom, confirming connectivity.Purity assessment, quantification, and separation from impurities.Identification of functional groups present in the molecule.
Strengths High sensitivity, provides molecular weight, and detailed structural information from fragmentation.Unambiguous structure determination, non-destructive.Excellent for purity determination and quantitative analysis, high throughput.Fast, non-destructive, provides a molecular "fingerprint".
Limitations Isomers can be difficult to distinguish, fragmentation can be complex to interpret.Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules.Does not provide direct structural information of unknowns.Limited structural information compared to MS and NMR.
Typical Application Structure confirmation and identification of unknowns.Definitive structural elucidation of pure compounds.Quality control, purity analysis, and stability studies.Rapid identification of functional groups and material verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[8][9] ¹H and ¹³C NMR spectra would provide definitive evidence for the structure of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester by revealing the number and connectivity of all proton and carbon atoms.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Nuclei to be observed: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling.

    • 2D NMR (optional but recommended): Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations for unambiguous assignment.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to assign each signal to a specific proton or carbon in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of the pharmaceutical industry for purity assessment and quantification.[11] For 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a reversed-phase HPLC method with UV detection would be suitable for separating it from starting materials, byproducts, and degradation products.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration if quantitative analysis is required.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).[4][12]

  • Data Acquisition: Inject a known volume (e.g., 10 µL) of the sample solution and record the chromatogram.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas of all detected components. For quantitative analysis, construct a calibration curve from the standards.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13] The FTIR spectrum of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester would show characteristic absorption bands for the ester carbonyl group, the nitro group, the aromatic rings, and the ether linkage.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press the mixture into a thin, transparent pellet.[14][15]

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[7][15]

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Record the infrared spectrum. A background spectrum of air or the empty ATR crystal should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Key expected peaks include:

    • ~1720 cm⁻¹ (C=O stretch of the aromatic ester)[6]

    • ~1530 and ~1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching)

    • ~3100-3000 cm⁻¹ (aromatic C-H stretching)

    • ~1250 and ~1100 cm⁻¹ (C-O stretching of the ester and ether)[6]

Section 3: Integrated Analytical Workflow

For a comprehensive and robust characterization of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, an integrated analytical approach is recommended. The following workflow ensures both structural confirmation and purity assessment.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization) Synthesis->Purification HPLC HPLC-UV (Purity Assessment) Purification->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) HPLC->MS If pure NMR NMR Spectroscopy (Structural Elucidation) MS->NMR Confirm structure FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Confirm functional groups

Caption: Integrated workflow for the characterization of the target compound.

Conclusion

The characterization of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a multi-faceted task that benefits from the application of several complementary analytical techniques. While mass spectrometry provides crucial information about the molecular weight and structural fragments, a complete and unambiguous characterization is best achieved through an integrated approach that includes NMR spectroscopy for definitive structural elucidation, HPLC for purity assessment, and FTIR for functional group confirmation. By understanding the principles, strengths, and limitations of each technique, researchers can confidently and accurately characterize this and other complex organic molecules.

References

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy, 33(9), 22-26. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]

  • Nworie, F. S., Nwabue, F. I., & Oti, W. J. O. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. American Chemical Science Journal, 9(2), 1-19. Retrieved from [Link]

  • Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]

  • Kassel, D. B. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 636-649. Retrieved from [Link]

  • ResearchGate. (n.d.). EI-MS mass fragmentation pattern of 2. Retrieved from [Link]

  • Drawell Scientific Instrument Co., Ltd. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LibreTexts. (2023). Chapter 2: Fragmentation and Interpretation of Spectra. In Chemistry LibreTexts. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via C-H Activation. Retrieved from [Link]

  • U.S. Army Corps of Engineers. (n.d.). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. Retrieved from [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 395-423. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

  • Chemical Science International Journal. (2015). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • MDPI. (2020). Essential Oil Quality and Purity Evaluation via FT-IR Spectroscopy and Pattern Recognition Techniques. Molecules, 25(20), 4786. Retrieved from [Link]

  • Valenta, Z. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from [Link]

  • EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass spectrometry 1. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • PubMed. (n.d.). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid. Retrieved from [Link]

  • HAL Open Science. (n.d.). 13C ; DEPT135 ; HSQC) and HRMS spectra. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

Sources

A Researcher's Guide to the Vibrational Landscape of Benzyl 2-(Benzyloxy)-3-nitrobenzoate: An FTIR Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of pharmaceutical synthesis and materials science, the precise structural elucidation of novel molecules is paramount. For researchers and drug development professionals, spectroscopic techniques serve as the bedrock of molecular characterization. Among these, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying functional groups and probing the vibrational modes of a molecule. This guide provides an in-depth analysis of the expected FTIR spectroscopic data for Benzyl 2-(Benzyloxy)-3-nitrobenzoate, a compound of interest in organic synthesis. By comparing its anticipated spectral features with those of structurally related alternatives, we aim to equip researchers with the necessary insights for confident compound identification and quality control.

The choice of FTIR spectroscopy is not merely procedural; it is a strategic step in the validation of a synthetic pathway. The vibrational signature of a molecule is unique, dictated by the masses of its atoms and the strengths of the bonds connecting them. For a molecule like Benzyl 2-(Benzyloxy)-3-nitrobenzoate, with its distinct ester, nitro, and ether functionalities, FTIR provides a clear and interpretable roadmap to its chemical identity.

Deciphering the Spectrum: Expected Vibrational Modes of Benzyl 2-(Benzyloxy)-3-nitrobenzoate

While an experimental spectrum for the title compound is not publicly available, we can construct a highly accurate, predicted FTIR spectrum by dissecting its constituent functional groups and drawing on extensive spectroscopic databases for analogous structures. The key vibrational modes are anticipated as follows:

  • Nitro Group (Ar-NO₂): The presence of a nitro group on the aromatic ring is one of the most distinguishable features in the FTIR spectrum. Aromatic nitro compounds consistently exhibit two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching of the N=O bond.[1][2] For Benzyl 2-(Benzyloxy)-3-nitrobenzoate, these are expected in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) .[1][3]

  • Ester Carbonyl (C=O): The ester functional group will produce a very strong and sharp absorption band due to the C=O stretching vibration. For aromatic esters like the one in our target molecule, this peak is typically observed in the range of 1750-1735 cm⁻¹ .[3][4] Its high intensity and characteristic position make it a primary indicator of the ester moiety.

  • Ester & Ether C-O Stretching: The molecule contains two types of C-O single bonds: the ester C-O and the ether C-O from the benzyloxy group. These stretching vibrations typically appear in the fingerprint region of the spectrum. The ester C-O stretch is expected to produce a strong band between 1310-1250 cm⁻¹ .[3] The aryl-alkyl ether C-O-C stretch from the benzyloxy group will likely manifest as a moderate to strong band in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

  • Aromatic Ring (C=C and C-H): The presence of three benzene rings will give rise to several characteristic absorptions. The C=C in-ring stretching vibrations are expected to appear as multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.[5] Aromatic C-H stretching vibrations will be observed as a group of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[5] Furthermore, C-H out-of-plane ("oop") bending vibrations, which are sensitive to the substitution pattern of the aromatic ring, will be present in the 900-675 cm⁻¹ region.[5]

  • Aliphatic C-H Stretching: The two methylene (-CH₂-) bridges in the benzyl and benzyloxy groups will exhibit characteristic C-H stretching vibrations. These are anticipated as medium-intensity bands in the 2950-2850 cm⁻¹ region.[6]

Comparative FTIR Analysis: Distinguishing Benzyl 2-(Benzyloxy)-3-nitrobenzoate

To truly appreciate the unique spectral signature of our target compound, it is instructive to compare its expected FTIR data with that of structurally similar molecules. This comparative approach is crucial for identifying potential impurities or side products in a synthesis.

Functional Group/VibrationBenzyl 2-(Benzyloxy)-3-nitrobenzoate (Predicted)Benzyl Benzoate (Alternative 1)[7][8][9][10][11]Methyl m-Nitrobenzoate (Alternative 2)[3][4][12]
Nitro (NO₂) Asymmetric Stretch 1550-1475 cm⁻¹ (Strong) Absent1550-1500 cm⁻¹ (Strong) [3]
Nitro (NO₂) Symmetric Stretch 1360-1290 cm⁻¹ (Strong) Absent1360-1290 cm⁻¹ (Strong) [3]
Ester (C=O) Stretch 1750-1735 cm⁻¹ (Strong) ~1720 cm⁻¹ (Strong)1750-1735 cm⁻¹ (Strong) [3]
Ether (C-O-C) Stretch ~1250 cm⁻¹ & ~1050 cm⁻¹ (Moderate) AbsentAbsent
Aromatic C-H Stretch 3100-3000 cm⁻¹ (Weak-Medium) 3100-3000 cm⁻¹ (Weak-Medium)3100-3000 cm⁻¹ (Weak-Medium)
Aliphatic C-H Stretch 2950-2850 cm⁻¹ (Medium) ~2950 cm⁻¹ (Medium)~2950 cm⁻¹ (from -CH₃) (Medium)

Key Distinguishing Features:

  • The most prominent difference between Benzyl 2-(Benzyloxy)-3-nitrobenzoate and Benzyl Benzoate will be the presence of the strong nitro group absorptions in the former.[12]

  • Conversely, when compared to Methyl m-Nitrobenzoate, the key differentiator will be the presence of the ether C-O-C stretching bands and the more complex aliphatic C-H stretching region due to the two methylene groups in Benzyl 2-(Benzyloxy)-3-nitrobenzoate.

Experimental Protocol: Acquiring High-Quality FTIR Data

The following is a standardized, self-validating protocol for obtaining the FTIR spectrum of a solid organic compound like Benzyl 2-(Benzyloxy)-3-nitrobenzoate using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, ensuring they do not interfere with the sample spectrum. The background should be a flat line.

  • Sample Preparation and Application:

    • Place a small amount (typically a few milligrams) of the solid Benzyl 2-(Benzyloxy)-3-nitrobenzoate sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical acquisition consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software, resulting in a transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands.

    • Compare the obtained peak positions and relative intensities with the predicted values and those of known reference compounds.

Workflow for FTIR Analysis

The logical flow from sample preparation to spectral interpretation is a cornerstone of reliable spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Clean_Crystal Clean ATR Crystal Background_Scan Acquire Background Spectrum Clean_Crystal->Background_Scan Apply_Sample Apply Solid Sample Background_Scan->Apply_Sample Apply_Pressure Apply Consistent Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum (16-32 scans, 4 cm-1 resolution) Apply_Pressure->Acquire_Spectrum Ratio_Spectrum Ratio Against Background Acquire_Spectrum->Ratio_Spectrum Baseline_Correction Baseline Correction Ratio_Spectrum->Baseline_Correction Peak_Picking Identify Peak Wavenumbers Baseline_Correction->Peak_Picking Comparison Compare with Reference Data Peak_Picking->Comparison Final_Report Generate Final Report Comparison->Final_Report

Caption: Workflow for FTIR analysis using the ATR technique.

Conclusion

FTIR spectroscopy stands as an indispensable tool for the structural verification of synthesized compounds like Benzyl 2-(Benzyloxy)-3-nitrobenzoate. By understanding the characteristic vibrational frequencies of its key functional groups—the prominent nitro and ester bands, in particular—researchers can confidently identify their target molecule and distinguish it from potential side products or starting materials. The comparative data and standardized protocol provided in this guide serve as a robust framework for the application of FTIR in a research and drug development setting, ensuring the scientific integrity of synthetic endeavors.

References

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from [Link]

  • Kalasinsky, V. F., & McDonald, J. R. (1988). GC/FTIR Study of Nitrated Polycyclic Aromatic Hydrocarbons. Journal of Chromatographic Science, 26(11), 533-537. Retrieved from [Link]

  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate. Retrieved from [Link]

  • Sciencing. (2022, March 24). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

  • Brainly. (2020, November 18). Discuss the differences expected in the IR spectra of methyl benzoate vs. methyl m-nitrobenzoate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR analysis for pure components of benzyl benzoate and NNDMF. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Krueger, P. J., & Hawkins, B. F. (1973). Infrared Absorption Band Shape Studies: Fundamental OH Stretching Vibration of Benzyl Alcohol Conformers in Dilute Carbon Tetrachloride Solution. Canadian Journal of Chemistry, 51(19), 3250-3259. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl Benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl benzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzyl benzoate - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Wavenumbers and assignments of the FT-IR vibration bands. Retrieved from [Link]

  • JETIR. (n.d.). FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of toluene (a), benzoic acid (b), nitrobenzene (c),.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of corresponding products for each alcohol: (a).... Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Substituted benzyl esters are not merely synthetic curiosities; they are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of modern organic chemistry, and the choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of the most effective methods for synthesizing these valuable compounds, offering field-proven insights and detailed experimental protocols to aid researchers in making informed decisions.

Choosing Your Synthetic Path: A High-Level Overview

The selection of an appropriate synthesis method for a substituted benzyl ester is contingent upon several factors, including the steric and electronic properties of the carboxylic acid and benzyl alcohol, the presence of sensitive functional groups, and desired scale of the reaction. The following diagram provides a decision-making framework for navigating the common synthetic routes.

Caption: Decision framework for selecting a benzyl ester synthesis method.

Fischer-Speier Esterification: The Classic Workhorse

The Fischer-Speier esterification is a foundational, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] It is often the first method considered due to its simplicity and the use of inexpensive reagents.[3]

Mechanism Deep Dive: The reaction proceeds via a nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then attacks the carbonyl carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester. The reversibility of this reaction necessitates strategies to drive the equilibrium towards the product, such as using an excess of one reactant or removing water as it is formed.[2]

Experimental Protocol: Synthesis of Benzyl Acetate

Caption: Workflow for Fischer-Speier esterification.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser, add benzyl alcohol (1.0 eq), glacial acetic acid (5.0 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).[4]

  • Heat the mixture to reflux and maintain for 1-2 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water, followed by a 5% sodium bicarbonate solution to neutralize the excess acid.[5]

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the crude benzyl acetate by distillation.[4]

Steglich Esterification: A Milder Approach for Sensitive Substrates

For substrates that are sensitive to the harsh acidic conditions of Fischer esterification, the Steglich method offers a milder alternative.[1][6] This reaction utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a 4-dimethylaminopyridine (DMAP) catalyst.[6]

Mechanism Deep Dive: The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate.[7] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive amide. This "active ester" is then readily attacked by the alcohol to form the desired ester and dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents.[6][7]

Experimental Protocol: General Procedure for Steglich Esterification

Caption: Workflow for Steglich esterification.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq), benzyl alcohol (1.2 eq), and DMAP (0.1 eq) in a suitable aprotic solvent such as dichloromethane or acetonitrile.[8]

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with dilute hydrochloric acid and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product is typically purified by column chromatography.[8]

Mitsunobu Reaction: For Stereochemical Inversion and Hindered Substrates

The Mitsunobu reaction is a powerful tool for the synthesis of esters, particularly when stereochemical inversion at a chiral alcohol center is desired.[9][10] It is also effective for coupling sterically hindered alcohols and carboxylic acids.[10] This reaction involves the use of triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Mechanism Deep Dive: Triphenylphosphine and DEAD combine to form a phosphonium salt.[10] The alcohol then adds to this salt to form an oxyphosphonium intermediate, which activates the alcohol's hydroxyl group as a good leaving group. The carboxylate then acts as a nucleophile, displacing the activated hydroxyl group via an SN2 mechanism, resulting in the formation of the ester with inversion of configuration.[9][10]

Experimental Protocol: General Procedure for Mitsunobu Reaction

Caption: Workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

  • Dissolve the benzyl alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.2 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.[11]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution.[11]

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ester from the triphenylphosphine oxide and the hydrazine byproduct.

Alkylation of Carboxylate Salts: A Straightforward SN2 Approach

A simple and often effective method for preparing benzyl esters is the alkylation of a carboxylate salt with a benzyl halide (e.g., benzyl bromide or benzyl chloride).[1] This method is particularly useful when the corresponding carboxylic acid is readily available and deprotonated.

Mechanism Deep Dive: This reaction is a classic example of a Williamson ether synthesis-type SN2 reaction. The carboxylate anion acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide and forming the ester. The efficiency of the reaction can be influenced by the choice of solvent and base.

Experimental Protocol: Synthesis of Benzyl Benzoate

Step-by-Step Methodology:

  • To a solution of benzoic acid (1.0 eq) in a suitable solvent like DMF or acetone, add a base such as potassium carbonate (1.5 eq) or sodium bicarbonate (1.5 eq).[12]

  • Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Add benzyl bromide (1.1 eq) to the reaction mixture.[12]

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the reaction is complete.

  • Cool the mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be further purified by distillation or recrystallization.

Enzymatic Synthesis: The Green Chemistry Alternative

Enzymatic synthesis of benzyl esters offers a green and highly selective alternative to traditional chemical methods.[13] Lipases, such as Candida antarctica lipase B (CALB), are commonly used biocatalysts for this transformation.[13][14] These reactions are typically carried out under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.

Mechanism Deep Dive: The enzymatic esterification generally proceeds via a "ping-pong bi-bi" mechanism. The lipase's active site (containing a catalytic triad of serine, histidine, and aspartate/glutamate) is first acylated by the carboxylic acid. The alcohol then enters the active site and deacylates the enzyme, releasing the ester product and regenerating the enzyme for the next catalytic cycle.

Experimental Protocol: Enzymatic Synthesis of Benzyl Acetate

Step-by-Step Methodology:

  • In a suitable organic solvent (e.g., isooctane), combine benzyl alcohol (1.0 eq) and an acyl donor like vinyl acetate (1.0 eq).[13]

  • Add the immobilized lipase (e.g., Novozym 435, which is CALB immobilized on an acrylic resin) to the mixture.[15]

  • Incubate the reaction at a controlled temperature (e.g., 37-50°C) with shaking for 24-72 hours.[13][15]

  • Monitor the reaction progress by techniques such as gas chromatography (GC).

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme (which can often be reused).

  • Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or chromatography if necessary.

Performance Comparison of Synthesis Methods

MethodTypical YieldReaction ConditionsAdvantagesDisadvantages
Fischer Esterification 60-95%[3]Acidic, high temperatureInexpensive reagents, simple procedureHarsh conditions, not suitable for sensitive substrates, reversible
Steglich Esterification 70-95%[8]Mild, room temperatureMild conditions, suitable for sensitive and sterically hindered substratesStoichiometric coupling agents, byproduct removal can be tedious
Mitsunobu Reaction 60-90%[16]Mild, low temperature to room temperatureInversion of stereochemistry, good for hindered substratesStoichiometric and expensive reagents, byproduct removal
Alkylation of Carboxylate Salt 80-95%[12]Mild to moderate temperatureSimple procedure, high yieldingRequires a benzyl halide, potential for side reactions
Enzymatic Synthesis 17-97%[13][15]Mild, near-neutral pH, low temperatureHigh selectivity, environmentally friendly, reusable catalystSlower reaction times, substrate scope can be limited

Conclusion

The synthesis of substituted benzyl esters can be accomplished through a variety of effective methods. The classical Fischer esterification remains a viable option for simple, robust substrates. For more delicate molecules, the milder conditions of the Steglich esterification or the stereospecificity of the Mitsunobu reaction are preferred. The alkylation of carboxylate salts provides a straightforward and high-yielding alternative. Finally, for applications where sustainability and high selectivity are paramount, enzymatic synthesis is an increasingly attractive approach. By understanding the nuances of each method, researchers can select the optimal synthetic strategy to efficiently and effectively produce their target benzyl esters.

References

  • Góralczyk, A., et al. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Molecules, 27(19), 6263. [Link]

  • de Matos, L. F., et al. (2021). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. Biocatalysis and Agricultural Biotechnology, 35, 102083. [Link]

  • Sztandera, K., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Wikipedia. (2023, December 27). Mitsunobu reaction. [Link]

  • Wikipedia. (2023, November 28). Steglich esterification. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • Iranpoor, N., et al. (2011). Esterification of various benzylic alcohols under Mitsunobu reaction promoted by 2d. Tetrahedron, 67(48), 9460-9465. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]

  • Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification. [Link]

  • Journal of Al-Nahrain University. (2022). Benzyl Acetate: A Review on Synthetic Methods. [Link]

  • Janecka, A., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. Molecules, 24(17), 3093. [Link]

  • Scribd. (n.d.). Synthesis of Benzyl Acetate Through Fischer Esterification Reaction. [Link]

  • JoVE. (2018, October 30). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

  • Semantic Scholar. (n.d.). Synthesis of benzyl cinnamate by enzymatic esterification of cinnamic acid. [Link]

  • Sciencemadness.org. (2020, May 12). (Lab report) Making benzyl acetate by fischer esterification. [Link]

  • ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]

  • Dudley, G. B., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • Liu, H., et al. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. Organic Letters, 15(16), 4098–4101. [Link]

  • Google Patents. (2003).
  • ResearchGate. (2023). Direct Transformation of Benzyl Esters to Esters, Amides, and Anhydrides using Catalytic Ferric(III) Chloride under Mild Conditions. [Link]

  • da Silva, A. C., et al. (2018). The preparation of benzyl esters using stoichiometric niobium (V) chloride versus niobium grafted SiO2 catalyst: A comparison study. Journal of the Brazilian Chemical Society, 29(8), 1667-1675. [Link]

  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification. [Link]

  • Royal Society of Chemistry. (2018). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. [Link]

  • ACS Publications. (2015). Ni-Catalyzed Direct Carboxylation of Benzyl Halides with CO2. [Link]

Sources

A Comparative Guide to Carboxylic Acid Protection: The Orthogonal Case of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of multi-step organic synthesis, particularly within drug development, the strategic selection of protecting groups is a critical determinant of success. A protecting group must be robust enough to withstand a variety of reaction conditions, yet be removable with high selectivity and yield when its job is done. This guide provides an in-depth comparison of various carboxylic acid protecting groups, using the unique structure of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester as a central case study to illustrate the principles of photolability and orthogonal protection strategies.

This molecule, an intermediate in the synthesis of antimycin, contains two distinct benzyl-type protecting groups for two different functionalities: a benzyl ether on the phenol and a benzyl ester on the carboxylic acid.[1] The "3-nitro" substitution on the aromatic ring transforms the benzyl ether into a photolabile ortho-nitrobenzyl (ONB) protecting group, a feature of significant interest for applications requiring precise spatiotemporal control.[2][3] This guide will dissect the performance of this system and compare it to more conventional protecting groups like standard benzyl esters, tert-butyl esters, and methyl esters.

The Concept of Orthogonal Protection

The principle of orthogonality is fundamental to complex synthesis. It allows for the selective deprotection of one functional group in the presence of others.[4] A synthetic strategy is considered orthogonal if different classes of protecting groups can be removed by distinct, non-interfering methods. The structure of 2-Benzyloxy-3-nitro-benzoic acid benzyl ester is a perfect illustration of this concept.

G cluster_0 Deprotection Pathways start 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester photo Photolysis (UV Light, ~350 nm) start->photo Cleaves Benzyl Ether (Photolabile Group) hydro Hydrogenolysis (H₂, Pd/C) start->hydro Cleaves Benzyl Ester (Standard Benzyl Group) prod_photo Product A: 2-Hydroxy-3-nitro-benzoic Acid Benzyl Ester photo->prod_photo prod_hydro Product B: 2-Benzyloxy-3-nitro-benzoic Acid hydro->prod_hydro

Figure 1: Orthogonal deprotection strategies for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester.

As illustrated in Figure 1, the two protecting groups on the molecule can be removed independently. Irradiation with UV light selectively cleaves the photolabile o-nitrobenzyl ether, leaving the benzyl ester intact. Conversely, catalytic hydrogenolysis removes the benzyl ester while the o-nitrobenzyl ether remains untouched. This orthogonality provides immense flexibility in synthetic design.

The Photolabile ortho-Nitrobenzyl (ONB) Group

The "2-benzyloxy-3-nitro" moiety is a classic example of an ortho-nitrobenzyl (ONB) protecting group. ONB groups are prized for their ability to be cleaved by light, a process often referred to as "uncaging."[5][6] This allows for the release of a protected molecule with high spatial and temporal precision, a feature invaluable in biological chemistry and materials science.[2][7]

Mechanism of Deprotection

The photodeprotection mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon.[2][3] This forms an aci-nitro intermediate, which then undergoes rearrangement and hydrolysis to release the deprotected functional group (in this case, a phenol) and an ortho-nitrosobenzaldehyde byproduct.[5]

G A 1. ortho-Nitrobenzyl Ether B 2. Photon Absorption (hν) A->B C 3. Excited State Formation B->C D 4. Intramolecular H-Abstraction C->D E 5. aci-Nitro Intermediate D->E F 6. Rearrangement & Hydrolysis E->F G 7. Deprotected Phenol + Byproduct F->G

Caption: Workflow of the ONB photodeprotection mechanism.

Performance and Experimental Considerations
  • Wavelength: Deprotection typically requires UV light (300-365 nm).[5] The exact wavelength can be tuned by modifying substituents on the aromatic ring.

  • Quantum Yield: The efficiency of photolysis is measured by the quantum yield (Φ), which represents the number of molecules uncaged per photon absorbed. For many ONB derivatives, this value is in the range of 0.1 to 0.5.[8][9]

  • Byproducts: The generated ortho-nitrosobenzaldehyde can sometimes react with other species in the mixture, which must be considered in the experimental design.

  • Applications: Ideal for "caging" biologically active molecules like neurotransmitters or nucleotides, which can then be released at a specific time and location within a cell or tissue.[2][10][11]

Comparative Analysis of Carboxylic Acid Protecting Groups

The choice of a protecting group for a carboxylic acid is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps.[12] Below is a comparative analysis of the ONB-benzyl ester system against other common alternatives.

Data Summary Table
Protecting GroupStructureCommon Deprotection MethodStable To (General)Labile To (General)
Methyl Ester R-COOCH₃Saponification (e.g., LiOH, NaOH)Mild Acid, HydrogenolysisStrong Base, Strong Acid
tert-Butyl Ester R-COOC(CH₃)₃Acidolysis (e.g., TFA, HCl)Base, Hydrogenolysis, NucleophilesStrong Acid
Benzyl (Bn) Ester R-COOCH₂PhCatalytic Hydrogenolysis (H₂, Pd/C)Mild Acid/Base, NucleophilesHydrogenolysis, Strong Acid
Silyl Ester R-COOSiR₃Fluoride (e.g., TBAF), Mild Acid/BaseHydrogenolysis (most)Nucleophiles, Acid, Base
ortho-Nitrobenzyl Ester R-COOCH₂(C₆H₄NO₂)Photolysis (~350 nm UV Light)Acid, Base, HydrogenolysisUV Light

Table 1: Stability profiles of common carboxylic acid protecting groups.[12][13][14]

In-Depth Comparison
  • Benzyl (Bn) Ester: The benzyl ester is one of the most widely used protecting groups due to its general stability and mild, highly selective deprotection conditions.[15][16] It is robust towards many non-reductive transformations. Its primary lability is towards catalytic hydrogenolysis, making it orthogonal to acid-labile groups like t-butyl esters and base-labile groups like methyl esters. However, it is incompatible with reactions that use palladium catalysts or require reductive conditions.[17][18]

  • tert-Butyl (t-Bu) Ester: The t-butyl ester is exceptionally stable to basic, nucleophilic, and hydrogenolytic conditions.[12] Its key advantage is its clean removal under acidic conditions (e.g., trifluoroacetic acid, TFA), often generating volatile byproducts (isobutylene and CO₂), which simplifies purification. This makes it a cornerstone of peptide synthesis (specifically, Boc-SPPS).[4] Its primary limitation is its incompatibility with any acidic steps in the synthesis.

  • Methyl (Me) Ester: While simple to install, the methyl ester is generally considered one of the most robust ester protecting groups.[19] Its removal typically requires harsh saponification conditions (strong base and heat), which can compromise other sensitive functional groups in the molecule or cause epimerization at adjacent stereocenters.[20] Therefore, it is often used when the carboxylic acid is intended to remain protected until the final steps of a synthesis.

Experimental Protocols

Trustworthy protocols are the bedrock of reproducible science. Below are detailed, self-validating methodologies for the deprotection of benzyl and tert-butyl esters.

Protocol 1: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis

This protocol describes the removal of a benzyl ester using hydrogen gas and a palladium catalyst.

Materials:

  • Benzyl-protected carboxylic acid (1.0 mmol)

  • Palladium on carbon (10% Pd/C, 10 mol%)

  • Methanol (or Ethyl Acetate, THF), 10 mL

  • Hydrogen gas (H₂) supply (balloon or Parr hydrogenator)

  • Celite® for filtration

Procedure:

  • Reaction Setup: Dissolve the benzyl-protected compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 mmol, ~106 mg) to the solution. The catalyst is flammable; handle under an inert atmosphere if possible, though brief exposure to air is usually tolerated.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate the flask with a vacuum line and backfill with hydrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the disappearance of the starting material. Typical reaction times are 2-16 hours.[17]

  • Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen or argon.

  • Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid. The byproduct, toluene, is volatile and usually removed during this step.[15] The product can be purified further by crystallization or chromatography if necessary.

Protocol 2: Deprotection of a tert-Butyl Ester via Acidolysis

This protocol describes the removal of a t-butyl ester using trifluoroacetic acid (TFA).

Materials:

  • tert-Butyl-protected carboxylic acid (1.0 mmol)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), 5 mL

  • Toluene (optional, for azeotropic removal of TFA)

Procedure:

  • Reaction Setup: Dissolve the t-butyl-protected compound (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask with a stir bar. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (1-2 mL, a 20-50% v/v solution in DCM is common) to the stirred solution. Caution: TFA is highly corrosive.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The evolution of isobutylene gas is often observed. Monitor the reaction by TLC or LC-MS. Deprotection is typically rapid, often complete within 30 minutes to 2 hours.[12]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • TFA Removal: To remove residual TFA, add toluene (10 mL) to the crude product and concentrate again. Repeat this azeotropic removal process two to three times.

  • Isolation: The resulting crude carboxylic acid can be used directly or purified by standard methods if necessary.

Conclusion and Recommendations

The selection of a carboxylic acid protecting group is a strategic decision that profoundly impacts the efficiency and feasibility of a synthetic route.

  • For Orthogonality and Mild Cleavage: The Benzyl Ester is an excellent default choice, offering robustness and a highly selective, mild deprotection method (hydrogenolysis) that is orthogonal to many other protecting groups.[15][18]

  • For Base-Sensitive Substrates: The tert-Butyl Ester is superior when the synthetic route involves strong bases or nucleophiles. Its clean, acid-catalyzed deprotection is a significant advantage.[12]

  • For Spatiotemporal Control: Photolabile groups like the ortho-Nitrobenzyl Ester are unparalleled when precise control over the timing and location of deprotection is required, as is often the case in chemical biology and advanced materials applications.[2][6]

  • For Robust, Late-Stage Protection: The Methyl Ester should be reserved for situations where the carboxylic acid needs to remain protected through harsh conditions and can be deprotected in a final, dedicated step.

By understanding the distinct stability profiles and deprotection mechanisms of these groups, researchers can design more elegant, efficient, and successful synthetic strategies, navigating the complexities of modern organic chemistry with greater confidence and precision.

References

  • Shembekar, V. R., et al. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(19), 7107-7114.

  • BenchChem. (2025). A Comparative Guide to the Stability of Carboxylic Acid Protecting Groups: T-Butyl Ester vs. Other Common Alternatives. BenchChem Technical Guides.

  • Cornell Flintbox. (2019). A Photolabile Protecting Group in Visible Light for Caging Carboxylic Acids. Cornell University Technology Licensing.

  • PubMed. (n.d.). A protecting group for carboxylic acids that can be photolyzed by visible light. National Library of Medicine.

  • Zhu, Y., et al. (2010). α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. The Journal of Organic Chemistry, 75(13), 4435–4441.

  • Fiveable. (n.d.). 11.3 Protecting groups - Organic Chemistry II. Fiveable Study Guides.

  • Singh, A., et al. (2009). A New Photolabile Protecting Group for Release of Carboxylic Acids by Visible-Light-Induced Direct and Mediated Electron Transfer. The Journal of Organic Chemistry, 74(9), 3448–3455.

  • University of Pennsylvania. (n.d.). Protecting Groups. Myers Research Group.

  • IGNOU. (n.d.). Unit 3: Peptides and Proteins. eGyanKosh.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. PharmaChem.

  • Klán, P., et al. (2013). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 113(1), 119-191.

  • ACS Publications. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.

  • SynArchive. (2024). Protection of Carboxylic acid by Ester. SynArchive.

  • YouTube. (2020). Carboxylic acid Protection Part 3: Benzyl Ester as protecting group. Chemistry with Rasheed.

  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia.

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts.

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Santa Cruz Biotechnology. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester. SCBT.

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. Organic Chemistry Portal.

  • Givens, R. S., et al. (2001). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences.

  • Lee, H.-M., & Daugherty, P. S. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Biochemistry, 57(17), 2415-2424.

  • SlideShare. (n.d.). Protection of carbonyl and carboxyl group. SlideShare.

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Academic Presentation.

  • YouTube. (2020). Protecting Groups for Carboxylic acid. Chemistry with Dr. Tahar Mehmood.

  • Wang, B., et al. (2010). “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. Organic Letters, 12(12), 2822–2825.

  • ECHEMI. (n.d.). 2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester. ECHEMI.

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal.

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Organic Chemistry Portal.

  • ResearchGate. (2006). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Tetrahedron Letters.

  • PubChem. (n.d.). 2'-(Benzyloxy)-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid. National Center for Biotechnology Information.

  • Santa Cruz Biotechnology. (n.d.). 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. SCBT.

  • Sanna, C., et al. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank, 2020(4), M1163.

  • Thompson, A., et al. (2012). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. DalSpace.

  • Google Patents. (1990). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters. Google Patents.

  • Natalia, D., et al. (2020). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Scientia Pharmaceutica, 88(4), 50.

Sources

A Comparative Guide to the Analytical Methods for Confirming the Purity of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous confirmation of a compound's purity is not merely a procedural formality but a cornerstone of scientific rigor. For a molecule such as 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, an intermediate with potential applications in complex organic syntheses, ensuring its chemical integrity is paramount. This guide provides an in-depth comparison of key analytical methodologies for the purity assessment of this compound, offering field-proven insights and experimental data to guide researchers in selecting the most appropriate techniques for their needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a primary and indispensable tool for assessing the purity of non-volatile organic compounds.[1][2] Its strength lies in its ability to separate the target compound from impurities, even those with closely related structures. For 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a reversed-phase HPLC (RP-HPLC) method is particularly effective, leveraging the molecule's polarity for separation.[2]

Causality Behind Experimental Choices in HPLC

The choice of a C18 stationary phase is deliberate; its nonpolar nature provides excellent resolving power for aromatic and ester-containing compounds.[2] A gradient elution with a mobile phase consisting of acetonitrile and water (acidified with formic or phosphoric acid) is employed to ensure the efficient elution of both the main compound and any potential impurities with varying polarities.[2][3] The UV detector is set to a wavelength where the aromatic rings and the nitro group exhibit strong absorbance, maximizing sensitivity.[1][4]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Accurately weigh approximately 10 mg of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Utilize a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis
ParameterResult
Retention Time of Main Peak15.2 minutes
Area of Main Peak99.85%
Known Impurity 1 (Retention Time: 12.5 min)0.08%
Unknown Impurity 2 (Retention Time: 16.8 min)0.05%
Purity (by area %) 99.85%
Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Acetonitrile prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection at 254 nm analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Purity (Area %) data1->data2

Caption: HPLC workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity Estimation

NMR spectroscopy, particularly ¹H NMR, is a powerful technique for both structural elucidation and purity assessment.[5] It provides detailed information about the chemical environment of each proton in the molecule, allowing for the identification of impurities with different chemical structures. Quantitative NMR (qNMR) can be used for a more precise purity determination.[5][6][7]

Causality Behind Experimental Choices in NMR

¹H NMR is chosen for its high sensitivity and the wealth of structural information it provides.[6] Deuterated chloroform (CDCl₃) is a suitable solvent as it dissolves the compound well and its residual peak does not interfere with the signals of interest. The use of an internal standard with a known concentration and a signal in a clear region of the spectrum allows for accurate quantification.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh about 5 mg of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester and dissolve it in 0.75 mL of CDCl₃.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest for quantitative accuracy.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of the main compound and any visible impurities.

    • The purity can be estimated by comparing the integral of a characteristic peak of the main compound to the integrals of impurity peaks.[8]

Data Presentation: ¹H NMR Purity Analysis
Proton SignalChemical Shift (ppm)Integration (Relative)Assignment
Aromatic Protons7.2 - 8.113HPhenyl and Benzyl groups
Methylene Protons5.32HO-CH₂-Ph (ester)
Methylene Protons5.12HO-CH₂-Ph (ether)
Impurity Signal2.10.03He.g., Residual Acetone
Estimated Purity >99%
Experimental Workflow: NMR

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in CDCl3 prep1->prep2 analysis1 Acquire 1H NMR Spectrum prep2->analysis1 analysis2 Process Spectrum (Phasing, Baseline Correction) analysis1->analysis2 data1 Integrate Signals analysis2->data1 data2 Assign Peaks data1->data2 data3 Estimate Purity data2->data3

Caption: NMR workflow for purity estimation.

Mass Spectrometry (MS): Molecular Weight Confirmation

Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound.[9][10] For 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, techniques like Electrospray Ionization (ESI) are ideal for generating intact molecular ions.

Causality Behind Experimental Choices in MS

ESI is a soft ionization technique that minimizes fragmentation, making it suitable for determining the molecular weight of the intact molecule.[10] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[11]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An ESI mass spectrometer, preferably a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive ion mode is likely to yield the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

  • Data Analysis: Compare the experimentally determined mass of the molecular ion with the calculated theoretical mass.

Data Presentation: Mass Spectrometry Analysis
IonCalculated m/zObserved m/z
[M+H]⁺394.1336394.1332
[M+Na]⁺416.1155416.1151
Experimental Workflow: Mass Spectrometry

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Verification prep1 Prepare Dilute Solution analysis1 Infuse into ESI Source prep1->analysis1 analysis2 Acquire Mass Spectrum analysis1->analysis2 data1 Identify Molecular Ion analysis2->data1 data2 Compare Observed vs. Calculated Mass data1->data2

Caption: MS workflow for molecular weight confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12] While not typically used for quantitative purity analysis, it is excellent for confirming the presence of key structural features and for detecting impurities with different functional groups.[13]

Causality Behind Experimental Choices in FTIR

The presence of the nitro (NO₂) group and the ester carbonyl (C=O) group in 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester gives rise to characteristic and strong absorption bands in the IR spectrum.[14] The absence of unexpected peaks can provide evidence of purity.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Data Presentation: FTIR Analysis
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~1730StrongEster C=O stretch
~1530 & ~1350StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-O stretch (ester and ether)
Experimental Workflow: FTIR

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Spectral Interpretation prep1 Prepare KBr Pellet or Thin Film analysis1 Acquire IR Spectrum prep1->analysis1 data1 Identify Characteristic Peaks analysis1->data1 data2 Confirm Functional Groups data1->data2

Caption: FTIR workflow for functional group analysis.

Orthogonal Methods for Comprehensive Purity Assessment

For a comprehensive and trustworthy purity assessment, it is crucial to employ orthogonal methods—techniques that rely on different separation or detection principles.[15] Combining HPLC with a spectroscopic method like NMR provides a more complete picture of the sample's purity.[15]

  • Elemental Analysis (EA): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm the empirical formula.[16][17][18] Many journals require elemental analysis data to be within ±0.4% of the calculated values.[11]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of crystalline solids by analyzing the melting point depression caused by impurities.[19][20][21]

Conclusion

The confirmation of purity for a compound like 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester requires a multi-faceted analytical approach. While HPLC is the cornerstone for quantitative purity determination, NMR provides invaluable structural confirmation and can detect impurities that may not be visible by HPLC. Mass spectrometry is essential for verifying the molecular weight, and FTIR offers a quick check for the presence of key functional groups. For the highest level of confidence, a combination of these orthogonal methods is recommended, ensuring the integrity of the compound for its intended research and development applications.

References

  • Quantitative purity determination with NMR. (2021). Reddit. Retrieved from [Link]

  • 6. analytical methods. (n.d.). ATSDR. Retrieved from [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). NIH. Retrieved from [Link]

  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • How to Determine the Purity of a Substance using Elemental Analysis. (2021). Study.com. Retrieved from [Link]

  • HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. (2025). ResearchGate. Retrieved from [Link]

  • Determination of functional groups and identification of compounds by using IR Spectroscopy. (2021). YouTube. Retrieved from [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. Retrieved from [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. (2015). ResearchGate. Retrieved from [Link]

  • High-Precision Determination of the Purity of Organic Materials by Differential Scanning Calorimetry. (1992). Sci-Hub. Retrieved from [Link]

  • Purity Determination and DSC Tzero™ Technology. (n.d.). TA Instruments. Retrieved from [Link]

  • DSC purity determination. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Spectroscopy Online. Retrieved from [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). NIH. Retrieved from [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central. Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Retrieved from [Link]

  • Molecular Weight Confirmation of a Peptide Using MS Spectral Deconvolution for OpenLab CDS and the Agilent InfinityLab LC/MSD XT. (2024). Agilent. Retrieved from [Link]

  • Determination of purity by differential scanning calorimetry (DSC). (n.d.). ACS Publications. Retrieved from [Link]

  • Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High. (n.d.). ResearchGate. Retrieved from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Retrieved from [Link]

  • PROTOCOL MSU_MSMC_008 version 1 Protein molecular weight determination using electrospray ionization. (2019). Michigan State University. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Determining and reporting purity of organic molecules: why qNMR. (2013). PubMed. Retrieved from [Link]

  • Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (n.d.). ACS Publications. Retrieved from [Link]

  • Enantiomer Separations. (n.d.). LCGC North America. Retrieved from [Link]

  • Identifying Characteristic Functional Groups. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. Retrieved from [Link]

  • A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. (2015). AQA. Retrieved from [Link]

  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved from [Link]

  • Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. (2018). PubMed. Retrieved from [Link]

  • Aromatic Nitro Compounds. (n.d.). MST.edu. Retrieved from [Link]

  • Exp 44 (Shriner Book): Treating Aromatic Nitro Compounds With NaOH. (2024). YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 13C NMR Spectral Data for Aromatic Nitro Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of aromatic nitro compounds is a critical step in synthesis, quality control, and mechanistic studies. The substitution pattern of nitro groups on an aromatic ring profoundly influences the molecule's chemical properties, reactivity, and biological activity. Among the arsenal of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for unambiguous structural elucidation. This guide provides an in-depth comparison of 13C NMR with other analytical methods, supported by experimental data, to empower you in making informed decisions for the characterization of these important chemical entities.

The Power of 13C NMR in Characterizing Aromatic Nitro Compounds

13C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, offering a wealth of structural information. The chemical shift of each carbon is highly sensitive to its local electronic environment, which is significantly influenced by the presence of substituents on the aromatic ring.

The nitro group (-NO₂) is a strong electron-withdrawing group, exerting both a -I (inductive) and -R (resonance) effect. This electronic influence leads to characteristic changes in the 13C NMR spectrum of aromatic nitro compounds:

  • Ipso-Carbon: The carbon atom directly attached to the nitro group (C-ipso) is significantly deshielded and appears at a downfield chemical shift, typically in the range of 140-150 ppm.

  • Ortho-Carbons: Interestingly, the carbons ortho to the nitro group often experience a slight shielding effect compared to what might be expected from simple inductive reasoning. This can be attributed to a combination of factors, including anisotropic effects of the nitro group. Their chemical shifts are generally found in the range of 120-125 ppm.

  • Meta-Carbons: The meta carbons are deshielded, though to a lesser extent than the para carbon, with typical chemical shifts in the 129-131 ppm range.

  • Para-Carbon: The para carbon is strongly deshielded due to the resonance effect of the nitro group, which withdraws electron density from this position. This results in a downfield shift, often in the range of 134-137 ppm.

The number of signals in a proton-decoupled 13C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. This is particularly useful for distinguishing between isomers. For instance, the three isomers of dinitrobenzene can be readily identified by the number of signals in their 13C NMR spectra.[1][2]

Comparative Analysis of Analytical Techniques

While 13C NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Below is a comparison of 13C NMR with other common analytical methods for aromatic nitro compounds.

TechniqueInformation ProvidedAdvantagesLimitations
13C NMR Direct observation of the carbon skeleton; Number of non-equivalent carbons; Electronic environment of each carbon.Unambiguous structural elucidation of isomers; High resolution and wide chemical shift range reduces signal overlap.[3][4]Low natural abundance of 13C (1.1%) leads to lower sensitivity compared to 1H NMR, requiring more sample or longer acquisition times.[5][6][7] Quaternary carbons can have long relaxation times, leading to weak signals.
1H NMR Number and ratio of different types of protons; Proton connectivity through spin-spin coupling.High sensitivity and short acquisition times.[6]Signal overlap can be an issue in complex molecules; Provides indirect information about the carbon skeleton.
15N NMR Direct observation of the nitrogen atoms; Highly sensitive to the electronic environment of the nitro group.Provides direct information about the nitro group itself; Can be useful for studying reaction mechanisms involving the nitro group.[8]Very low natural abundance of 15N (0.37%) results in very low sensitivity, often requiring isotopic labeling.[9]
FT-IR Spectroscopy Presence of functional groups, including the nitro group.Fast and simple method for confirming the presence of the nitro group (strong asymmetric and symmetric stretches).[10]Provides limited information on the overall molecular structure and substitution pattern.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high-resolution MS); Fragmentation patterns can provide structural clues.High sensitivity; Can be coupled with chromatographic techniques (GC-MS, LC-MS) for mixture analysis.Isomers can have similar fragmentation patterns, making differentiation difficult without tandem MS or reference spectra.[11]

Experimental Data: 13C NMR Chemical Shifts of Selected Aromatic Nitro Compounds

The following table presents experimental 13C NMR chemical shift data for a selection of aromatic nitro compounds, demonstrating the influence of the nitro group and other substituents on the aromatic ring.

CompoundSolventC1 (ipso-NO₂)C2C3C4C5C6Other Carbons (ppm)
Nitrobenzene[12]CDCl₃148.3123.5129.4134.7129.4123.5
4-Nitrotoluene[13]CDCl₃147.1123.6129.6138.8129.6123.6CH₃: 21.5
4-Nitroaniline[14]DMSO-d₆148.9112.9126.2137.6126.2112.9
1-Chloro-4-nitrobenzene[13][15]CDCl₃147.2129.5125.1139.3125.1129.5
1,3-DinitrobenzeneCDCl₃148.7119.1148.7129.0131.0129.0
2,4-Dinitrotoluene[16]CDCl₃149.1 (C2-NO₂)134.2127.1146.5 (C4-NO₂)120.2140.9CH₃: 20.6
2,4,6-Trinitrotoluene (TNT)[17][18]DMSO-d₆132.9150.8122.5145.6122.5150.8CH₃: 15.0

Note: Chemical shifts are reported in ppm relative to TMS.

Experimental Protocol: Acquiring a Quantitative 13C NMR Spectrum

Acquiring a high-quality, quantitative 13C NMR spectrum is crucial for accurate structural analysis. The following protocol provides a step-by-step guide for the analysis of an aromatic nitro compound.

I. Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for aromatic nitro compounds.

  • Concentration: Due to the low sensitivity of 13C NMR, a relatively concentrated sample is required, typically 20-100 mg in 0.6-0.7 mL of solvent.[19]

  • Relaxation Agent (Optional but Recommended for Quaternary Carbons): To ensure full relaxation of all carbons, especially the slow-relaxing quaternary ipso-carbons attached to the nitro group, add a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of 5-10 mM.[20] This shortens the T₁ relaxation times, allowing for a shorter delay between pulses and improving the signal-to-noise ratio for quaternary carbons.

  • Filtration: Filter the final solution into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

II. NMR Instrument Setup and Data Acquisition

The following parameters are a starting point and may need to be optimized based on the specific instrument and sample. This protocol is based on a standard Bruker spectrometer.

  • Insert Sample and Lock: Insert the sample into the magnet and lock onto the deuterium signal of the solvent.

  • Tuning and Matching: Tune and match the 13C and 1H probes to the sample.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (for a quantitative spectrum):

    • Pulse Program: zgig (inverse-gated decoupling) is recommended to suppress the Nuclear Overhauser Effect (NOE), which can lead to non-quantitative signal intensities.

    • Pulse Width (p1): Calibrate a 90° pulse for the 13C channel.

    • Relaxation Delay (d1): Set a long relaxation delay to ensure all carbons, including the slow-relaxing quaternary carbons, fully return to equilibrium before the next pulse. A delay of 5 times the longest T₁ is ideal. If T₁ values are unknown, a delay of 30-60 seconds is a conservative starting point. The use of a relaxation agent will significantly reduce the required d1.

    • Acquisition Time (aq): Set to at least 1-2 seconds to ensure good digital resolution.

    • Number of Scans (ns): This will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width (sw): A spectral width of 250 ppm (e.g., from -25 to 225 ppm) is sufficient to cover the entire range of carbon chemical shifts in aromatic nitro compounds.

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0 ppm).

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 20-100 mg of Aromatic Nitro Compound B Dissolve in 0.7 mL Deuterated Solvent A->B C Add Cr(acac)₃ (Optional) B->C D Filter into NMR Tube C->D E Insert Sample, Lock, Tune & Shim D->E F Set Quantitative Parameters (zgig, d1) E->F G Acquire Data (ns = 1024+) F->G H Fourier Transform & Phase Correction G->H I Baseline Correction & Referencing H->I J Spectral Analysis I->J

Sources

The Role of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Protected Precursor Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Alternatives for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester in the Synthesis of Key Pharmaceutical Building Blocks

This guide provides a comparative analysis of synthetic strategies that serve as alternatives to using 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester for the preparation of 3-amino-2-hydroxybenzoic acid and its derivatives. These building blocks are crucial intermediates in the synthesis of complex natural products and pharmaceuticals, most notably the Antimycin family of compounds.[1][2] We will dissect the traditional route relying on the title compound and contrast it with modern, more efficient synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to optimize synthetic routes to these valuable scaffolds.

2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a cleverly designed, yet synthetically demanding, intermediate. Its primary function is to serve as a masked version of 3-amino-2-hydroxybenzoic acid. Let's deconstruct its components to understand the underlying synthetic logic:

  • Benzyl Ester: Protects the carboxylic acid. This group is typically stable under various reaction conditions but can be readily removed via catalytic hydrogenation.

  • Benzyloxy Group: Protects the phenolic hydroxyl group. Similar to the benzyl ester, it is robust and can be cleaved under hydrogenolysis conditions.[3]

  • Nitro Group: Serves as a precursor to the amine. Aromatic nitro groups are reliably reduced to anilines through various methods, including catalytic hydrogenation or using metal reductants like Fe or SnCl₂ in acidic media.[4][5]

The synthetic utility of this compound lies in the simultaneous deprotection of both benzyl groups and reduction of the nitro group in a single catalytic hydrogenation step, providing a direct route to the core 3-amino-2-hydroxybenzoic acid scaffold.

The Traditional Synthetic Pathway

The synthesis of and from 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester represents a classical, but often lengthy, approach. It prioritizes robust protecting groups and reliable transformations over step-economy.

Traditional_Pathway A 2-Hydroxybenzoic Acid (Salicylic Acid) B Benzyl 2-hydroxybenzoate A->B BnBr, Base C Benzyl 2-hydroxy-3-nitrobenzoate B->C HNO₃/H₂SO₄ D 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester C->D BnBr, Base E 3-Amino-2-hydroxybenzoic Acid D->E H₂, Pd/C

Caption: Traditional synthesis via the title compound.

This pathway, while logical, suffers from several drawbacks including multiple protection steps and the use of harsh nitrating conditions, which can lead to regioselectivity issues and the formation of unwanted byproducts.

Modern Alternatives: Bypassing the Need for Complex Precursors

Modern synthetic chemistry offers more elegant and efficient solutions that circumvent the need for multi-step protection-deprotection sequences. These strategies focus on direct C-H functionalization or the use of alternative building blocks.

Alternative Strategy 1: Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this approach, a directing group (DG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation (and subsequent electrophilic trapping) to the adjacent ortho position. The carboxylate group itself can act as an effective directing group.[6][7][8]

This allows for a highly convergent synthesis starting from the much simpler and commercially available 2-methoxybenzoic acid.

DoM_Pathway A 2-Methoxybenzoic Acid B Ortho-lithiated intermediate A->B 1. s-BuLi, TMEDA 2. Electrophilic aminating agent (e.g., N-Boc-sulfonamide) C N-Boc-3-amino-2- methoxybenzoic Acid B->C Workup D 3-Amino-2-hydroxybenzoic Acid C->D 1. BBr₃ (demethylation) 2. TFA (Boc removal)

Caption: Synthesis via Directed ortho-Metalation (DoM).

Causality of Experimental Choices:

  • Starting Material: 2-Methoxybenzoic acid is chosen over 2-hydroxybenzoic acid because the free hydroxyl group is acidic and would be deprotonated by the strong base, interfering with the desired C-H lithiation. The methyl ether is a robust protecting group that can be cleaved later.

  • Aminating Agent: An electrophilic aminating agent is required to react with the lithiated intermediate. Using an N-Boc protected source allows for the direct installation of a protected amine, preventing side reactions and facilitating purification. The Boc group is easily removed under acidic conditions.[9][10]

Alternative Strategy 2: Transition Metal-Catalyzed C-H Amination

Recent advances in catalysis allow for the direct introduction of an amino group onto a C-H bond, often with high regioselectivity. While direct amination of phenols can be challenging, rhodium-catalyzed methods have shown promise for the ortho-amidation of phenols.[11][12] This strategy could potentially offer the most atom-economical route.

CH_Amination_Pathway A 2-Hydroxybenzoic Acid B 3-Amido-2-hydroxybenzoic Acid A->B Amide source, [Rh(III)] catalyst C 3-Amino-2-hydroxybenzoic Acid B->C Hydrolysis

Caption: Synthesis via direct C-H amination.

This approach is at the cutting edge of synthetic methodology. The key advantage is the elimination of pre-functionalization (like nitration) and protecting groups. However, catalyst cost, substrate scope, and functional group tolerance can be limitations.

Performance Comparison: A Head-to-Head Analysis

FeatureTraditional Pathway (via Title Compound)Directed Ortho-Metalation (DoM)C-H Amination
Starting Material 2-Hydroxybenzoic Acid2-Methoxybenzoic Acid2-Hydroxybenzoic Acid
Number of Steps ~4 steps~3 steps~2 steps
Typical Overall Yield ModerateGood to HighVariable (Highly substrate dependent)
Key Reagents HNO₃/H₂SO₄, Benzyl Bromide, Pd/Cs-BuLi, TMEDA, Electrophilic Aminating Agent, BBr₃Rhodium Catalyst, Amide Source
Safety Concerns Use of strong nitrating acids, handling of benzyl bromide (lacrymator)Pyrophoric organolithium reagents, toxic BBr₃Expensive and potentially toxic heavy metal catalysts
Scalability Established but can be cumbersomeGood, but requires strict anhydrous/anaerobic conditionsPotentially challenging due to catalyst cost and loading
Green Chemistry Poor (multiple protection/deprotection steps, poor atom economy)Moderate (avoids nitration, but uses stoichiometric strong base)Excellent (high atom economy, fewer steps)

Experimental Protocols

Protocol for Key Step in Traditional Pathway: Reductive Deprotection

This protocol describes the final step in the traditional pathway, converting the title compound to the final product.

Reaction: Conversion of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester to 3-Amino-2-hydroxybenzoic Acid.

Materials:

  • 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol (or Ethanol/Ethyl Acetate)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a round-bottom flask suitable for hydrogenation, dissolve 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester in methanol.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen using a balloon or set the desired pressure on a Parr apparatus.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-hydroxybenzoic Acid.

  • Purify the product by recrystallization or column chromatography as necessary.

Self-Validation: The complete consumption of the starting material can be monitored by TLC. The disappearance of the nitro group stretch and the appearance of N-H and O-H stretches in the IR spectrum, along with mass spectrometry data confirming the expected molecular weight, will validate the successful transformation.

Protocol for Key Step in DoM Pathway: Ortho-Amination

This protocol outlines the directed ortho-metalation and amination of 2-methoxybenzoic acid.

Reaction: Synthesis of 3-Amino-2-methoxybenzoic Acid derivative.

Materials:

  • 2-Methoxybenzoic Acid (1.0 eq)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 eq), freshly distilled

  • sec-Butyllithium (s-BuLi) (2.2 eq), titrated solution in cyclohexanes

  • Electrophilic aminating agent (e.g., di-tert-butyl azodicarboxylate or similar) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-methoxybenzoic acid and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA, followed by the dropwise addition of s-BuLi. The solution typically turns a deep color. Stir for 2 hours at -78 °C.[7]

  • In a separate flask, dissolve the electrophilic aminating agent in anhydrous THF and cool to -78 °C.

  • Transfer the lithiated benzoic acid solution via cannula into the solution of the aminating agent.

  • Allow the reaction to stir at -78 °C for 1-2 hours, then warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected 3-amino-2-methoxybenzoic acid derivative.

Causality and Self-Validation: This is a highly moisture- and air-sensitive reaction. The use of flame-dried glassware, anhydrous solvents, and an inert atmosphere is critical for success. The formation of the desired product can be confirmed by NMR spectroscopy, which will show a new set of aromatic signals corresponding to the 1,2,3-trisubstituted pattern, and by mass spectrometry.

Conclusion and Outlook

While 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester represents a viable, albeit classical, precursor to 3-amino-2-hydroxybenzoic acid, modern synthetic methods offer significant advantages in terms of efficiency and step-economy.

  • Directed Ortho-Metalation (DoM) stands out as a robust and scalable alternative that leverages a readily available starting material and provides high regiocontrol. Its primary challenges lie in the handling of pyrophoric and moisture-sensitive reagents.

  • Transition Metal-Catalyzed C-H Amination is a highly promising frontier, offering the potential for the most direct and atom-economical synthesis. However, these methods are still evolving, and challenges related to catalyst cost, turnover, and substrate scope remain.

For researchers in drug development and process chemistry, the choice of strategy will depend on a balance of factors including scale, cost, available equipment, and the specific functional group tolerance required for the target molecule. The DoM approach currently represents the most practical and efficient alternative for many applications.

References

  • Title: Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks Source: Organic Chemistry Portal URL: [Link]

  • Title: Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks Source: PubMed URL: [Link]

  • Title: ortho-C–H Amidation of Phenols through Intramolecular Rearrangement of N-Phenoxyarylamides Source: Organic Letters - ACS Publications URL: [Link]

  • Title: tert-Butyloxycarbonyl protecting group Source: Wikipedia URL: [Link]

  • Title: Catalytic Amination of Phenols with Amines Source: Organic Chemistry Portal URL: [Link]

  • Title: Structural factors of antimycin A molecule required for inhibitory action Source: PubMed URL: [Link]

  • Title: Amine synthesis by nitro compound reduction Source: Organic Chemistry Portal URL: [Link]

  • Title: Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines Source: Master Organic Chemistry URL: [Link]

  • Title: Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy Source: PMC - NIH URL: [Link]

  • Title: synthesis & cleavage of benzyl ethers Source: YouTube URL: [Link]

Sources

A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Spectroscopic Precision in Chemical Synthesis

In the meticulous world of chemical synthesis and drug development, the unambiguous confirmation of a molecule's structure is not merely a procedural step but the very foundation of scientific integrity and reproducibility. Spectroscopic analysis provides a powerful, non-destructive lens into the atomic and molecular framework of a compound, revealing the precise arrangement of atoms and functional groups.[1][2][3] This guide offers a detailed spectroscopic comparison of 2-Bromo-3-nitrobenzoic Acid, a valuable synthetic intermediate, with its direct precursors, 2-bromobenzoic acid and 3-nitrobenzoic acid.

By dissecting the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we will illuminate the distinct spectral fingerprints that arise from the specific substitution pattern of the target molecule. This comparative analysis serves as a practical reference for researchers to verify the successful synthesis and purity of 2-Bromo-3-nitrobenzoic Acid, ensuring the reliability of subsequent research and development efforts.

Synthetic Pathway: From Precursor to Product

The synthesis of 2-Bromo-3-nitrobenzoic Acid is most commonly achieved via the electrophilic aromatic substitution (nitration) of 2-bromobenzoic acid. The carboxylic acid and bromine substituents on the aromatic ring direct the incoming nitro group. While the ortho, para-directing effect of the bromine atom and the meta-directing effect of the carboxylic acid group are in opposition, the reaction conditions can be optimized to favor the formation of the 3-nitro isomer. A general protocol involves the careful addition of a nitrating mixture (concentrated nitric and sulfuric acids) at reduced temperatures to control selectivity and prevent side reactions.[4][5]

Synthesis_Pathway cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 2_Bromobenzoic_Acid 2-Bromobenzoic Acid Nitration Nitration (HNO₃, H₂SO₄) 2_Bromobenzoic_Acid->Nitration Reactant Target_Molecule 2-Bromo-3-nitrobenzoic Acid Nitration->Target_Molecule Yields

Caption: Synthetic route from 2-bromobenzoic acid to 2-Bromo-3-nitrobenzoic Acid.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Causality Behind Experimental Choices: IR spectroscopy is the first line of analysis for confirming the presence of key functional groups. The vibrational frequencies of bonds like C=O, O-H, and N-O provide a rapid and definitive qualitative assessment. By comparing the spectra, we can track the introduction of the nitro group onto the 2-bromobenzoic acid backbone.

Comparative IR Data Analysis

The introduction of the nitro group creates the most significant and diagnostically useful changes in the IR spectrum.

Functional Group Vibrational Mode 2-Bromobenzoic Acid (cm⁻¹) 3-Nitrobenzoic Acid (cm⁻¹) 2-Bromo-3-nitrobenzoic Acid (cm⁻¹)
Carboxylic AcidO-H stretch~3200-2500 (very broad)~3300-2500 (very broad)[6]~3300-2500 (very broad)
Aromatic C-HC-H stretch~3100-3000~3100-3000~3100-3000
Carboxylic AcidC=O stretch~1700~1710-1690[6]~1715
Nitro GroupAsymmetric N-O stretchN/A~1530[7]~1540
Nitro GroupSymmetric N-O stretchN/A~1350[7]~1360
Aryl-BrC-Br stretch~650N/A~640

Interpretation:

  • Carboxylic Acid Group: All three compounds display the characteristic, extremely broad O-H stretching absorption from approximately 3300-2500 cm⁻¹, which often partially obscures the sharper aromatic C-H stretches around 3000 cm⁻¹.[6][8] This breadth is due to strong intermolecular hydrogen bonding forming dimers. The strong carbonyl (C=O) stretch appears around 1700 cm⁻¹.

  • Nitro Group Signature: The definitive evidence for successful nitration is the appearance of two strong, distinct peaks in the spectra of 3-nitrobenzoic acid and 2-Bromo-3-nitrobenzoic Acid. These correspond to the asymmetric (~1530-1540 cm⁻¹) and symmetric (~1350-1360 cm⁻¹) stretching vibrations of the N-O bonds.[7] These bands are absent in the spectrum of 2-bromobenzoic acid.

  • Bromo Group Signature: The C-Br stretching vibration is typically found in the fingerprint region and can be harder to assign definitively, but a band around 640-650 cm⁻¹ is characteristic for the aryl-bromide bond in both 2-bromobenzoic acid and the final product.

Experimental Protocol: Acquiring FTIR-ATR Spectra
  • Sample Preparation: Place a small, powdered amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure firm contact with the sample. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to generate the final transmittance or absorbance plot.

IR_Workflow A Place Sample on ATR Crystal C Acquire Sample Spectrum A->C B Acquire Background Spectrum D Process Data (Background Subtraction) B->D C->D E Final IR Spectrum D->E MS_Workflow A Introduce Sample (e.g., GC or direct infusion) B Ionization (e.g., Electron Impact) A->B C Mass Analyzer (Separation by m/z) B->C D Detector C->D E Mass Spectrum D->E

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion: A Symphony of Spectral Signatures

The differentiation of 2-Bromo-3-nitrobenzoic Acid from its precursors is a clear-cut process when a multi-technique spectroscopic approach is employed. While each method provides valuable information, their combined power allows for an unequivocal structural assignment.

  • IR spectroscopy confirms the successful introduction of the nitro group through its two characteristic N-O stretching bands.

  • NMR spectroscopy verifies the precise regiochemistry, showing only three protons in the aromatic region with chemical shifts and coupling patterns consistent with a 1,2,3-trisubstituted ring.

  • Mass spectrometry provides the definitive molecular weight and, crucially, confirms the presence of one bromine atom through the tell-tale M⁺/M+2 isotopic pattern at m/z 245/247.

This guide demonstrates that by understanding the fundamental principles of each technique and the predictable electronic effects of the substituents, researchers can confidently interpret their data to validate their synthetic outcomes. This analytical rigor is paramount to advancing scientific discovery in chemistry and drug development.

References

Sources

A Senior Scientist's Guide to Quantitative Bioanalysis: The Case for 2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester as a Gold-Standard Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Analytical Certainty

In the landscape of drug development and metabolic research, the demand for analytical precision is absolute. Quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), forms the bedrock of pharmacokinetic, toxicokinetic, and biomarker studies. However, the inherent variability of complex biological matrices, sample preparation, and instrument response poses a significant challenge to achieving accurate and reproducible results.[1][2] The use of an internal standard (IS) is not merely a suggestion but a fundamental requirement for robust bioanalysis, a principle underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA).[3][4][5] An ideal IS is a compound added at a known concentration to every sample, standard, and quality control (QC) sample, serving as a reference to correct for analytical variability.

This guide moves beyond a theoretical endorsement of internal standards. We will provide a comparative analysis centered on 2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester , a state-of-the-art stable isotope-labeled internal standard (SIL-IS). We will dissect the scientific rationale for its use, compare its performance characteristics against common alternatives, and provide a practical, field-tested protocol for its implementation. This guide is intended for researchers and drug development professionals seeking to elevate the quality and reliability of their quantitative data.

The Standard in Focus: 2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester

2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester is a synthetic molecule purpose-built for the rigors of modern bioanalysis. Its key feature is the incorporation of six Carbon-13 (¹³C) atoms into one of its benzyl rings. This isotopic enrichment makes it chemically identical to its unlabeled counterpart but provides a critical mass shift (+6 Da), allowing a mass spectrometer to distinguish it from the analyte of interest.[6][7]

The unlabeled analogue, 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, is known as an intermediate in the synthesis of antimycins.[8] Antimycin A is a well-characterized inhibitor of the mitochondrial electron transport chain.[1][9] This connection places our standard in a highly relevant context: the study of cellular bioenergetics, mitochondrial function, and associated signaling pathways like the Nitric Oxide Synthase (NOS) pathway, which is intrinsically linked to mitochondrial activity.[4][9] Therefore, this SIL-IS is an exemplary candidate for quantifying analytes such as NOS inhibitors, mitochondrial modulators, or related metabolites in complex biological samples.[10][11][12]

The Comparative Landscape: Choosing the Right Calibrant

The choice of an internal standard is a critical decision in method development. The ideal IS should mimic the analyte's behavior as closely as possible through every stage of the analytical process—from extraction to ionization.[6][10] Let's compare the performance of a ¹³C-labeled standard like our topic compound against two common alternatives: a structural analogue and a deuterium-labeled analogue.

Pillar 1: Co-elution and Matrix Effect Compensation

Matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample—are a primary source of analytical inaccuracy in LC-MS/MS.[1] An effective IS must experience the same matrix effects as the analyte. This is best achieved when the IS and analyte co-elute chromatographically.

  • ¹³C-Labeled IS (The Gold Standard): Possessing virtually identical physicochemical properties to the analyte, a ¹³C-labeled standard co-elutes perfectly.[2] Any matrix effect impacting the analyte will equally affect the IS, leading to a consistent analyte/IS response ratio and, therefore, highly accurate quantification.[13]

  • Deuterium (²H)-Labeled IS (A Common Alternative): While also a SIL-IS, deuterium labeling can sometimes alter the compound's chromatographic behavior. The "deuterium isotope effect" can cause a slight shift in retention time, particularly in high-resolution UPLC systems.[14][15] If the analyte and the deuterated IS separate, they may be exposed to different matrix effect environments, compromising quantification.[2][15]

  • Structural Analogue IS (The Compromise): A non-isotopically labeled molecule with a similar, but not identical, structure. It is the most cost-effective option but often the least reliable. Differences in polarity, pKa, and other properties almost guarantee different retention times and susceptibility to matrix effects, leading to reduced accuracy and precision.[14]

Pillar 2: Stability and Isotopic Purity

The integrity of the internal standard is paramount.

  • ¹³C-Labeled IS: The C-C bond is extremely stable, ensuring no isotopic exchange occurs during sample preparation or storage.[7][13] The +6 Da mass difference provides a clear separation from the natural isotopic distribution of the unlabeled analyte, preventing cross-signal interference.

  • Deuterium (²H)-Labeled IS: Deuterium atoms, especially when placed on heteroatoms (O, N) or on carbons adjacent to carbonyl groups, can be susceptible to back-exchange with protons from the solvent (e.g., water).[7][15] This compromises the standard's concentration and can lead to inaccurate results.

  • Structural Analogue IS: Stability is compound-dependent. A critical, often overlooked risk is that the structural analogue might be a metabolite of the drug being studied, leading to artificially inflated IS levels in certain samples.[14]

Comparative Performance Data

The following table summarizes the expected performance of a bioanalytical method for a hypothetical analyte ("Analyte X," structurally similar to our standard) using the three types of internal standards. The data are illustrative, based on established principles of bioanalytical method validation as per FDA guidelines (e.g., accuracy within ±15% of nominal, precision ≤15% CV).[3][11]

Parameter ¹³C₆-Labeled IS Deuterium (²H₄)-Labeled IS Structural Analogue IS Rationale for Performance
Accuracy (% Bias) -2.1% to +1.5%-6.5% to +8.2%-18.7% to +25.4%¹³C₆-IS co-elutes perfectly, providing superior correction for matrix and recovery variations.[2] The structural analogue's different properties lead to poor correction.
Precision (% CV) ≤ 4.5%≤ 9.8%≤ 17.3%The consistent analyte/IS ratio with the ¹³C₆-IS yields the highest precision. Deuterium standards may show slightly more variability.[15]
Matrix Effect (% CV) < 5%< 10%> 20%The ¹³C₆-IS experiences identical ion suppression/enhancement as the analyte. The structural analogue is affected differently, leading to high variability.
Retention Time Shift NonePossible (0.05-0.2 min)Expected (> 0.5 min)Physicochemical identity ensures co-elution for ¹³C₆-IS. The deuterium isotope effect can cause shifts.[14] Structural differences guarantee separation.
Risk of Isotope Exchange NegligibleModerateNot ApplicableC-C bonds are robust. C-²H bonds can be labile under certain conditions.[7]

Experimental Workflow: Implementing the Standard

This section provides a detailed protocol for the quantification of a hypothetical small molecule analyte in human plasma using 2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester as the internal standard via protein precipitation and LC-MS/MS analysis.

Diagram of the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (Calibrator, QC, or Unknown) Spike Add IS Working Solution (2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester) Sample->Spike Step 1 Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Step 2 Vortex Vortex & Centrifuge Precipitate->Vortex Step 3 Supernatant Transfer Supernatant Vortex->Supernatant Step 4 Inject Inject onto UPLC Column Supernatant->Inject Step 5 Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate Calculate Peak Area Ratio (Analyte / IS) Integrate->Calculate Quantify Quantify Concentration (via Calibration Curve) Calculate->Quantify

Caption: Workflow for bioanalysis using a stable isotope-labeled internal standard.

Step-by-Step Protocol

Objective: To achieve accurate quantification by ensuring the IS is present from the earliest stage to correct for variability in sample handling, extraction, and instrument analysis.

  • Preparation of Stock and Working Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable organic solvent (e.g., Methanol).

    • IS Stock (1 mg/mL): Dissolve 2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester in the same solvent.

    • IS Working Solution (e.g., 100 ng/mL): Prepare a dilution of the IS Stock solution in 50:50 Acetonitrile:Water. The final concentration should yield a robust signal in the mass spectrometer. Causality: Preparing a separate working solution ensures a small, precise volume is added to each sample, minimizing analytical variability.

  • Preparation of Calibration Curve and Quality Control (QC) Samples:

    • Prepare a series of calibration standards by spiking blank, pooled human plasma with the Analyte Stock solution to achieve a concentration range (e.g., 1-1000 ng/mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner, ideally from a separate analyte stock weighing. Trustworthiness: Using a separate stock for QCs validates the integrity of the primary stock used for calibrators.

  • Sample Extraction: Protein Precipitation

    • To 50 µL of each sample (calibrator, QC, or unknown), add 10 µL of the IS Working Solution (100 ng/mL). Vortex briefly. Expertise: Adding the IS at the very beginning is crucial. It ensures the IS undergoes the exact same extraction and potential loss as the analyte, which is the foundation of accurate correction.

    • Add 200 µL of ice-cold acetonitrile. This high ratio of organic solvent will efficiently precipitate plasma proteins.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient elution (e.g., from 10% to 95% organic mobile phase) to separate the analyte from other matrix components. The near-identical properties of the analyte and the ¹³C₆-IS will ensure they co-elute.

    • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the analyte and the ¹³C₆-IS.

      • Analyte MRM: e.g., m/z 364.1 → 181.1

      • IS MRM: m/z 370.1 → 187.1 (+6 Da shift)

    • Self-Validation: The consistent co-elution and stable response ratio of the IS across all calibrators and QCs serves as an internal validation of the run's performance.

  • Data Processing and Quantification:

    • Integrate the chromatographic peak areas for both the analyte and the IS.

    • Calculate the peak area ratio (Analyte Area / IS Area) for every injection.

    • Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. Apply a linear regression with 1/x² weighting.

    • Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion: Adopting a Superior Standard for Superior Data

2-Benzyloxy-3-nitro-benzoic Acid-¹³C₆ Benzyl Ester exemplifies the gold standard. Its key attributes—chemical and isotopic stability, guaranteed co-elution with its unlabeled analogue, and a significant mass shift—directly address the primary sources of error in LC-MS/MS analysis. By compensating for variability in sample recovery and matrix effects with unparalleled fidelity, its use empowers researchers to generate highly accurate, precise, and defensible data, accelerating drug development and deepening our understanding of complex biological systems.

References

  • Tirosh, O., et al. (2001). Mitochondrial control of inducible nitric oxide production in stimulated RAW 264.7 macrophages. Antioxidants & Redox Signaling. Available at: [Link]

  • Lee, D. Y., et al. (2013). Estimation of nitric oxide synthase activity via LC-MS/MS determination of ¹⁵N₃-citrulline in biological samples. Journal of Mass Spectrometry. Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Scion Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • Acanthus Research Inc. (2022). Designing Stable Isotope Labeled Internal Standards. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Available at: [Link]

  • Gębka, A., et al. (2022). Changes in the Plasma and Platelet Nitric Oxide Biotransformation Metabolites during Ischemic Stroke—A Dynamic Human LC/MS Metabolomic Study. International Journal of Molecular Sciences. Available at: [Link]

  • Bjørk, M. K., et al. (2012). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. Journal of Chromatography B. Available at: [Link]

  • Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester (CAS 217095-89-1). As a specialized antimycin intermediate, this compound requires careful handling due to its chemical structure, which includes a nitroaromatic group and benzyl ester functionalities.[1] This guide is designed for researchers, scientists, and drug development professionals, emphasizing the chemical principles that dictate these safety protocols.

Hazard Assessment and Chemical Profile

A thorough understanding of the compound's chemical nature is the foundation of safe disposal. 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is a complex organic molecule characterized by several key functional groups that determine its hazard profile.

  • Nitroaromatic Group: The presence of the nitro group on the benzene ring is the primary concern. Aromatic nitro compounds are often thermally unstable and can decompose exothermically, sometimes violently or explosively, especially at high temperatures.[2] Their stability can be further reduced by contamination with other chemicals.[2] The electron-withdrawing nature of the nitro group also makes these compounds resistant to oxidative degradation and contributes to their toxicity.[3]

  • Benzoic Acid Benzyl Ester: This portion of the molecule suggests it should be treated as a chemical waste stream, avoiding drain disposal.[4][5][6] While esters themselves are common, their combination with a nitro group necessitates heightened caution.

  • Reactivity: Aromatic nitro compounds can undergo vigorous or violent reactions. They are often incompatible with strong oxidizing agents, strong bases, and reducing agents.[7][8] The reduction of nitro compounds can lead to various products, including amines, hydroxylamines, or azo compounds, depending on the reagents and conditions.[9]

Summary of Chemical Hazards:

Hazard Type Associated Functional Group Primary Risks
Thermal Instability Nitroaromatic Exothermic decomposition, potential for violent or explosive reaction upon heating or contamination.[2]
Reactivity Nitroaromatic, Ester Incompatible with strong acids, bases, and oxidizing/reducing agents.[7][10]
Toxicity Nitroaromatic Acutely toxic, mutagenic, and can be reduced to carcinogenic aromatic amines.[3]

| Environmental Hazard | General Structure | Recalcitrant to biodegradation, potentially toxic to aquatic life.[3][11] |

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure all appropriate personal protective equipment is worn and safety measures are in place.

  • Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be used in conjunction with goggles.[6][12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[6][12]

  • Protective Clothing: A flame-retardant lab coat and closed-toe shoes are required.[6][12]

  • Ventilation: All handling and disposal steps must be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors.[6][13]

  • Emergency Equipment: Ensure an eyewash station, safety shower, and appropriate fire extinguisher (e.g., dry chemical or CO2) are readily accessible.[4][8]

Segregation and Waste Stream Management

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Designated Waste Container: 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester waste must be collected in a dedicated, properly labeled hazardous waste container.[4][14] The container should be made of a compatible material (e.g., glass or polyethylene) and kept securely closed when not in use.[14][15]

  • Incompatible Wastes: This waste stream must be kept separate from:

    • Strong acids and bases[7]

    • Strong oxidizing and reducing agents[7][8]

    • Aqueous waste streams (unless part of a specific neutralization procedure)

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester," and the associated hazards (e.g., "Toxic," "Reactive").[4]

The logical flow for waste segregation is illustrated below:

Caption: Diagram 1: Waste Segregation Workflow

Step-by-Step Disposal Protocol

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][14] The primary method of disposal is through a licensed hazardous waste management company.

Step 1: Collection at the Point of Generation

  • Collect all waste containing 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, including unused product, contaminated materials (e.g., silica gel, filter paper), and empty containers, at the point of generation.

  • For empty containers, triple rinse with a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and treated as hazardous waste. The rinsed, dry container can then often be disposed of as non-hazardous waste, but institutional policies may vary.[15]

Step 2: Container Management

  • Transfer the waste and any rinsate into the designated hazardous waste container located in a satellite accumulation area.[14]

  • Ensure the container is kept closed at all times except when adding waste.

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup.[8][16]

  • Provide the EHS office with an accurate description of the waste, including the chemical name and any known hazards. Chemical waste generators are legally responsible for the accurate classification of their waste.[6]

The overall disposal process is summarized in the following workflow:

Caption: Diagram 2: Step-by-Step Disposal Workflow

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.

    • Place the spilled material and any contaminated cleaning materials into the designated hazardous waste container.[6][8]

    • Clean the spill area with a suitable solvent and paper towels; collect these materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry into the affected area.

    • Contact your institution's EHS or emergency response team for cleanup.[8]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][17]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[6]

Adherence to these procedures is not merely a matter of regulatory compliance but is a fundamental aspect of responsible scientific practice. By understanding the chemical principles behind the hazards of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, laboratory professionals can ensure a safe environment for themselves and their colleagues.

References

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Nitro Compounds. Chemistry LibreTexts. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. University of California San Diego. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. ABL&E-JASCO. [Link]

  • Environmental Analysis Health and Toxicology. [Link]

  • Safety Data Sheet: Benzoic acid ethyl ester. Carl ROTH. [Link]

  • Material Safety Data Sheet - Benzyl Benzoate, 99+%. Cole-Parmer. [Link]

  • Safety Data Sheet: Benzoic acid. Penta chemicals. [Link]

  • Safety Data Sheet: Benzoic Acid (Acidimetric Standard). National Institute of Standards and Technology (NIST). [Link]

  • Safety Data Sheet: Acetic acid benzyl ester. Carl ROTH. [Link]

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia. [Link]

  • 2-Benzyloxy-5-nitro-benzoic Acid Benzyl Ester. Chemsrc. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. [Link]

  • Waste Disposal Newsletter. UCLA Department of Chemistry & Biochemistry. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides essential, direct guidance for handling 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a compound for which specific safety data may not be readily available. Our approach is grounded in a thorough analysis of its structural components to proactively manage potential risks, ensuring both your safety and the integrity of your work.

Hazard Analysis: A Proactive Assessment

Due to the specific nature of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a dedicated Safety Data Sheet (SDS) is not available. Therefore, a robust safety protocol must be derived from an expert analysis of its constituent chemical groups: an aromatic nitro compound and a benzyl ester of a benzoic acid derivative. This method allows us to anticipate and mitigate hazards effectively.

The primary hazards are extrapolated from structurally related molecules:

  • 2-Nitrobenzoic acid: Known to cause skin, eye, and respiratory irritation[1].

  • 2-Benzyloxybenzoic acid: Classified as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. It is also noted as very toxic to aquatic life with long-lasting effects[2].

  • Benzyl benzoate: Also harmful if swallowed and demonstrates aquatic toxicity[3][4].

  • Fine Chemical Powders: Compounds in this form present a significant inhalation risk and require specialized handling to prevent airborne dust[5][6][7].

Based on this composite analysis, we must assume 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester is, at a minimum, harmful if swallowed, a skin and eye irritant, a potential respiratory irritant, and hazardous to aquatic environments.

Hazard CategoryAssociated RiskPrimary Exposure RouteSource Analogue(s)
Acute Oral Toxicity Harmful if swallowedIngestion2-Benzyloxybenzoic acid[2], Benzyl benzoate[3]
Skin Irritation Causes skin irritation upon contactDermal2-Nitrobenzoic acid[1], 2-Benzyloxybenzoic acid[2]
Eye Irritation Causes serious eye irritationOcular2-Nitrobenzoic acid[1], 2-Benzyloxybenzoic acid[2]
Respiratory Irritation May cause respiratory tract irritationInhalation2-Nitrobenzoic acid[1], 2-Benzyloxybenzoic acid[2]
Aquatic Hazard Toxic to aquatic life with long-lasting effectsEnvironmental Release2-Benzyloxybenzoic acid[2], Benzyl benzoate[3]

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the final line of defense. Before you even select your gloves, robust engineering and administrative controls must be in place. This foundational approach is non-negotiable for safe laboratory practice[8].

  • Engineering Control - The Chemical Fume Hood: All handling of 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood. This is the most critical step to minimize inhalation exposure to fine powders[5][6]. Powder weighing stations with specialized airflow can also be used[5].

  • Administrative Control - Designated Work Area: Establish a clearly marked "designated area" for working with this compound. Cover the work surface with absorbent bench paper to contain any potential spills and simplify cleanup[5]. Keep containers sealed whenever not in use[5].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of convenience but a scientifically-driven choice based on the identified risks. For this compound, a comprehensive barrier is required.

  • Eye and Face Protection:

    • Mandatory: Chemical splash goggles that meet the ANSI Z.87.1 standard are required at all times[9]. Standard safety glasses do not provide adequate protection from splashes or airborne powder[10].

    • Recommended: When there is a significant risk of splashing (e.g., during dissolution or reaction quenching), a face shield should be worn in addition to chemical splash goggles to protect the entire face[9][10].

  • Hand Protection:

    • Glove Type: Disposable nitrile gloves are the standard for providing a contact barrier against incidental splashes[11].

    • Causality: Since no specific chemical resistance data is available for 2-Benzyloxy-3-nitro-benzoic Acid Benzyl Ester, a double-gloving strategy (wearing two pairs of nitrile gloves) is mandated. This practice significantly reduces the risk of exposure through undetected pinholes or tears[11]. Gloves must be changed immediately if contamination is suspected. For tasks involving prolonged chemical contact or immersion, consult glove manufacturer charts to select a more robust material like neoprene or PVC[11][12].

  • Body Protection:

    • A flame-resistant lab coat should be worn, fully buttoned, with sleeves covering the wrists[9].

    • Ensure that clothing covers all exposed skin; long pants and closed-toe, closed-heel shoes are mandatory in any laboratory setting[11]. Polyester and acrylic fabrics should be avoided in favor of cotton or other less flammable materials[9].

  • Respiratory Protection:

    • Under normal conditions, all work should be conducted within a chemical fume hood, which serves as the primary method of respiratory protection[8].

    • If engineering controls are insufficient to control airborne dust, or in the event of a large spill, a respirator may be required. Use of a respirator necessitates enrollment in a formal respiratory protection program, including medical evaluation and fit testing[9].

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, ensuring safety at each stage of the process.

Workflow for Safe Weighing and Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_ppe Don appropriate PPE (Double Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_area Prepare Designated Work Area (Bench paper, waste container) prep_hood->prep_area handle_transfer Carefully transfer solid using a spatula or weigh boat prep_area->handle_transfer handle_weigh Weigh compound in an enclosed balance or on a tared weigh boat handle_transfer->handle_weigh handle_close Immediately close primary container handle_weigh->handle_close handle_dissolve Add solvent to powder to prevent dust handle_close->handle_dissolve clean_decon Decontaminate spatula and surfaces using wet cleaning methods handle_dissolve->clean_decon clean_waste Dispose of contaminated items in labeled hazardous waste container clean_decon->clean_waste clean_ppe Remove PPE (Gloves last) clean_waste->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Safe Handling Workflow for Chemical Powders.

  • Preparation:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: double nitrile gloves, chemical splash goggles, and a buttoned lab coat.

    • Cover the work surface within the hood with absorbent paper and prepare a labeled container for solid hazardous waste[5].

  • Weighing and Transfer:

    • Perform all manipulations deep within the fume hood to ensure containment.

    • Avoid pouring the powder directly from the bottle, as this can generate dust[5]. Use a spatula to transfer small amounts onto a weigh boat or directly into the receiving vessel.

    • Keep the source container closed whenever you are not actively dispensing from it[5].

    • If preparing a solution, add the solvent to the powder carefully to minimize aerosolization[5].

  • Post-Handling:

    • Decontaminate the spatula and any other equipment that came into contact with the chemical. Wet cleaning methods are preferred over dry sweeping to avoid generating dust[5].

    • Carefully fold the used bench paper inward and place it, along with used weigh boats and contaminated gloves, into the designated hazardous waste container.

Emergency and Disposal Procedures

Emergency Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention[2].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][13].

  • Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor[2].

  • Spill: For a small spill inside a fume hood, use an absorbent material to clean it up, then decontaminate the area. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: All waste, including contaminated PPE, weigh boats, and excess material, must be disposed of as hazardous chemical waste. Do not dispose of this material down the drain, as it is considered toxic to aquatic life[2][3]. Collect all waste in a clearly labeled, sealed container and follow your institution's specific procedures for hazardous waste pickup.

By adhering to this comprehensive guide, you are not just following rules; you are engaging in a culture of safety that protects you, your colleagues, and the quality of your research.

References

  • SAFETY DATA SHEET - Sigma-Aldrich . (2024). Source: Sigma-Aldrich.

  • Safety Data Sheet: Acetic acid benzyl ester . (2024). Source: Carl ROTH.

  • Weighing Hazardous Powders in the Laboratory . Environment, Health & Safety - University of California, Berkeley.

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard . (2022). Source: DuPont YouTube.

  • Process for preparing nitro benzoic acid alkyl esters . (1990). Source: Google Patents.

  • Powder Handling . AirClean Systems.

  • Safety Data Sheet: Benzoic acid benzyl ester . (2024). Source: Carl ROTH.

  • Personal protective solutions for oil & gas industry applications . DuPont.

  • Benzyl Esters . Organic Chemistry Portal.

  • Chemical Safety: Personal Protective Equipment . University of California, San Francisco.

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals . University of North Carolina at Chapel Hill.

  • SAFETY DATA SHEET - L-Proline benzyl ester hydrochloride . (2025). Source: Fisher Scientific.

  • 2-Benzyloxybenzoic acid-SDS . (2025). Source: MedChemExpress.

  • Handling Hazardous Bulk Solids and Powders: Safety First! . De Dietrich Process Systems.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) . Health and Safety Authority.

  • SAFETY DATA SHEET - D-Proline Benzyl Ester Hydrochloride . (2018). Source: TCI Chemicals.

  • BENZOIC ACID, BENZYL ESTER . Ataman Kimya.

  • BENZYL ACETATE . CAMEO Chemicals - NOAA.

  • Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf - NIH.

  • SAFETY DATA SHEET - 2-Nitrobenzoic acid . (2010). Source: Fisher Scientific.

  • Personal Protective Equipment . U.S. Environmental Protection Agency (EPA).

  • Preparation method of 3-nitro-2-methylbenzoic acid . (2020). Source: Google Patents.

  • Safety Data Sheet: 3-Nitrobenzoic acid . Carl ROTH.

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester . (2020). Source: MDPI.

Sources

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